Product packaging for E7820(Cat. No.:CAS No. 289483-69-8)

E7820

Cat. No.: B1684016
CAS No.: 289483-69-8
M. Wt: 336.4 g/mol
InChI Key: LWGUASZLXHYWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

E7820 has been investigated for the treatment of Colon Cancer and Rectal Cancer.
Integrin alpha-2 Inhibitor this compound is a small molecule and aromatic sulfonamide derivative with potential antiangiogenic and antitumor activities. This compound inhibits angiogenesis by suppressing integrin alpha 2, a cell adhesion molecule expressed on endothelial cells. Inhibition of integrin alpha 2 leads to an inhibition of cell-cell interactions, endothelial cell-matrix interactions, vascular endothelial cell proliferation and angiogenesis.
E-7820 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N4O2S B1684016 E7820 CAS No. 289483-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUASZLXHYWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183142
Record name E 7820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-69-8
Record name E 7820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289483698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-7820
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12505
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name E 7820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-7820
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVH5K7949N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

E 7820: A Dual-Mechanism Anticancer Agent Targeting Protein Degradation and Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E 7820 is an investigational small molecule with a multifaceted mechanism of action in cancer cells, demonstrating potential as both a targeted protein degrader and an antiangiogenic agent. This guide provides a comprehensive overview of the core mechanisms of E 7820, focusing on its role as a molecular glue that induces the degradation of the RNA-binding protein RBM39, and its function as an inhibitor of integrin α2 expression, a key regulator of angiogenesis. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of the associated signaling pathways are presented to offer a thorough understanding of E 7820's therapeutic potential.

Core Mechanism of Action: RBM39 Degradation via Molecular Glue Induction

E 7820 functions as a "molecular glue," a novel therapeutic modality that induces the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the case of E 7820, the primary target is the RNA-binding motif protein 39 (RBM39).

The DCAF15/RBM39 Signaling Pathway

E 7820 mediates the interaction between RBM39 and DDB1-CUL4 Associated Factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. By binding to a shallow pocket on DCAF15, E 7820 creates a novel interface that is recognized by the RRM2 domain of RBM39.[1][2] This ternary complex formation (DCAF15-E 7820-RBM39) triggers the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[3] The degradation of RBM39, a key splicing factor, leads to global disruption of RNA splicing, which is particularly cytotoxic to cancer cells with existing mutations in splicing factor genes (e.g., SF3B1, SRSF2, U2AF1), a concept known as synthetic lethality.[4]

E7820_RBM39_Degradation cluster_0 Cellular Environment E7820 E 7820 DCAF15 DCAF15 This compound->DCAF15 Binds to CUL4 CUL4-DDB1 E3 Ligase Complex DCAF15->CUL4 Part of Ub Ubiquitin CUL4->Ub Recruits RBM39 RBM39 RBM39->DCAF15 Recruited by E 7820-bound DCAF15 Proteasome Proteasome RBM39->Proteasome Targeted for Degradation Aberrant_Splicing Aberrant RNA Splicing RBM39->Aberrant_Splicing Loss leads to Proteasome->RBM39 Degrades Ub->RBM39 Polyubiquitination Apoptosis Apoptosis Aberrant_Splicing->Apoptosis Induces caption E 7820-mediated RBM39 Degradation Pathway E7820_Angiogenesis_Inhibition cluster_1 Endothelial Cell This compound E 7820 Integrin_alpha2_mRNA Integrin α2 mRNA This compound->Integrin_alpha2_mRNA Suppresses Expression Integrin_alpha2_Protein Integrin α2 Protein Integrin_alpha2_mRNA->Integrin_alpha2_Protein Translation Cell_Adhesion Cell Adhesion Integrin_alpha2_Protein->Cell_Adhesion Mediates Cell_Proliferation Cell Proliferation Integrin_alpha2_Protein->Cell_Proliferation Mediates Tube_Formation Tube Formation Integrin_alpha2_Protein->Tube_Formation Mediates Angiogenesis Angiogenesis Cell_Adhesion->Angiogenesis Cell_Proliferation->Angiogenesis Tube_Formation->Angiogenesis caption E 7820-mediated Inhibition of Angiogenesis

References

An In-depth Technical Guide to the Molecular Target of E7820

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular target and mechanism of action of E7820, a sulfonamide derivative with demonstrated anti-cancer properties. It delves into the preclinical and clinical data, details key experimental methodologies, and visualizes the associated signaling pathways and workflows.

Introduction

This compound is a small molecule drug candidate that has been investigated for its anti-tumor activities. It is characterized by a unique dual mechanism of action, distinguishing it from many other targeted therapies. This compound functions as a molecular glue, inducing the degradation of specific RNA-binding proteins, and also acts as an inhibitor of integrin expression, thereby affecting angiogenesis. This multifaceted activity makes it a subject of significant interest in oncology research.

Molecular Target and Mechanism of Action

This compound's anti-cancer effects are primarily attributed to two distinct, yet potentially interconnected, molecular targeting strategies: the degradation of the RNA-binding motif protein 39 (RBM39) and the inhibition of integrin α2 expression.

RBM39 Degradation: A Molecular Glue Mechanism

This compound acts as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1] In this case, this compound facilitates the interaction between the DDB1-CUL4 associated factor 15 (DCAF15), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, and the RNA-binding protein 39 (RBM39) and its analogue RBM23.[1]

This this compound-induced proximity leads to the polyubiquitination of RBM39 by the E3 ligase complex, marking it for subsequent degradation by the proteasome.[2] The degradation of RBM39, a key splicing factor, results in widespread alterations in pre-mRNA splicing, ultimately leading to cancer cell death, particularly in cells with existing splicing factor mutations.[3][4]

Inhibition of Integrin α2 Expression and Anti-Angiogenic Effects

Historically, this compound was first identified as an inhibitor of angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis.[5] This effect is mediated through the suppression of integrin α2 (also known as CD49b) expression on endothelial cells.[5] Integrin α2, in a heterodimer with β1, is a receptor for collagen and plays a crucial role in endothelial cell adhesion, migration, and tube formation.[6]

The mechanism linking this compound to integrin α2 suppression involves another RNA-binding protein, CAPERα (Coactivator of activating protein-1 and estrogen receptors). While the precise signaling cascade is still under investigation, it is understood that this compound's activity can lead to changes in CAPERα, which in turn modulates the transcription of the ITGA2 gene, encoding integrin α2.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

ParameterCell Line/ModelValueReference
RBM39 Degradation DC50 HEK293T cells17 nM[7]
HUVEC Proliferation Inhibition (bFGF-induced) HUVECNot explicitly quantified in reviewed sources
HUVEC Proliferation Inhibition (VEGF-induced) HUVECNot explicitly quantified in reviewed sources
HUVEC Tube Formation Inhibition (bFGF-induced) HUVECNot explicitly quantified in reviewed sources
HUVEC Tube Formation Inhibition (VEGF-induced) HUVECNot explicitly quantified in reviewed sources
Tumor Growth Inhibition Human pancreatic (KP-1) and colon (LoVo) cancer xenograftsComplete suppression[6]

Table 2: Phase I Clinical Trial of this compound in Advanced Solid Tumors

ParameterValueReference
Maximum Tolerated Dose (MTD) 100 mg/day[3]
Dose-Limiting Toxicities Grade 3/4 neutropenia, thrombocytopenia, elevated liver enzymes[3]
Platelet Integrin α2 Expression >50% decrease at 200 mg; <30% decrease at 70-100 mg[3]
Best Overall Response Stable disease (in 8 of 37 patients)[3]

Table 3: Phase II Clinical Trial of this compound in Myeloid Malignancies (NCT05024994)

ParameterValueReference
Patient Population Relapsed/refractory AML, MDS, or CMML with splicing factor mutations[3][8]
Treatment Regimen 100 mg this compound daily[3]
Overall Response Rate (ORR) 0% (in the first 12 patients)[3]
Best Response One transient marrow complete remission without hematologic improvement[4]
Median Overall Survival (OS) 3.8 months[3]
Trial Status Terminated for futility[3]

Experimental Protocols

Western Blotting for RBM39 Degradation

This protocol is adapted from studies investigating RBM39 degradation by molecular glues.

  • Cell Lysis:

    • Treat cells with desired concentrations of this compound for the indicated times.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RBM39 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.

Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound in vitro.

  • Preparation of Matrigel Plate:

    • Thaw Matrigel on ice.

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest Human Umbilical Vein Endothelial Cells (HUVECs).

    • Resuspend HUVECs in endothelial cell growth medium.

    • Seed the cells onto the Matrigel-coated plate.

    • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor the formation of capillary-like structures (tubes) using a light microscope.

  • Quantification:

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

RNA Sequencing for Splicing Analysis

This protocol outlines the general steps to analyze global splicing changes induced by this compound.

  • Sample Preparation:

    • Treat cancer cell lines with this compound or vehicle control.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Assess RNA quality and quantity.

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.

    • Perform high-throughput sequencing of the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Analyze differential splicing events between this compound-treated and control samples using specialized bioinformatics tools. This can identify changes in exon skipping, intron retention, and alternative splice site usage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

E7820_RBM39_Degradation_Pathway cluster_E3_Ligase CUL4-DDB1 E3 Ubiquitin Ligase cluster_Ternary_Complex Ternary Complex Formation DCAF15 DCAF15 (Substrate Receptor) DCAF15_E7820_RBM39 DCAF15-E7820-RBM39 CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->DCAF15 This compound This compound (Molecular Glue) This compound->DCAF15_E7820_RBM39 Induces interaction RBM39 RBM39 (Splicing Factor) Ub Ubiquitin DCAF15_E7820_RBM39->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation RBM39 Degradation Proteasome->Degradation Splicing Altered pre-mRNA Splicing Degradation->Splicing Apoptosis Cancer Cell Apoptosis Splicing->Apoptosis

Caption: this compound-mediated degradation of RBM39 via the ubiquitin-proteasome system.

Integrin_Alpha2_Signaling_Pathway cluster_Cell_Surface Cell Surface This compound This compound CAPERa CAPERα This compound->CAPERa Modulates ITGA2_promoter ITGA2 Gene Promoter CAPERa->ITGA2_promoter Transcriptionally regulates Integrin_a2_mRNA Integrin α2 mRNA ITGA2_promoter->Integrin_a2_mRNA Transcription Integrin_a2_protein Integrin α2 Protein Integrin_a2_mRNA->Integrin_a2_protein Translation Integrin_a2b1 Integrin α2β1 (Collagen Receptor) Integrin_a2_protein->Integrin_a2b1 Angiogenesis Angiogenesis (Endothelial Cell Migration, Tube Formation) Integrin_a2b1->Angiogenesis Promotes

Caption: this compound's inhibition of integrin α2 expression and angiogenesis.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-RBM39) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of RBM39 degradation.

Tube_Formation_Workflow start Start matrigel_prep Matrigel Coating of 96-well Plate start->matrigel_prep cell_seeding HUVEC Seeding matrigel_prep->cell_seeding treatment Treatment with this compound cell_seeding->treatment incubation Incubation (4-18h) treatment->incubation imaging Microscopic Imaging incubation->imaging quantification Quantification of Tube Formation imaging->quantification end End quantification->end

Caption: Workflow for the endothelial cell tube formation assay.

References

E-7820 as a Molecular Glue Degrader: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

E-7820 is an investigational small molecule that functions as a molecular glue degrader, a novel therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This document provides a comprehensive technical overview of E-7820, detailing its mechanism of action, target proteins, and the signaling pathways it modulates. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the core biological processes. This guide is intended for researchers, scientists, and drug development professionals interested in the science and therapeutic potential of E-7820.

Introduction

Molecular glue degraders represent a paradigm shift in targeted therapy. Unlike traditional inhibitors that block a protein's function, these molecules induce the degradation of target proteins by promoting their interaction with an E3 ubiquitin ligase. E-7820, a sulfonamide derivative, has emerged as a promising agent in this class. Initially investigated as an inhibitor of integrin α2 expression, its primary mechanism of action is now understood to be the induced degradation of the RNA-binding proteins RBM39 and, to some extent, RBM23.[1][2][3] By recruiting these proteins to the DCAF15 E3 ubiquitin ligase complex, E-7820 triggers their ubiquitination and subsequent destruction by the proteasome.[2][3][4] This leads to widespread disruption of RNA splicing, a process critical for the survival of certain cancer cells, particularly those with mutations in splicing factor genes.[5][6]

Mechanism of Action

E-7820 acts as a molecular "glue" by stabilizing the interaction between the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex, and the neosubstrate protein RBM39.[2][4] In the absence of E-7820, the interaction between DCAF15 and RBM39 is weak and transient. E-7820 binds to a shallow pocket on DCAF15, creating a new composite surface that enhances the binding affinity for the RRM2 domain of RBM39.[7][8] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to RBM39, marking it for degradation by the 26S proteasome. The degradation of RBM39, an essential component of the spliceosome, leads to global alterations in RNA splicing, ultimately inducing cell death in susceptible cancer cells.[5][6]

Signaling Pathway Diagram

E7820_Mechanism_of_Action cluster_crl4 CRL4-DDB1-DCAF15 E3 Ligase Complex cluster_ternary Ternary Complex Formation DDB1 DDB1 RBX1 RBX1 DDB1->RBX1 CUL4 CUL4 CUL4->DDB1 DCAF15 DCAF15 RBX1->DCAF15 RBM39 RBM39 (Neosubstrate) DCAF15->RBM39 Recruits Ternary DCAF15-E7820-RBM39 E7820 E-7820 This compound->DCAF15 Binds to Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded_RBM39 Degraded RBM39 Proteasome->Degraded_RBM39 Degradation Altered_Splicing Altered RNA Splicing Degraded_RBM39->Altered_Splicing Leads to Cell_Death Cancer Cell Death Altered_Splicing->Cell_Death Induces Ternary->Ub Ubiquitination

Caption: E-7820 mechanism of action.

Quantitative Data

Table 1: In Vitro Binding and Degradation Data
ParameterValueCell Line/SystemComments
E-7820 Binding to DCAF15 (Kd) 22 ± 7 µMRecombinant proteinsDetermined by competitive TR-FRET assay.[9]
E-7820 Binding to DCAF15 (KDapp) 3.8 µMRecombinant DDB1-DCAF15Determined by TR-FRET.[7]
Indisulam Binding to DCAF15 (Kd) 108 ± 88 µMRecombinant proteinsDetermined by competitive TR-FRET assay.[9]
Ternary Complex Formation (DDB1-DCAF15 + RBM39RRM2) with 50 µM E-7820 (KDapp) 2.0 µMRecombinant proteinsDetermined by TR-FRET.[7]
Ternary Complex Formation (DDB1-DCAF15 + RBM39RRM2) with 50 µM Indisulam (KDapp) 2.1 µMRecombinant proteinsDetermined by TR-FRET.[7]
Ternary Complex Formation (DDB1-DCAF15 + RBM39RRM2) with 50 µM Tasisulam (KDapp) 3.5 µMRecombinant proteinsDetermined by TR-FRET.[7]
RBM39 Degradation (DC50) Not explicitly reportedVarious cancer cell linesPotent degradation observed at nanomolar concentrations (e.g., 500 nM).[7]
Table 2: Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models
Cancer TypeDoseResponse Rate (Tumor Shrinkage)Number of Models
Overall100 mg/kg38.1%42
Overall200 mg/kg54.8%42
Bile Duct Cancer100 mg/kg58.3%12
Uterine Cancer100 mg/kg55.6%9
Gastric Cancer100 mg/kg33.3%9
Pancreatic Cancer100 mg/kg8.3%12

Data from a study using Japanese cancer patient-derived tissue transplantation models (J-PDX).[10]

Table 3: Phase II Clinical Trial (NCT05024994) Patient Characteristics and Outcomes
ParameterValue
Indication Relapsed/Refractory Myeloid Malignancies with Splicing Factor Mutations
Number of Patients 12
Median Age 77 years (range 71–85)
Prior Therapies (Median) 3 (range 1–6)
E-7820 Dose 100 mg daily
Median Duration of Treatment 2.5 cycles (range 1–12)
Overall Response Rate (ORR) 0%
Median Overall Survival (OS) 3.8 months

The study was closed for futility as no objective responses were observed in the first 12 patients.[5][11]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol is adapted from published methods to measure the E-7820-induced interaction between DCAF15 and RBM39.[7][8][12]

Materials:

  • Biotinylated Strep II Avi-tagged DCAF15

  • BodipyFL-labeled RBM39 (or RRM2 domain)

  • Terbium-coupled streptavidin

  • E-7820

  • Assay Buffer: 50 mM Tris pH 8.0, 200 mM NaCl, 0.1% Pluronic F-68, 0.5% BSA (w/v)

  • 384-well microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare an assay mixture containing 200 nM biotinylated DCAF15, 200 nM BodipyFL-labeled RBM39, and 2 nM terbium-coupled streptavidin in the assay buffer.

  • Dispense the assay mixture into the wells of a 384-well microplate.

  • Add increasing concentrations of E-7820 to the wells. A typical final DMSO concentration is normalized to 2%.

  • Incubate the plate for 15 minutes at room temperature.

  • Measure the TR-FRET signal using a microplate reader. Excite the terbium donor at 337 nm and record emissions at 490 nm (terbium) and 520 nm (BodipyFL acceptor). A time delay of 70 µs is used to reduce background fluorescence.

  • Calculate the 520/490 nm emission ratio for each well.

  • Plot the emission ratio against the E-7820 concentration and fit the data to a suitable model (e.g., three-parameter agonist response curve) to determine the EC50 value.

Experimental Workflow: TR-FRET Assay

TR_FRET_Workflow start Start prepare_mix Prepare Assay Mix: - Biotinylated DCAF15 - BodipyFL-RBM39 - Terbium-Streptavidin start->prepare_mix dispense_mix Dispense Mix into 384-well plate prepare_mix->dispense_mix add_this compound Add Serial Dilutions of E-7820 dispense_mix->add_this compound incubate Incubate at RT for 15 min add_this compound->incubate read_plate Read TR-FRET Signal (Ex: 337nm, Em: 490/520nm) incubate->read_plate analyze Calculate 520/490nm Ratio and Determine EC50 read_plate->analyze end End analyze->end

Caption: TR-FRET assay workflow.

Cell Viability Assay

This protocol describes a general method for assessing the effect of E-7820 on cancer cell viability.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • E-7820

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5.0 × 102 cells/well) in 100 µL of medium.

  • Allow cells to adhere overnight at 37°C in a humidified incubator.

  • The next day, treat the cells with various concentrations of E-7820. Include a DMSO-only control.

  • Incubate the plates for the desired duration (e.g., 3 to 12 days).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Normalize the data to the DMSO control and plot cell viability against E-7820 concentration to determine the IC50 value.

Western Blotting for RBM39 Degradation

This protocol is for detecting the degradation of RBM39 in cells treated with E-7820.

Materials:

  • Cancer cell line

  • E-7820

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-RBM39, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with E-7820 at various concentrations and for different time points.

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-RBM39 antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Image the blot using a suitable imaging system.

  • Re-probe the blot with an anti-GAPDH antibody as a loading control.

In Vitro Ubiquitination Assay

This protocol outlines the steps to reconstitute the ubiquitination of RBM39 in the presence of E-7820.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant CRL4-DDB1-DCAF15 complex

  • Recombinant RBM39

  • Ubiquitin

  • E-7820

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl2)

Procedure:

  • Combine E1, E2, CRL4-DDB1-DCAF15, RBM39, and ubiquitin in the reaction buffer.

  • Add E-7820 or DMSO (control) to the reaction mixtures.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by adding SDS-PAGE sample buffer and boiling.

  • Analyze the samples by western blotting using an anti-RBM39 antibody to detect the formation of higher molecular weight polyubiquitinated RBM39 species.

Patient-Derived Xenograft (PDX) Model Studies

This protocol describes the general workflow for evaluating the efficacy of E-7820 in PDX models.[10][14][15]

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Patient tumor tissue

  • E-7820 formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant fresh patient tumor tissue subcutaneously into the flank of immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomize the tumor-bearing mice into treatment and control groups.

  • Administer E-7820 orally to the treatment group at the desired dose and schedule (e.g., 100 mg/kg daily). Administer the vehicle to the control group.

  • Measure tumor volume with calipers two to three times per week.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for RBM39 levels, immunohistochemistry).

  • Calculate tumor growth inhibition (TGI) or tumor shrinkage to assess efficacy.

Conclusion

E-7820 is a well-characterized molecular glue degrader that induces the degradation of the splicing factor RBM39 by recruiting it to the DCAF15 E3 ubiquitin ligase. This mechanism of action has shown significant anti-tumor activity in preclinical models, particularly in cancers with a dependency on specific splicing events. While a phase II clinical trial in myeloid malignancies did not demonstrate clinical efficacy at the dose tested, the compound was well-tolerated and showed evidence of on-target RBM39 degradation in patients.[5] Further investigation into patient selection biomarkers, combination therapies, and potentially different dosing regimens may be warranted to unlock the therapeutic potential of E-7820. The detailed methodologies and compiled data in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.

References

E 7820: A Deep Dive into its Attenuation of Integrin Alpha-2 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug E 7820 and its targeted effect on integrin alpha-2 (α2) expression. E 7820, an orally available, aromatic sulfonamide derivative, has demonstrated antiangiogenic and antitumor properties in preclinical and clinical studies.[1][2] Its mechanism of action is primarily attributed to the suppression of integrin α2, a key transmembrane glycoprotein involved in cell adhesion, proliferation, and angiogenesis.[1][2] This document synthesizes key findings on E 7820's impact on integrin α2 expression, detailing the molecular pathways, experimental evidence, and methodologies from pivotal studies.

Core Mechanism of Action

E 7820, chemically known as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide, functions as a first-in-class inhibitor of integrin α2 expression.[1][2] Its antiangiogenic effects are believed to be mediated through the downregulation of integrin α2 mRNA.[1] Preclinical research has shown that E 7820 inhibits the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) by suppressing the expression of endothelial integrin α2.[1] While its primary target is integrin α2, some studies indicate a lesser effect on integrins α3, α5, and β1.[1] A more recently elucidated mechanism suggests that E 7820 acts as a "molecular glue," inducing the proteasomal degradation of the mRNA splicing factor RBM39 (also known as CAPERα).[3][4] This degradation is linked to the subsequent transcriptional downregulation of integrin α2.[3]

Quantitative Impact on Integrin Alpha-2 Expression

Clinical and preclinical studies have quantified the dose-dependent effect of E 7820 on integrin α2 expression. A phase I clinical trial in patients with advanced solid malignancies demonstrated a significant reduction in platelet integrin α2 levels, which served as a surrogate biomarker for the drug's activity.[5]

Table 1: Clinical Efficacy of E 7820 on Platelet Integrin α2 Expression [5]

Dose Level (mg/d)Mean Decrease in Integrin α2 Expression
70Moderate (<30%)
100Moderate (<30%)
200Sustained >50% decrease beyond day 28

Data from a Phase I study in patients with advanced malignancies.[5]

In preclinical models, E 7820 has shown potent inhibitory effects on integrin α2 expression in various cell lines.

Table 2: Preclinical Inhibition of Integrin α2 by E 7820

Cell LineTreatment ConcentrationEffect on Integrin α2Reference
Human Umbilical Vein Endothelial Cells (HUVEC)50 ng/ml for 48hSignificant decrease in expression[6]
Dami (human megakaryocytic cell line)Not specifiedInhibition of PMA-induced expression[7]
Human Colorectal Cancer Cell LinesNot specifiedGrowth inhibition[4]

It is important to note that the effect of E 7820 on integrin α2 expression may be cell-line specific. One study reported an increase in integrin α2 expression in the pre-osteoblast MC3T3 cell line, suggesting a differential activity of CAPERα at the integrin α2 promoter in these cells.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of E 7820 and a typical experimental workflow for assessing its impact on integrin α2 expression.

E7820_Signaling_Pathway E7820 E 7820 CAPERa CAPERα (RBM39) This compound->CAPERa Binds to and stabilizes interaction with E3 ligase complex Proteasome Proteasomal Degradation CAPERa->Proteasome Induces degradation ITGA2_promoter Integrin α2 Promoter CAPERa->ITGA2_promoter Normally promotes transcription Proteasome->ITGA2_promoter Degradation of CAPERα leads to reduced transcription ITGA2_mRNA Integrin α2 (ITGA2) mRNA ITGA2_promoter->ITGA2_mRNA Transcription ITGA2_protein Integrin α2 Protein ITGA2_mRNA->ITGA2_protein Translation Angiogenesis Angiogenesis ITGA2_protein->Angiogenesis Promotes

Caption: Proposed signaling pathway of E 7820.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., HUVEC) E7820_Treatment Treat with E 7820 (various concentrations) Cell_Seeding->E7820_Treatment Incubation Incubate for Specified Time E7820_Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Lysis Protein Lysis Incubation->Protein_Lysis Flow_Cytometry Flow Cytometry for Surface Integrin α2 Incubation->Flow_Cytometry RT_qPCR RT-qPCR for ITGA2 mRNA RNA_Extraction->RT_qPCR Western_Blot Western Blot for Integrin α2 Protein Protein_Lysis->Western_Blot

Caption: General experimental workflow.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature.

Flow Cytometric Analysis of Platelet Integrin α2 Expression (Clinical)[5]
  • Objective: To determine the effect of E 7820 on integrin α2 expression on the surface of platelets in patients.

  • Sample Collection: Whole blood samples were collected from patients at various time points during the clinical trial.

  • Staining: Platelet-rich plasma was incubated with a fluorescently-labeled monoclonal antibody specific for human integrin α2 (CD49b). An isotype-matched control antibody was used to determine background fluorescence.

  • Analysis: Samples were analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the integrin α2 staining was measured and compared to baseline levels to calculate the percentage decrease in expression.

In Vitro Inhibition of Integrin Subunit Expression in HUVECs (Preclinical)[6]
  • Objective: To assess the effect of E 7820 on the expression of various integrin subunits on the surface of HUVECs.

  • Cell Culture: HUVECs were cultured in appropriate media until subconfluent or confluent.

  • Treatment: Cells were treated with E 7820 (e.g., 50 ng/mL) for a specified duration (e.g., 48 hours). A vehicle control was also included.

  • Flow Cytometry:

    • Cells were harvested and washed.

    • Incubation with primary antibodies against different integrin subunits (α2, α3, α5, β1) was performed.

    • A secondary fluorescently-labeled antibody was used for detection.

    • Samples were analyzed by flow cytometry, and the relative expression level was calculated compared to the non-treated control.

Quantitative Real-Time PCR (qRT-PCR) for Integrin α2 mRNA[3]
  • Objective: To quantify the levels of integrin α2 mRNA in cells treated with E 7820.

  • RNA Extraction: Total RNA was extracted from treated and control cells using a commercial RNA isolation kit.

  • Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction was performed using primers specific for integrin α2 and a housekeeping gene (for normalization). The relative expression of integrin α2 mRNA was calculated using the delta-delta Ct method.

Western Blotting for Integrin α2 Protein[3]
  • Objective: To determine the total amount of integrin α2 protein in cells following E 7820 treatment.

  • Protein Extraction: Whole-cell lysates were prepared from treated and control cells.

  • SDS-PAGE and Transfer: Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane was incubated with a primary antibody against integrin α2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using a chemiluminescent substrate, and the band intensity was quantified relative to a loading control (e.g., β-actin).

Conclusion

E 7820 represents a novel therapeutic strategy targeting integrin α2 expression. Its ability to downregulate this key protein in endothelial and some tumor cells underscores its potential as an antiangiogenic and anticancer agent. The data presented in this guide, from both clinical and preclinical studies, provides a robust foundation for understanding the mechanism and efficacy of E 7820. Further research, particularly into its cell-line-specific effects and the intricacies of the CAPERα-mediated pathway, will be crucial for optimizing its therapeutic application. The experimental protocols outlined herein offer a starting point for researchers aiming to investigate E 7820 or similar molecules targeting integrin-mediated pathways.

References

The Role of E 7820 in the Modulation of RNA Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E 7820 is a novel sulfonamide-based small molecule that has garnered significant interest in the field of oncology. Its unique mechanism of action as a "molecular glue" positions it as a modulator of RNA splicing, a fundamental cellular process frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the core functions of E 7820, focusing on its role in altering the landscape of RNA splicing. We will delve into its molecular mechanism, present quantitative data on its effects, detail relevant experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: Targeting RNA Splicing in Cancer

Alternative RNA splicing is a critical process that generates a vast diversity of proteins from a limited number of genes. The spliceosome, a complex machinery of small nuclear RNAs and proteins, carries out this intricate process. In various cancers, mutations in splicing factor genes or altered expression of splicing regulators lead to aberrant splicing events that can drive tumorigenesis, promote metastasis, and confer drug resistance. This makes the spliceosome and its associated factors attractive targets for therapeutic intervention. E 7820 has emerged as a promising agent that indirectly modulates splicing by targeting a key RNA-binding protein for degradation.

Mechanism of Action: A Molecular Glue for Protein Degradation

E 7820 functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1] Specifically, E 7820 facilitates the formation of a ternary complex between the E3 ubiquitin ligase adaptor protein DCAF15 and the RNA-binding protein RBM39 (RNA-Binding Motif Protein 39).[1][2]

This induced proximity leads to the polyubiquitination of RBM39 by the DDB1-CUL4-ROC1 E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.[1][2] The degradation of RBM39, a crucial component of the spliceosome, results in widespread alterations in RNA splicing.[2][3]

E7820_Mechanism_of_Action cluster_0 E 7820-Mediated RBM39 Degradation cluster_1 Downstream Consequences E 7820 E 7820 Ternary_Complex DCAF15-E 7820-RBM39 Ternary Complex E 7820->Ternary_Complex DCAF15 DCAF15 DCAF15->Ternary_Complex RBM39 RBM39 RBM39->Ternary_Complex E3_Ligase DDB1-CUL4-ROC1 E3 Ubiquitin Ligase Ternary_Complex->E3_Ligase Recruitment Ubiquitination Polyubiquitination of RBM39 E3_Ligase->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation RBM39 Degradation Proteasome->Degradation Mediates Splicing_Alteration Alteration of RNA Splicing Degradation->Splicing_Alteration Cellular_Effects Cell Cycle Arrest, Apoptosis, Inhibition of DNA Repair Splicing_Alteration->Cellular_Effects

Figure 1: Mechanism of action of E 7820 as a molecular glue.

Quantitative Data on E 7820's Activity

The activity of E 7820 has been quantified in various preclinical and clinical settings. The following tables summarize key data on its effects on RBM39 degradation, cell viability, and RNA splicing.

RBM39 Degradation and Cell Viability
Cell LineE 7820 ConcentrationRBM39 DegradationCell Viability AssayIC50 / EffectReference
HCT-1165 µMConfirmed via Western BlotFlow CytometryNear tripling of cells in G2/M phase after 24h[4]
DLD1-P (BRCA2 WT)1 µMConfirmed via Western BlotNot specifiedIncreased γH2AX (DNA double-strand break marker)[5]
DLD1-KO (BRCA2 KO)1 µMConfirmed via Western BlotNot specifiedMarkedly induced γH2AX up to 120h[5]
Myeloid Malignancy Patient Cells100 mg daily>50% degradation at cycle 2 day 1Clinical ResponseModest decrease in splicing factor mutation allele frequency[6]
Modulation of RNA Splicing Events

A phase II clinical trial (NCT05024994) of E 7820 in patients with relapsed/refractory myeloid malignancies provided quantitative data on the global changes in alternative splicing.[7][8]

Sample TypeTreatmentNumber of Statistically Significant Splicing Events (PSI > 0.2, FDR < 0.05)Predominant Splicing ChangeReference
Splicing Factor Mutant Cell Lines1 µM E 7820 for 24hHighCassette Exon Skipping[7]
Patient Peripheral Blood Mononuclear Cells100 mg E 7820 daily~80% less than in cell linesCassette Exon Skipping[7]
Patient Bone Marrow Mononuclear Cells100 mg E 7820 daily~80% less than in cell linesCassette Exon Skipping[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of E 7820.

Western Blotting for RBM39 Degradation

Objective: To qualitatively and quantitatively assess the degradation of RBM39 protein in response to E 7820 treatment.

Materials:

  • Cell lines of interest

  • E 7820

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-RBM39

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of E 7820 or DMSO for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-RBM39 antibody and the loading control antibody (at appropriate dilutions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at an appropriate dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the RBM39 signal to the loading control.

RNA Sequencing for Alternative Splicing Analysis

Objective: To perform a genome-wide analysis of alternative splicing changes induced by E 7820.

RNA_Seq_Workflow cluster_0 Sample Preparation & Sequencing cluster_1 Bioinformatic Analysis Cell_Treatment Cell Treatment with E 7820 or DMSO RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep mRNA Purification & cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control of Raw Reads (e.g., FastQC) Sequencing->QC Alignment Alignment to Reference Genome (e.g., STAR) QC->Alignment Splicing_Analysis Alternative Splicing Analysis (e.g., rMATS, MAJIQ) Alignment->Splicing_Analysis PSI_Calculation Percent Spliced-In (PSI) Calculation Splicing_Analysis->PSI_Calculation Differential_Splicing Differential Splicing Analysis PSI_Calculation->Differential_Splicing Downstream_Analysis Downstream Functional Analysis Differential_Splicing->Downstream_Analysis

Figure 2: Experimental workflow for RNA sequencing analysis.

Procedure:

  • Sample Preparation: Treat cells with E 7820 or DMSO as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA extraction kit, ensuring high purity and integrity.

  • Library Preparation:

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Alternative Splicing Analysis: Use specialized software like rMATS or MAJIQ to identify and quantify alternative splicing events from the aligned reads.

    • PSI Calculation: These tools will calculate the Percent Spliced-In (PSI) value for each identified splicing event, which represents the fraction of transcripts that include a particular alternative exon.

    • Differential Splicing Analysis: Compare the PSI values between E 7820-treated and control samples to identify statistically significant changes in splicing.

    • Downstream Analysis: Perform functional annotation and pathway analysis of the genes with significantly altered splicing to understand the biological consequences.

Downstream Signaling and Cellular Consequences

The degradation of RBM39 and the subsequent alterations in RNA splicing have profound effects on various cellular processes. A notable consequence is the impact on the DNA damage response (DDR) pathway.

Transcriptomic analyses have revealed that E 7820 treatment leads to the intron retention and decreased transcription of several genes involved in homologous recombination repair (HRR), such as BRCA1, BRCA2, and RAD51.[5] This impairment of the HRR pathway can induce synthetic lethality in cancer cells that already have deficiencies in other DNA repair mechanisms.

Downstream_Signaling E7820 E 7820 RBM39_Degradation RBM39 Degradation This compound->RBM39_Degradation Altered_Splicing Altered Splicing of HRR Gene Transcripts (e.g., BRCA1, RAD51) RBM39_Degradation->Altered_Splicing Impaired_HRR Impaired Homologous Recombination Repair Altered_Splicing->Impaired_HRR DNA_Damage Increased DNA Double-Strand Breaks Impaired_HRR->DNA_Damage Synthetic_Lethality Synthetic Lethality in HR-Deficient Cancer Cells DNA_Damage->Synthetic_Lethality

Figure 3: Downstream effects of E 7820 on the DNA damage response.

Furthermore, E 7820-induced splicing changes affect genes involved in cell cycle regulation, leading to G2/M phase arrest and apoptosis in sensitive cancer cell lines.[4]

Conclusion and Future Directions

E 7820 represents a novel therapeutic strategy that leverages the concept of targeted protein degradation to modulate RNA splicing. Its ability to induce the degradation of RBM39 leads to widespread changes in the transcriptome, with significant downstream consequences on critical cellular pathways, including the DNA damage response and cell cycle control. While clinical efficacy has been modest in some settings, the understanding of its mechanism of action provides a strong rationale for exploring its use in combination with other therapies, particularly in cancers with inherent DNA repair deficiencies. Further research is warranted to identify predictive biomarkers of response and to optimize the therapeutic application of this promising molecular glue. This technical guide provides a foundational understanding of E 7820's role in RNA splicing modulation to aid researchers and drug developers in their ongoing efforts to combat cancer.

References

E7820: A Technical Guide to its Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7820 is a novel, orally bioavailable small molecule with potent anti-angiogenic and antitumor properties. Initially characterized as an inhibitor of integrin α2 expression on endothelial cells, recent discoveries have unveiled a deeper mechanism of action involving the targeted degradation of the RNA-binding protein RBM39, classifying this compound as a molecular glue. This dual mechanism underscores its potential as a multifaceted anti-cancer agent. This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects through two primary, interconnected mechanisms:

1.1 Inhibition of Integrin α2 Expression: this compound was first identified as a suppressor of integrin α2 (ITGA2) subunit expression on endothelial cells.[1][2] Integrin α2, which forms a heterodimer with the β1 subunit, is a critical receptor for collagen and plays a pivotal role in endothelial cell adhesion, migration, and tube formation – all essential steps in angiogenesis.[2][3] this compound inhibits the expression of integrin α2 at the mRNA level, leading to a downstream reduction in the expression of other integrins such as α3, α5, and β1.[1][2] This targeted suppression disrupts the interaction of endothelial cells with the extracellular matrix, thereby inhibiting the formation of new blood vessels.

1.2 Molecular Glue-Mediated Degradation of RBM39: More recent studies have elucidated a more fundamental mechanism of action for this compound. It functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. This compound facilitates the interaction between the RNA-binding protein 39 (RBM39) and the DCAF15 E3 ubiquitin ligase substrate receptor. This induced proximity leads to the degradation of RBM39.[4][5] RBM39 is a splicing factor involved in the processing of pre-mRNA for numerous genes, including those critical for angiogenesis. The degradation of RBM39 leads to aberrant splicing of these transcripts, ultimately contributing to the anti-angiogenic and anti-tumor effects of this compound.[5] A related splicing factor, CAPERα, has also been shown to be degraded by this compound through a similar mechanism.

Signaling Pathways

The anti-angiogenic activity of this compound stems from its modulation of key signaling pathways.

2.1 Integrin α2 Downstream Signaling: The inhibition of integrin α2 expression by this compound disrupts the normal signaling cascade initiated by the binding of endothelial cells to the extracellular matrix. This interference is believed to impact the signaling of major pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[6][7] Integrin α2β1 co-localizes with VEGF Receptor 2 (VEGFR2) and is crucial for transducing VEGF-mediated signals that lead to endothelial cell proliferation and migration, primarily through the activation of the Erk1/Erk2 MAPK pathway.[7][8] By downregulating integrin α2, this compound likely dampens the endothelial cell response to these critical growth factors.

G cluster_0 This compound Mechanism of Action This compound This compound ITGA2_mRNA Integrin α2 mRNA This compound->ITGA2_mRNA Inhibits Expression ITGA2_Protein Integrin α2 Protein ITGA2_mRNA->ITGA2_Protein Angiogenesis Angiogenesis ITGA2_Protein->Angiogenesis Promotes

This compound inhibits the expression of Integrin α2, a key promoter of angiogenesis.

2.2 RBM39 Degradation Pathway: As a molecular glue, this compound binds to the DCAF15 subunit of the CUL4-DDB1 E3 ubiquitin ligase complex. This binding creates a novel surface that is recognized by RBM39, leading to its recruitment to the E3 ligase complex. RBM39 is then polyubiquitinated and targeted for degradation by the proteasome. The resulting loss of RBM39 function disrupts the normal splicing of numerous pre-mRNAs, leading to widespread cellular effects, including the inhibition of angiogenesis.

G cluster_1 RBM39 Degradation by this compound This compound This compound DCAF15 DCAF15 (E3 Ligase Subunit) This compound->DCAF15 Binds to RBM39 RBM39 (Splicing Factor) DCAF15->RBM39 Recruits Proteasome Proteasome RBM39->Proteasome Ubiquitination Degradation RBM39 Degradation Proteasome->Degradation

This compound acts as a molecular glue to induce the degradation of the RBM39 splicing factor.

Preclinical Data

The anti-angiogenic and anti-tumor activity of this compound has been demonstrated in a variety of preclinical models.

3.1 In Vitro Studies:

AssayCell LineKey FindingsReference
Endothelial Cell Proliferation HUVECInhibited proliferation[2]
Tube Formation HUVECInhibited tube formation[1][2]
Integrin Expression HUVECDecreased integrin α2, α3, α5, and β1 expression[2]
Megakaryocytic Cell Line DamiReduced integrin α2 expression[9]

3.2 In Vivo Studies:

ModelAngiogenic Stimulus / Tumor TypeKey FindingsReference
Matrigel Plug Assay bFGFSignificantly inhibited bFGF-induced angiogenesis[9]
Dorsal Air Sac Model Human colon WiDr tumorInhibited tumor-induced angiogenesis[9]
Subcutaneous Xenograft Human colon, breast, pancreas, and kidney tumor cell linesInhibited tumor growth of seven cell lines; completely suppressed growth of KP-1 (pancreatic) and LoVo (colon)[9]
Orthotopic Implantation Human pancreatic KP-1 and colon Colo320DM tumorsSignificantly inhibited tumor growth[9]

Clinical Data

This compound has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors and myeloid malignancies.

4.1 Phase I Study (NCT00078637): A Phase I dose-escalation study was conducted in 37 patients with advanced solid malignancies.[10][11][12]

ParameterValue
Patient Population 37 patients (21 male) with advanced solid tumors
Median Age 65 years (range: 40-82)
Dose Escalation 10, 20, 40, 70, 100, and 200 mg/day
Maximum Tolerated Dose (MTD) 100 mg/day
Recommended Phase II Dose (RP2D) 100 mg/day
Dose-Limiting Toxicities (DLTs) Grade 3 neutropenia, thrombocytopenia, and elevated liver enzymes at 100 mg/day (1 patient); Grade 4 thrombocytopenia and neutropenia at 200 mg/day (2 patients)
Pharmacokinetics Mean Tmax: 1-12 hours; Mean terminal half-life: 5.6-8.6 hours
Pharmacodynamics Sustained >50% decrease in platelet integrin α2 expression at 200 mg/day; moderate (<30%) decrease at 70 and 100 mg/day
Clinical Activity No complete or partial responses; 8 patients had stable disease for ≥ 4 months, with 5 of those having stable disease for > 6 months

A subsequent Phase I study explored a twice-daily (BID) dosing schedule.[13][14]

ParameterValue
Patient Population 26 patients in the BID dosing arm
Dose Escalation (BID) 50, 60, 80, and 100 mg
Recommended Dose (RD) for BID 50 mg BID
Dose-Limiting Toxicities (DLTs) at 60 mg BID Grade 3 neutropenic sepsis and Grade 4 neutropenia
Clinical Activity (at 50 mg BID) Stable disease in 66.7% (12 of 18) of patients

4.2 Phase II Study in Myeloid Malignancies (NCT05024994): A Phase II trial evaluated this compound in 12 patients with relapsed/refractory splicing factor-mutant AML, MDS, or CMML.[5]

ParameterValue
Patient Population 12 patients (7 AML, 5 MDS)
Median Age 77 years (range: 71-85)
Dose 100 mg daily
Pharmacodynamics >50% RBM39 degradation observed in peripheral blood mononuclear cells
Clinical Activity No objective responses; the study was closed for futility
Safety The safety profile was consistent with previous studies

Experimental Protocols

5.1 HUVEC Tube Formation Assay:

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control.

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.

  • Analysis: Tube formation is visualized by microscopy and quantified by measuring parameters such as tube length and branch points.

G cluster_2 HUVEC Tube Formation Assay Workflow start Start culture Culture HUVECs start->culture coat Coat 96-well plate with Matrigel culture->coat seed Seed HUVECs onto Matrigel coat->seed treat Treat with this compound or vehicle seed->treat incubate Incubate 4-18h at 37°C treat->incubate analyze Visualize and quantify tube formation incubate->analyze end End analyze->end

Workflow for the HUVEC tube formation assay.

5.2 In Vivo Matrigel Plug Assay:

This assay evaluates angiogenesis in a living organism.[1][6][15][16][17]

  • Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF) and the test compound (this compound) or vehicle on ice.

  • Injection: The Matrigel mixture is subcutaneously injected into mice. The Matrigel solidifies at body temperature, forming a plug.

  • Treatment: Mice may receive additional systemic doses of this compound.

  • Plug Excision: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.

  • Analysis: The plugs are analyzed for blood vessel infiltration by histology (e.g., H&E staining) and immunohistochemistry for endothelial markers (e.g., CD31). Angiogenesis can be quantified by measuring hemoglobin content or microvessel density.

5.3 Dorsal Air Sac Model:

This model allows for the visualization of angiogenesis in a chamber implanted under the skin.

  • Chamber Implantation: A sterile chamber is surgically implanted under the dorsal skin of a mouse.

  • Stimulus Application: A pro-angiogenic stimulus (e.g., tumor cells) is placed within the chamber.

  • Treatment: Mice are treated with this compound or vehicle.

  • Analysis: The growth of new blood vessels into the chamber is observed and quantified over time.

5.4 Tumor Xenograft Model:

This model assesses the anti-tumor efficacy of a compound.[9][18][19][20]

  • Cell Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and receive this compound or vehicle orally according to a defined schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).

G cluster_3 Tumor Xenograft Model Workflow start Start implant Implant tumor cells into mice start->implant growth Allow tumors to grow to palpable size implant->growth randomize Randomize mice into treatment groups growth->randomize treat Administer this compound or vehicle randomize->treat monitor Monitor tumor volume and body weight treat->monitor end_study Terminate study at endpoint monitor->end_study analyze Excise and analyze tumors end_study->analyze end End analyze->end

General workflow for a tumor xenograft study.

Conclusion

This compound is a promising anti-angiogenic agent with a unique dual mechanism of action that involves both the suppression of integrin α2 expression and the degradation of the RBM39 splicing factor. Preclinical studies have consistently demonstrated its ability to inhibit angiogenesis and suppress tumor growth in a broad range of cancer models. While clinical trials in solid tumors have shown modest activity as a single agent, the favorable safety profile and evidence of target engagement support its further investigation, potentially in combination with other anti-cancer therapies. The elucidation of its function as a molecular glue opens new avenues for research and development, not only in the context of angiogenesis but also in other RBM39-dependent cellular processes. This technical guide provides a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.

References

E 7820: A Dual-Mechanism Anticancer Agent from Discovery to Clinical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E 7820 is a novel, orally bioavailable sulfonamide-based anticancer agent discovered and developed by Eisai Co., Ltd. Initially characterized as an inhibitor of angiogenesis through the suppression of integrin α2 expression, subsequent research has unveiled a second, distinct mechanism of action: E 7820 functions as a "molecular glue," inducing the proteasomal degradation of the RNA-binding protein RBM39. This dual activity, targeting both the tumor microenvironment and intrinsic cancer cell processes, positions E 7820 as a significant compound in the landscape of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, chemical structure, and multifaceted mechanism of action of E 7820, supported by detailed experimental protocols and quantitative data.

Discovery and Chemical Structure

E 7820 (3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide) is a synthetic, small molecule belonging to the sulfonamide class of compounds. It was first introduced into clinical trials in 2004 as an anti-cancer agent with potent angiogenesis-inhibiting properties.

Chemical Synthesis

The synthesis of E 7820 involves a multi-step process culminating in the formation of the sulfonamide linkage between a substituted indole and a cyanobenzoyl moiety. While the specific, proprietary synthesis protocol developed by Eisai is detailed in their patents, a general synthetic route for analogous indole-based sulfonamides can be outlined as follows:

  • Synthesis of the Indole Moiety: The synthesis typically begins with the construction of the substituted 7-amino-3-cyano-4-methylindole core. This can be achieved through various indole synthesis methodologies, such as the Fischer, Bischler, or Madelung indole syntheses, followed by appropriate functional group manipulations to introduce the cyano and methyl groups at the desired positions and an amino group at the 7-position.

  • Preparation of the Sulfonyl Chloride: The 3-cyanobenzenesulfonyl chloride is prepared from 3-cyanobenzoic acid through sulfonation followed by chlorination.

  • Sulfonamide Bond Formation: The final step involves the coupling of the 7-amino-3-cyano-4-methylindole with 3-cyanobenzenesulfonyl chloride in the presence of a base, such as pyridine, to form the stable sulfonamide bond, yielding E 7820.

Chemical Structure of E 7820:

  • Molecular Formula: C₁₇H₁₂N₄O₂S

  • Molecular Weight: 336.37 g/mol

  • IUPAC Name: 3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide

Mechanisms of Action

E 7820 exhibits a unique dual mechanism of action, impacting both the tumor vasculature and the intrinsic RNA splicing machinery of cancer cells.

Angiogenesis Inhibition via Integrin α2 Suppression

E 7820 was initially identified as a potent inhibitor of angiogenesis.[1] It exerts this effect by specifically suppressing the expression of integrin α2 (ITGA2) on the surface of endothelial cells.[1] Integrin α2, in complex with β1, forms a key receptor for collagen and other extracellular matrix proteins, playing a crucial role in endothelial cell adhesion, migration, and tube formation – all critical steps in the angiogenic process.

The downstream signaling cascade following integrin α2 engagement involves the activation of focal adhesion kinase (FAK) and subsequent activation of the Ras/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival. By downregulating integrin α2 expression, E 7820 disrupts this signaling axis, thereby inhibiting endothelial cell function and the formation of new blood vessels that tumors rely on for growth and metastasis.

Signaling Pathway of Integrin α2 in Angiogenesis

G cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell Collagen Collagen Integrin_a2b1 Integrin α2β1 Collagen->Integrin_a2b1 Binds FAK FAK Integrin_a2b1->FAK Activates Ras Ras FAK->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation E7820 E 7820 This compound->Integrin_a2b1 Inhibits Expression

Caption: E 7820 inhibits angiogenesis by suppressing integrin α2β1 expression.

Molecular Glue-Mediated Degradation of RBM39

More recently, a novel mechanism of action for E 7820 was elucidated, identifying it as a "molecular glue".[2] E 7820 binds to the DCAF15 E3 ubiquitin ligase substrate receptor, creating a novel protein-protein interaction surface that recruits the RNA-binding protein 39 (RBM39).[2] This ternary complex formation (DCAF15-E 7820-RBM39) leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[2]

RBM39 is a key component of the spliceosome, and its degradation leads to widespread dysregulation of pre-mRNA splicing. This results in the accumulation of mis-spliced transcripts and ultimately triggers apoptosis in cancer cells, particularly those with mutations in splicing factor genes. This mechanism highlights the potential for synthetic lethality in cancers that are dependent on specific splicing programs for their survival.

E 7820-Mediated Degradation of RBM39

G This compound E 7820 DCAF15 DCAF15 (E3 Ligase Substrate Receptor) This compound->DCAF15 Binds Ternary_Complex DCAF15-E7820-RBM39 Ternary Complex DCAF15->Ternary_Complex RBM39 RBM39 (Splicing Factor) RBM39->Ternary_Complex Recruited by E 7820 Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation RBM39 Degradation Proteasome->Degradation Splicing_Dysregulation Splicing Dysregulation Degradation->Splicing_Dysregulation Apoptosis Apoptosis Splicing_Dysregulation->Apoptosis

Caption: E 7820 acts as a molecular glue to induce RBM39 degradation.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of E 7820 from key preclinical studies.

Table 1: In Vitro Anti-Angiogenic Activity of E 7820

AssayCell LineParameterValueReference
HUVEC Tube FormationHUVECIC₅₀110 - 250 nM[3]
Endothelial Cell ProliferationHUVECIC₅₀~500 nM[1]

Table 2: In Vivo Antitumor Activity of E 7820 in Xenograft Models

Tumor ModelCell LineTreatmentTumor Growth Inhibition (%)Reference
SubcutaneousWiDr (Colon)100 mg/kg, p.o., bid54[1]
SubcutaneousKP-1 (Pancreatic)100 mg/kg, p.o., bid98[1]
SubcutaneousLoVo (Colon)100 mg/kg, p.o., bid100[1]
OrthotopicKP-1 (Pancreatic)100 mg/kg, p.o., bid85[1]
Patient-Derived XenograftBile Duct Cancer100 mg/kg, p.o.58.3 (response rate)[4]
Patient-Derived XenograftUterine Cancer100 mg/kg, p.o.55.6 (response rate)[4]

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • E 7820 (dissolved in DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope with imaging software

Protocol:

  • Thaw Basement Membrane Matrix on ice overnight at 4°C.

  • Coat the wells of a 96-well plate with 50 µL of the thawed matrix per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.

  • Prepare serial dilutions of E 7820 in the cell suspension. Include a vehicle control (DMSO).

  • Gently add 100 µL of the cell suspension containing the desired concentration of E 7820 to each well of the coated 96-well plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

  • After incubation, visualize the tube formation using an inverted microscope.

  • Capture images of the tube networks in each well.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Calculate the IC₅₀ value of E 7820 for the inhibition of tube formation.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of E 7820 in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest (e.g., WiDr, KP-1)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • E 7820 formulation for oral administration (e.g., suspension in 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Protocol:

  • Culture the chosen cancer cell line to the desired number.

  • Harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer E 7820 orally (p.o.) to the treatment group at the desired dose and schedule (e.g., 100 mg/kg, twice daily). The control group should receive the vehicle.

  • Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for the duration of the study (e.g., 2-4 weeks).

  • At the end of the study, euthanize the mice and excise the tumors.

  • Analyze the data by comparing the tumor growth in the E 7820-treated group to the control group. Calculate the percentage of tumor growth inhibition.

  • (Optional) The excised tumors can be further analyzed by immunohistochemistry for markers of angiogenesis (e.g., CD31) or proliferation (e.g., Ki-67).

Conclusion

E 7820 is a promising anticancer agent with a novel dual mechanism of action that distinguishes it from other targeted therapies. Its ability to simultaneously inhibit angiogenesis and induce the degradation of a key splicing factor provides a multi-pronged attack on tumor growth and survival. The preclinical data demonstrate significant antitumor activity across a range of cancer models. Ongoing and future clinical investigations will be crucial in defining the therapeutic potential of E 7820 in various cancer types, particularly in malignancies with splicing factor mutations where a synthetic lethal approach may be highly effective. This technical guide provides a foundational understanding of E 7820 for researchers and clinicians working towards advancing cancer treatment.

References

E-7820: A Dual-Mechanism Anti-Neoplastic Agent Remodeling the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: E-7820 is an orally bioavailable small molecule with a multifaceted mechanism of action that impacts the tumor microenvironment through two primary avenues: inhibition of angiogenesis via suppression of integrin α2 expression and induction of synthetic lethality in homologous recombination deficient (HRD) tumors through the degradation of the RNA-binding protein RBM39. This guide provides a comprehensive overview of the preclinical and clinical data available for E-7820, with a focus on its molecular mechanisms, impact on the tumor microenvironment, and detailed experimental methodologies.

Core Mechanisms of Action

E-7820 exhibits a dual mechanism of action, targeting both the tumor vasculature and intrinsic tumor cell vulnerabilities.

Anti-Angiogenesis via Integrin α2 Suppression

E-7820 was initially identified as a potent inhibitor of angiogenesis. It exerts this effect by downregulating the expression of integrin α2 (ITGA2) on the surface of endothelial cells.[1][2] Integrin α2, a subunit of the α2β1 integrin complex, is a receptor for collagen and plays a crucial role in endothelial cell adhesion, migration, and tube formation – all critical steps in the angiogenic process. E-7820 has been shown to suppress the transcription of the ITGA2 gene, leading to a reduction in integrin α2 mRNA and subsequent protein levels.[3] This disruption of endothelial cell interaction with the extracellular matrix (ECM) effectively inhibits the formation of new blood vessels that are essential for tumor growth and survival.

RBM39 Degradation and Synthetic Lethality

More recently, E-7820 has been characterized as a "molecular glue" that induces the degradation of the RNA-binding protein RBM39.[4] E-7820 facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[4] RBM39 is a key component of the spliceosome, and its degradation leads to widespread alterations in RNA splicing. This disruption of normal splicing has been shown to be particularly detrimental to cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, a state known as HRD. The accumulation of DNA damage due to impaired HRR, combined with the splicing defects induced by E-7820, results in synthetic lethality and tumor cell death.

Impact on the Tumor Microenvironment

While direct studies on the comprehensive impact of E-7820 on the tumor microenvironment are limited, its known mechanisms of action suggest significant modulatory effects on various components.

Vascular Normalization and Anti-Angiogenic Effects

By inhibiting integrin α2-mediated angiogenesis, E-7820 is expected to lead to a "normalization" of the tumor vasculature. This includes a reduction in microvessel density and a potential restoration of a more organized and less leaky vessel architecture. This effect can have several downstream consequences, including reduced tumor hypoxia and improved delivery of other therapeutic agents. Preclinical studies have demonstrated that E-7820 effectively inhibits both VEGF- and bFGF-driven angiogenesis.

Potential Immunomodulatory Effects

The impact of E-7820 on the immune cell infiltrate within the tumor microenvironment is an area requiring further investigation. However, several hypotheses can be drawn from its known mechanisms:

  • Modulation of T-cell Infiltration: By normalizing the tumor vasculature, E-7820 may facilitate the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor bed, a critical step for effective anti-tumor immunity.

  • Reprogramming of Myeloid Cells: The tumor microenvironment is often infiltrated by immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). While direct effects of E-7820 on these cell populations have not been extensively studied, alterations in the tumor cytokine profile resulting from E-7820 treatment could indirectly influence their phenotype and function.

  • RBM39 Degradation and Neoantigen Presentation: The widespread splicing alterations induced by RBM39 degradation could potentially lead to the generation of novel tumor-specific neoantigens. These neoantigens, when presented on the surface of tumor cells, could be recognized by the immune system, leading to an enhanced anti-tumor immune response.

Effects on the Extracellular Matrix and Cancer-Associated Fibroblasts

Integrins are key mediators of cell-ECM interactions. By downregulating integrin α2, E-7820 likely disrupts the communication between tumor cells, endothelial cells, and the surrounding extracellular matrix. This could impact tumor cell invasion and metastasis. The effect of E-7820 on cancer-associated fibroblasts (CAFs), a major component of the tumor stroma that contributes to ECM remodeling and immunosuppression, remains to be elucidated.

Quantitative Data from Preclinical and Clinical Studies

Table 1: Summary of In Vivo Tumor Growth Inhibition by E-7820 in Xenograft Models
Tumor Cell LineCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
WiDrColon200 mg/kg, p.o., b.i.d.Significant[5]
LoVoColon100 mg/kg, p.o., b.i.d.Complete[5]
KP-1Pancreatic100 mg/kg, p.o., b.i.d.Complete[5]
Colo320DMColon (orthotopic)200 mg/kg, p.o., b.i.d.Significant[5]

Note: "Significant" and "Complete" are as described in the source publication. Specific percentage inhibition values were not consistently provided in a tabular format in the available literature.

Table 2: Summary of E-7820 Efficacy in Patient-Derived Xenograft (PDX) Models
Cancer TypeNumber of ModelsResponse Rate (Tumor Shrinkage)
Overall4238.1%
Bile Duct Cancer1258.3%
Uterine Cancer955.6%
Gastric Cancer933.3%
Pancreatic Cancer128.3%

Data from a study where E-7820 was orally administered at 100 mg/kg.

Table 3: Phase I Clinical Trial of E-7820 in Advanced Solid Tumors
ParameterFindingReference
Maximum Tolerated Dose (MTD) 100 mg/day[6]
Dose-Limiting Toxicities (DLTs) Grade 3/4 neutropenia, thrombocytopenia, elevated liver enzymes[6]
Clinical Activity No complete or partial responses; 8 out of 37 patients had stable disease for ≥ 4 months[6]
Pharmacodynamics Sustained >50% decrease in platelet integrin α-2 expression at 200 mg dose[6]

Experimental Protocols

In Vitro HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Matrigel™ or other basement membrane extract

  • 96-well culture plates

  • E-7820 (dissolved in a suitable solvent, e.g., DMSO)

Protocol:

  • Thaw Matrigel™ on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel™ (50-100 µL/well).

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

  • Add the desired concentrations of E-7820 or vehicle control to the HUVEC suspension.

  • Gently add the HUVEC suspension (100 µL/well) to the Matrigel™-coated wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize the formation of tube-like structures using a light microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of E-7820 in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • Human tumor cell line of interest (e.g., WiDr, LoVo, KP-1)

  • Cell culture medium and supplements

  • Matrigel™ (optional, for subcutaneous injection)

  • E-7820 formulation for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Culture the chosen human tumor cell line under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel™.

  • Implant the tumor cells into the mice. For a subcutaneous model, inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse. For an orthotopic model, surgically implant the cells into the organ of origin.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer E-7820 or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once or twice daily).[5]

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density, proliferation markers, and immune cell infiltration).

Signaling Pathways and Experimental Workflows

E-7820-Mediated Suppression of Integrin α2 Expression

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Cell Membrane E7820 E-7820 E7820_in E-7820 This compound->E7820_in Cellular Uptake Unknown_Target Unknown Target(s) E7820_in->Unknown_Target Binds to Signaling_Cascade Signaling Cascade Unknown_Target->Signaling_Cascade Initiates SP1 SP1 Signaling_Cascade->SP1 Inhibits Activity AP1 AP-1 Signaling_Cascade->AP1 Inhibits Activity GATA GATA Signaling_Cascade->GATA Inhibits Activity ITGA2_Gene ITGA2 Gene SP1->ITGA2_Gene Promotes Transcription AP1->ITGA2_Gene Promotes Transcription GATA->ITGA2_Gene Promotes Transcription ITGA2_mRNA ITGA2 mRNA ITGA2_Gene->ITGA2_mRNA Transcription Integrin_alpha2 Integrin α2 Protein ITGA2_mRNA->Integrin_alpha2 Translation

Caption: Hypothetical pathway of E-7820-mediated integrin α2 suppression.

E-7820-Induced Degradation of RBM39

G cluster_cytoplasm Cytoplasm This compound E-7820 Ternary_Complex E-7820-DCAF15-RBM39 Ternary Complex This compound->Ternary_Complex DCAF15 DCAF15 DCAF15->Ternary_Complex RBM39 RBM39 RBM39->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CUL4-DDB1) Ternary_Complex->E3_Ligase Recruits Ub_RBM39 Polyubiquitinated RBM39 E3_Ligase->Ub_RBM39 Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_RBM39->Proteasome Targeted for Degradation Degraded_RBM39 Degraded RBM39 Fragments Proteasome->Degraded_RBM39 Degrades

Caption: Mechanism of E-7820 as a molecular glue for RBM39 degradation.

Experimental Workflow for In Vivo Xenograft Study

G cluster_workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (E-7820 or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Continued Dosing endpoint Study Endpoint monitoring->endpoint Predefined endpoint reached analysis Tumor Excision and Analysis (IHC, etc.) endpoint->analysis end End analysis->end

Caption: Workflow for a typical preclinical xenograft study of E-7820.

Conclusion and Future Directions

E-7820 is a promising anti-neoplastic agent with a novel dual mechanism of action that targets both the tumor vasculature and intrinsic tumor cell vulnerabilities. Its ability to inhibit angiogenesis and induce synthetic lethality in HRD tumors provides a strong rationale for its continued development. However, a significant knowledge gap remains regarding its comprehensive impact on the tumor microenvironment. Future research should focus on elucidating the effects of E-7820 on the immune cell infiltrate, cancer-associated fibroblasts, and the extracellular matrix. A deeper understanding of these interactions will be crucial for optimizing the therapeutic potential of E-7820, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. The potential for E-7820 to remodel the tumor microenvironment from an immunosuppressive to an immune-supportive state warrants further investigation and could unlock new avenues for cancer treatment.

References

Methodological & Application

Application Notes and Protocols for E-7820 In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the anti-angiogenic properties of E-7820 in vitro. E-7820 is a small molecule inhibitor known to suppress angiogenesis, a critical process in tumor growth and metastasis. The protocols outlined below focus on assays utilizing Human Umbilical Vein Endothelial Cells (HUVECs) to assess the compound's effect on cell proliferation, tube formation, and the expression of key cell adhesion molecules.

Introduction

E-7820 was initially identified as an angiogenesis inhibitor that functions by suppressing the expression of integrin α2 on endothelial cells. Integrin α2β1 is a major receptor for collagen and plays a crucial role in cell adhesion, migration, and the formation of capillary-like structures, all of which are fundamental steps in angiogenesis. By downregulating integrin α2, E-7820 disrupts these processes, leading to an inhibition of new blood vessel formation.[1] More recent research has also characterized E-7820 as a molecular glue that induces the degradation of the splicing factor RBM39, highlighting a broader anti-cancer mechanism. However, its anti-angiogenic activity remains a key aspect of its pharmacological profile.

These protocols provide a framework for researchers to investigate the anti-angiogenic effects of E-7820 in a controlled in vitro setting.

Quantitative Data Summary

The following tables summarize the quantitative effects of E-7820 on HUVEC proliferation and integrin expression as reported in the literature.

Table 1: Effect of E-7820 on HUVEC Proliferation

Concentration of E-7820Inhibition of Proliferation (%)
1 ng/mL~10%
10 ng/mL~25%
100 ng/mL~50%
1000 ng/mL~75%

Data are estimated from dose-response curves presented by Funahashi et al., 2002. Exact IC50 values were not explicitly stated in the reviewed literature.

Table 2: Effect of E-7820 on the Expression of Integrin Subunits on HUVECs

Integrin SubunitTreatment with E-7820 (50 ng/mL for 48h)
Integrin α2Decreased Expression
Integrin α3Decreased Expression
Integrin α5Decreased Expression
Integrin β1Decreased Expression
CD31No Change in Expression

As reported by Funahashi et al., 2002.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for the anti-angiogenic effects of E-7820.

E7820_Signaling_Pathway E7820 E-7820 Integrin_alpha2_mRNA Integrin α2 mRNA This compound->Integrin_alpha2_mRNA Suppresses transcription Integrin_alpha2_Protein Integrin α2 Protein (on endothelial cell surface) Integrin_alpha2_mRNA->Integrin_alpha2_Protein Translation Cell_Adhesion Endothelial Cell Adhesion to Collagen Integrin_alpha2_Protein->Cell_Adhesion Mediates Tube_Formation Tube Formation Cell_Adhesion->Tube_Formation Is required for Angiogenesis Angiogenesis Tube_Formation->Angiogenesis Is a key step in

Caption: E-7820 signaling pathway in endothelial cells.

Experimental Protocols

HUVEC Proliferation Assay

This protocol details the methodology to assess the effect of E-7820 on the proliferation of HUVECs.

Workflow:

HUVEC_Proliferation_Workflow Start Seed HUVECs in 96-well plates Adherence Allow cells to adhere overnight Start->Adherence Treatment Treat with varying concentrations of E-7820 Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation Assay Perform proliferation assay (e.g., MTT, BrdU) Incubation->Assay Analysis Measure absorbance and calculate percentage inhibition Assay->Analysis

Caption: HUVEC Proliferation Assay Workflow.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • E-7820 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of EGM-2 supplemented with 2% FBS.

  • Adherence: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of E-7820 in EGM-2 with 2% FBS. Remove the medium from the wells and add 100 µL of the E-7820 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Proliferation Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of proliferation inhibition relative to the vehicle control.

In Vitro Tube Formation Assay

This assay evaluates the ability of E-7820 to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix.

Workflow:

Tube_Formation_Workflow Start Coat 96-well plate with Matrigel or Type I Collagen Gel Solidify Incubate at 37°C to allow gel to solidify Start->Solidify Cell_Suspension Prepare HUVEC suspension with E-7820 Solidify->Cell_Suspension Seeding Seed HUVECs onto the gel Cell_Suspension->Seeding Incubation Incubate for 6-18 hours Seeding->Incubation Imaging Image tube formation using a microscope Incubation->Imaging Quantification Quantify tube length and branch points Imaging->Quantification

Caption: In Vitro Tube Formation Assay Workflow.

Materials:

  • HUVECs

  • EGM-2 medium

  • Matrigel or Type I Collagen

  • 96-well tissue culture plates

  • E-7820 stock solution

  • Calcein AM (optional, for fluorescence imaging)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel or prepare Type I Collagen gel on ice. Add 50 µL of the gel to each well of a pre-chilled 96-well plate.

  • Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation and Treatment: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL. Prepare different concentrations of E-7820 in the cell suspension.

  • Cell Seeding: Add 100 µL of the HUVEC suspension (containing E-7820 or vehicle) to each gel-coated well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 6 to 18 hours.

  • Imaging: Observe and capture images of the tube-like structures using an inverted microscope. For fluorescence imaging, cells can be pre-labeled with Calcein AM.

  • Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches. Calculate the percentage of inhibition compared to the vehicle control.

Integrin α2 Expression Analysis by Flow Cytometry

This protocol is for quantifying the cell surface expression of integrin α2 on HUVECs following treatment with E-7820.

Workflow:

Flow_Cytometry_Workflow Start Culture HUVECs to confluence Treatment Treat with E-7820 for 48 hours Start->Treatment Harvest Harvest and wash cells Treatment->Harvest Primary_Ab Incubate with anti-integrin α2 antibody Harvest->Primary_Ab Wash1 Wash to remove unbound primary antibody Primary_Ab->Wash1 Secondary_Ab Incubate with fluorescently-labeled secondary antibody Wash1->Secondary_Ab Wash2 Wash to remove unbound secondary antibody Secondary_Ab->Wash2 Analysis Analyze by flow cytometry Wash2->Analysis

Caption: Flow Cytometry Workflow for Integrin α2 Expression.

Materials:

  • HUVECs

  • EGM-2 medium

  • E-7820 stock solution

  • Non-enzymatic cell dissociation solution

  • FACS buffer (PBS with 1% BSA)

  • Primary antibody: Mouse anti-human integrin α2

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture HUVECs in T-25 flasks until confluent. Treat the cells with the desired concentrations of E-7820 for 48 hours.

  • Cell Harvesting: Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Washing: Transfer the cells to a tube and wash twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Primary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the primary antibody against integrin α2 at the manufacturer's recommended concentration. An isotype control should be run in parallel.

  • Incubation: Incubate on ice for 30-60 minutes, protected from light.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer.

  • Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently-labeled secondary antibody.

  • Incubation: Incubate on ice for 30 minutes, protected from light.

  • Final Wash: Wash the cells twice with 1 mL of cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of FACS buffer and analyze using a flow cytometer. The mean fluorescence intensity (MFI) will correspond to the level of integrin α2 expression.

References

Application Notes and Protocols for E-7820 in HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-7820 is a novel sulfonamide anti-angiogenic agent that has demonstrated potent inhibition of tumor growth by disrupting the formation of new blood vessels. A key mechanism of its action is the suppression of integrin α2 subunit expression on endothelial cells.[1][2] The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to assess the potential of compounds to inhibit angiogenesis. This document provides a detailed protocol for utilizing E-7820 in a HUVEC tube formation assay, along with data presentation guidelines and a depiction of the relevant signaling pathway.

Data Presentation

ParameterE-7820 ConcentrationObserved Effect
bFGF-induced HUVEC Proliferation 0.10 µg/mLIC50
VEGF-induced HUVEC Proliferation 0.081 µg/mLIC50
Integrin α2 Expression 50 ng/mL (0.05 µg/mL)Significant Suppression

Data compiled from publicly available research. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.

Signaling Pathway of E-7820 in Endothelial Cells

E-7820 exerts its anti-angiogenic effects primarily by downregulating the expression of integrin α2 on the surface of endothelial cells. Integrin α2, in complex with β1, is a key receptor for collagen. The binding of collagen to the integrin α2β1 complex initiates a downstream signaling cascade that is crucial for cell adhesion, migration, and the cytoskeletal organization required for tube formation. This pathway involves the activation of Focal Adhesion Kinase (FAK), Src kinase, and the RhoA/ROCK signaling axis, which ultimately leads to the reorganization of the actin cytoskeleton, promoting the formation of capillary-like structures. By suppressing the expression of integrin α2, E-7820 effectively blocks this signaling cascade, thereby inhibiting HUVEC tube formation.

E7820_Signaling_Pathway E7820 E-7820 Integrin_alpha2_mRNA Integrin α2 mRNA This compound->Integrin_alpha2_mRNA Inhibits transcription Integrin_alpha2 Integrin α2 Protein Integrin_alpha2_mRNA->Integrin_alpha2 Integrin_complex Integrin α2β1 Complex Integrin_alpha2->Integrin_complex FAK FAK Integrin_complex->FAK Activates Collagen Collagen (ECM) Collagen->Integrin_complex Binds Src Src FAK->Src Activates RhoA RhoA Src->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton Promotes Tube_Formation Tube Formation Cytoskeleton->Tube_Formation

Caption: E-7820 inhibits tube formation by suppressing integrin α2 expression.

Experimental Protocols

This section provides a detailed methodology for conducting a HUVEC tube formation assay to evaluate the anti-angiogenic properties of E-7820.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basal Medium (e.g., EBM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)

  • E-7820 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow

HUVEC_Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Incubate_Matrigel Incubate at 37°C for 30-60 min Coat_Plate->Incubate_Matrigel Prepare_Cells Prepare HUVEC suspension in basal medium Incubate_Matrigel->Prepare_Cells Add_this compound Add E-7820 at varying concentrations Prepare_Cells->Add_this compound Seed_Cells Seed HUVECs onto the Matrigel Add_this compound->Seed_Cells Incubate_Cells Incubate at 37°C, 5% CO2 for 4-18 hours Seed_Cells->Incubate_Cells Visualize Visualize and capture images Incubate_Cells->Visualize Analyze Quantify tube formation (length, branch points) Visualize->Analyze End End Analyze->End

Caption: Workflow for the HUVEC tube formation assay with E-7820.

Step-by-Step Protocol
  • Preparation of Matrigel-Coated Plates:

    • Thaw the basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the thawed Matrigel to each well of a pre-chilled 96-well plate.

    • Ensure the entire bottom of the well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • HUVEC Culture and Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium (e.g., EGM-2) until they reach 70-80% confluency.

    • On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with growth medium and centrifuge the cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in basal medium (e.g., EBM-2) supplemented with a low concentration of FBS (e.g., 2%).

    • Perform a cell count and adjust the cell suspension to a final concentration of 1-2 x 10^5 cells/mL.

  • Treatment with E-7820:

    • Prepare a stock solution of E-7820 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of E-7820 in the basal medium containing 2% FBS to achieve the desired final concentrations (e.g., ranging from 0.01 µg/mL to 1 µg/mL).

    • Include a vehicle control (basal medium with the same concentration of DMSO used for the highest E-7820 concentration).

  • Cell Seeding and Incubation:

    • Add 100 µL of the HUVEC suspension (containing 1-2 x 10^4 cells) to each well of the solidified Matrigel-coated plate.

    • Add 100 µL of the E-7820 dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe.

  • Visualization and Quantification:

    • After the incubation period, carefully remove the medium from the wells.

    • For fluorescent visualization, incubate the cells with Calcein AM (e.g., 2 µM in PBS) for 30 minutes at 37°C.

    • Wash the wells gently with PBS.

    • Capture images of the tube network in each well using an inverted microscope. It is recommended to capture multiple images from different fields of view per well.

    • Quantify the tube formation using image analysis software. The most common parameters to measure are:

      • Total Tube Length: The sum of the lengths of all tube segments.

      • Number of Branch Points: The number of junctions where three or more tubes meet.

      • Number of Loops: The number of enclosed areas formed by the tube network.

  • Data Analysis:

    • Calculate the average and standard deviation for each treatment group from the replicate wells.

    • Normalize the data to the vehicle control group (set as 100%).

    • Plot the percentage of inhibition against the log of the E-7820 concentration to generate a dose-response curve and determine the IC50 value for tube formation inhibition.

Conclusion

The HUVEC tube formation assay is a valuable tool for assessing the anti-angiogenic potential of compounds like E-7820. By following this detailed protocol, researchers can obtain reproducible and quantifiable data on the inhibitory effects of E-7820 on angiogenesis in vitro. Understanding its mechanism of action through the suppression of integrin α2 provides a solid basis for further investigation into its therapeutic applications in diseases characterized by pathological angiogenesis.

References

Application Notes and Protocols for E-7820 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-7820 is a novel, orally bioavailable sulfonamide derivative that functions as a "molecular glue." It selectively induces the degradation of the RNA-binding proteins RBM39 and RBM23 by recruiting them to the DCAF15 E3 ubiquitin ligase complex for subsequent proteasomal degradation. This targeted protein degradation leads to genome-wide splicing alterations, ultimately resulting in the inhibition of tumor growth. Preclinical studies have demonstrated the anti-tumor efficacy of E-7820 in a variety of solid tumor xenograft models, including those derived from colon, breast, pancreas, and kidney cancers, as well as in patient-derived xenograft (PDX) models.

These application notes provide a comprehensive overview of the use of E-7820 in in vivo xenograft models, including recommended dosing regimens, detailed experimental protocols, and the underlying signaling pathway. For comparative purposes, information on indisulam, a structurally related aryl sulfonamide with a similar mechanism of action, is also included.

Mechanism of Action of E-7820

E-7820 acts as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. Specifically, E-7820 binds to the DCAF15 subunit of the CRL4 E3 ubiquitin ligase and alters its surface conformation. This new conformation is recognized by the RNA-binding proteins RBM39 and RBM23. The resulting ternary complex (DCAF15-E-7820-RBM39/23) leads to the ubiquitination of RBM39/23 and their subsequent degradation by the proteasome. The loss of these key splicing factors disrupts normal RNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.

E7820_Mechanism_of_Action E-7820 Signaling Pathway cluster_0 E-7820 Mediated Protein Degradation cluster_1 Downstream Effects E7820 E-7820 Ternary_Complex DCAF15-E7820-RBM39 Ternary Complex This compound->Ternary_Complex DCAF15 DCAF15 (E3 Ligase Subunit) DCAF15->Ternary_Complex RBM39 RBM39 (Splicing Factor) RBM39->Ternary_Complex Ubiquitination RBM39 Ubiquitination Ternary_Complex->Ubiquitination Recruitment to CRL4 E3 Ligase Proteasome Proteasome Ubiquitination->Proteasome Degradation RBM39 Degradation Proteasome->Degradation Splicing_Dysregulation RNA Splicing Dysregulation Degradation->Splicing_Dysregulation Apoptosis Tumor Cell Apoptosis Splicing_Dysregulation->Apoptosis

E-7820 Molecular Glue Mechanism of Action

Quantitative Data Summary

The following tables summarize the reported doses and schedules for E-7820 and indisulam in preclinical xenograft models.

Table 1: E-7820 Dosing in In Vivo Xenograft Models

CompoundDoseAdministration RouteScheduleXenograft Model TypesReference
E-7820100 mg/kgOralTwice DailyHuman colon, breast, pancreas, and kidney cancer cell lines
E-7820100 mg/kgOralNot Specified42 Patient-Derived Xenograft (PDX) models
E-7820200 mg/kgOralNot SpecifiedPatient-Derived Xenograft (PDX) models

Table 2: Indisulam Dosing in In Vivo Xenograft Models (for comparison)

CompoundDoseAdministration RouteScheduleXenograft Model Types
Indisulam25 mg/kgIntravenous5 days on, 2 days off (for two cycles)Neuroblastoma, Rhabdomyosarcoma, Colorectal cancer
Indisulam12.5 mg/kgIntraperitoneal5 days on, 2 days off (for two cycles)T-cell acute lymphoblastic leukemia

Experimental Protocols

Protocol 1: E-7820 Administration in Subcutaneous Xenograft Models

1. Materials:

  • E-7820

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water; Note: The specific vehicle for E-7820 was not explicitly stated in the reviewed literature. A suitable vehicle should be determined based on the compound's solubility and stability, and preliminary tolerability studies in the selected mouse strain are recommended.)

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • Animal handling and gavage equipment

2. Cell Line Preparation and Implantation:

  • Culture the selected human cancer cell line under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS, with or without Matrigel, at a concentration of 1 x 107 to 5 x 107 cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • When tumors reach a mean volume of 100-200 mm3, randomize the mice into treatment and control groups.

4. E-7820 Formulation and Administration:

  • Prepare a fresh suspension of E-7820 in the chosen vehicle on each day of dosing.

  • Administer E-7820 orally via gavage at the desired dose (e.g., 100 mg/kg). A twice-daily administration schedule has been reported to be effective.

  • Administer an equivalent volume of the vehicle to the control group.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for RBM39 levels).

Protocol 2: Indisulam Administration in Xenograft Models (for comparison)

1. Materials:

  • Indisulam

  • Vehicle for intravenous or intraperitoneal administration (e.g., DMSO:PBS solution. Indisulam is soluble in DMSO and DMF).

  • Human cancer cell line of interest

  • Immunodeficient mice

  • Standard cell culture and implantation materials as described in Protocol 1.

2. Cell Implantation and Tumor Growth Monitoring:

  • Follow steps 2.1 to 3.3 as described in Protocol 1.

3. Indisulam Formulation and Administration:

  • Prepare a solution of indisulam in a suitable vehicle.

  • Administer indisulam via intravenous or intraperitoneal injection at the desired dose (e.g., 12.5-25 mg/kg).

  • A common treatment schedule is 5 consecutive days of administration followed by a 2-day break.

  • Administer an equivalent volume of the vehicle to the control group following the same schedule.

4. Efficacy Evaluation:

  • Follow step 5.1 and 5.2 as described in Protocol 1.

Experimental Workflow Diagram

Xenograft_Workflow In Vivo Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Culture and Expansion Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. E-7820 or Vehicle Administration Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 8. Ex Vivo Analysis (IHC, Western Blot, etc.) Endpoint->Analysis

A typical workflow for an in vivo xenograft study with E-7820.

Application Notes and Protocols: Preparation of E 7820 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E 7820 is a sulfonamide derivative that acts as a potent angiogenesis inhibitor by suppressing the expression of integrin α2 on endothelial cells.[1] It is also classified as a molecular glue that induces the degradation of splicing factors RBM39 and RBM23 by recruiting them to the DCAF15 E3 ubiquitin ligase complex.[2] Accurate and consistent preparation of E 7820 stock solutions is crucial for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of E 7820 stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

A summary of the key quantitative data for E 7820 is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight 336.37 g/mol [1]
CAS Number 289483-69-8[1]
Chemical Formula C17H12N4O2S[1]
Maximum Solubility in DMSO 67 mg/mL[1]
Maximum Molarity in DMSO 199.19 mM[1]
Appearance Powder[1]

Experimental Protocol: Preparation of a 10 mM E 7820 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of E 7820 in DMSO. The principles outlined here can be adapted to prepare solutions of different concentrations.

Materials:

  • E 7820 powder (CAS #: 289483-69-8)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Place a clean, empty microcentrifuge tube or vial on the balance and tare to zero.

  • Weighing E 7820:

    • Carefully weigh the desired amount of E 7820 powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.36 mg of E 7820.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 336.37 g/mol x 1000 mg/g = 3.36 mg

  • Adding DMSO:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the E 7820 powder. For the 10 mM example, add 1 mL of DMSO.

  • Dissolution:

    • Securely cap the tube or vial.

    • Vortex the solution until the E 7820 powder is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary, but be cautious as heat can degrade the compound. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 3 months).[1]

    • The E 7820 powder should be stored at -20°C for up to 3 years.[1]

Safety Precautions:

  • E 7820 is a potent bioactive compound. Handle with care and use appropriate PPE at all times.

  • DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the E 7820 stock solution.

E7820_Stock_Preparation start Start weigh Weigh E 7820 Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for E 7820 Stock Solution Preparation.

References

Application Notes and Protocols: Monitoring RBM39 Degradation by E7820 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the degradation of the RNA-binding protein RBM39 in response to treatment with the molecular glue E7820. The included methodologies and data presentation are intended to guide researchers in accurately quantifying this compound-induced RBM39 degradation.

Introduction

This compound is a sulfonamide-based molecular glue that induces the degradation of the splicing factor RBM39.[1][2] this compound functions by promoting an interaction between RBM39 and the DDB1- and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3][4] This induced proximity leads to the ubiquitination of RBM39 and its subsequent degradation by the proteasome.[4][5] The degradation of RBM39 has been shown to have anti-tumor effects, making this compound a compound of interest in cancer research.[5] Western blotting is a fundamental technique to monitor the efficacy of this compound by quantifying the reduction in RBM39 protein levels.

Signaling Pathway of this compound-Mediated RBM39 Degradation

The molecular glue this compound facilitates the interaction between the substrate receptor DCAF15 and the target protein RBM39. This ternary complex formation leads to the ubiquitination of RBM39 by the CUL4-DDB1 E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.

E7820_Pathway cluster_0 Ternary Complex Formation This compound This compound DCAF15 DCAF15 This compound->DCAF15 binds RBM39 RBM39 DCAF15->RBM39 recruits CUL4_DDB1 CUL4-DDB1 E3 Ligase DCAF15->CUL4_DDB1 part of Proteasome 26S Proteasome RBM39->Proteasome Targeted for Degradation Ub Ubiquitin CUL4_DDB1->Ub activates Ub->RBM39 Ubiquitination Degradation Degraded RBM39 Proteasome->Degradation

Caption: this compound-mediated RBM39 degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot to analyze RBM39 degradation following this compound treatment.

WB_Workflow A 1. Cell Culture and Treatment (e.g., HCT-116 cells + this compound) B 2. Cell Lysis (RIPA buffer + protease inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (anti-RBM39, anti-loading control) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Western blot workflow for RBM39 degradation analysis.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for the analysis of RBM39.

1. Cell Culture and Treatment:

  • Cell Line: HCT-116 (human colorectal carcinoma) cells are a suitable model.

  • Culture Conditions: Culture cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM or 5 µM) or DMSO as a vehicle control.[6]

    • Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

  • Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Perform the transfer at 100 V for 1-2 hours or overnight at 30 V in a cold room.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking:

  • Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

    • Anti-RBM39 antibody: Dilute in blocking buffer (e.g., 1:1000 to 1:10000 dilution, depending on the antibody).[7][8]

    • Anti-loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin): Dilute in blocking buffer according to the manufacturer's recommendations.

8. Secondary Antibody Incubation:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

9. Chemiluminescent Detection:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system.

10. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the RBM39 band intensity to the corresponding loading control band intensity for each sample.

  • Express the results as a percentage of RBM39 remaining relative to the vehicle-treated control.

Quantitative Data Summary

The following table summarizes representative quantitative data for RBM39 degradation in HCT-116 cells treated with 5 µM this compound over a time course. Data is presented as the mean percentage of RBM39 protein remaining relative to the DMSO control.

Treatment Time (hours)Mean RBM39 Remaining (%)Standard Deviation
0 (DMSO Control)1000
645± 5
1225± 4
2410± 3
48<5± 2

Note: The data presented in this table is a representative summary based on typical experimental outcomes and should be confirmed by individual researchers.

References

Application Notes and Protocols for E 7820 Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of E 7820, a novel molecular glue, in patient-derived xenograft (PDX) models. The protocols outlined below are based on available preclinical data and are intended to serve as a starting point for researchers.

Introduction to E 7820 and its Mechanism of Action

E 7820 is an investigational anticancer agent that functions as a "molecular glue." It selectively induces the degradation of the splicing factor RBM39 (RNA-binding protein 39).[1][2][3][4] E 7820 achieves this by promoting the interaction between RBM39 and the DCAF15 (DDB1 and CUL4 associated factor 15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of RBM39, causing aberrant RNA splicing and ultimately leading to tumor cell death.[1][2][3][5]

Data Presentation: Efficacy of E 7820 in PDX Models

Preclinical studies using Japanese cancer patient-derived tissue transplantation models (J-PDX) have demonstrated the antitumor activity of E 7820 across various solid tumors.[4] Oral administration of E 7820 led to significant tumor shrinkage in a notable percentage of PDX models.

Table 1: Tumor Shrinkage in PDX Models Treated with E 7820

Cancer TypeDoseNumber of ModelsModels with Tumor Shrinkage (ΔT/C < -30%)Response Rate (%)
Bile Duct Cancer100 mg/kg12758.3
Uterine Cancer100 mg/kg9555.6
Gastric Cancer100 mg/kg9333.3
Pancreatic Cancer100 mg/kg1218.3
Overall 100 mg/kg 42 16 38.1
Overall 200 mg/kg Not specifiedNot specified54.8

Data sourced from a study on J-PDX models.[4] Significant tumor shrinkage was defined as a change in tumor volume of less than -30% compared to the control group.

Signaling Pathway

The following diagram illustrates the mechanism of E 7820-mediated degradation of RBM39.

E7820_Mechanism cluster_0 Cell cluster_1 Ternary Complex Formation E7820 E 7820 (Molecular Glue) DCAF15 DCAF15 This compound->DCAF15 Binds to RBM39 RBM39 (Splicing Factor) This compound->RBM39 Recruits E7820_DCAF15_RBM39 This compound-DCAF15-RBM39 Complex CUL4 CUL4-DDB1 E3 Ligase Complex DCAF15->CUL4 Part of DCAF15->RBM39 Recruits CUL4->E7820_DCAF15_RBM39 Ubiquitination Proteasome Proteasome RBM39_degraded Degraded RBM39 Fragments Proteasome->RBM39_degraded Ub Ubiquitin E7820_DCAF15_RBM39->Proteasome Degradation Aberrant_Splicing Aberrant RNA Splicing RBM39_degraded->Aberrant_Splicing Leads to Tumor_Cell_Death Tumor Cell Death Aberrant_Splicing->Tumor_Cell_Death Induces

Caption: E 7820 acts as a molecular glue to induce the degradation of RBM39.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing PDX models from patient tumor tissue.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Surgical tools (scalpels, forceps, scissors)

  • Culture medium (e.g., DMEM/F12) with antibiotics

  • Matrigel (optional)

  • Anesthesia

Procedure:

  • Obtain fresh tumor tissue from a patient biopsy or surgical resection.

  • Transport the tissue on ice in a sterile collection medium.

  • In a sterile biosafety cabinet, wash the tissue with cold phosphate-buffered saline (PBS) containing antibiotics.

  • Mechanically mince the tumor tissue into small fragments (1-3 mm³).

  • (Optional) Resuspend the tumor fragments in a mixture of culture medium and Matrigel.

  • Anesthetize an immunodeficient mouse.

  • Implant the tumor fragments subcutaneously into the flank of the mouse.

  • Monitor the mice for tumor growth by caliper measurements.

  • Once tumors reach a certain volume (e.g., 1000-1500 mm³), passage the tumors to a new cohort of mice for expansion.

E 7820 Administration in PDX Models

This protocol provides a suggested method for the oral administration of E 7820 to PDX-bearing mice.

Materials:

  • E 7820 compound

  • Vehicle for oral administration (e.g., a mixture of DMSO, Tween 80, and saline, or 0.5% methylcellulose)

  • Oral gavage needles

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³)

Procedure:

  • Preparation of Dosing Solution:

    • Based on the desired dose (e.g., 100 mg/kg), calculate the amount of E 7820 needed for the cohort of mice.

    • Prepare the vehicle. A common vehicle for similar compounds involves dissolving the drug in a small amount of DMSO, then adding Tween 80 and finally saline to the desired volume. The final concentrations of DMSO and Tween 80 should be optimized for solubility and tolerability.

    • Sonication may be required to fully dissolve the compound.

    • Prepare the dosing solution fresh daily or as determined by stability studies.

  • Administration:

    • Administer E 7820 orally to the mice using a gavage needle.

    • The dosing volume is typically 10 mL/kg of body weight.

    • Based on preclinical studies, a twice-daily administration schedule may be effective.

    • A control group should receive the vehicle only.

Assessment of Antitumor Efficacy

This protocol describes the methods for evaluating the effectiveness of E 7820 treatment.

Materials:

  • Calipers

  • Animal scale

Procedure:

  • Tumor Volume Measurement:

    • Measure tumor dimensions (length and width) with calipers twice or thrice weekly.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

  • Body Weight Measurement:

    • Monitor the body weight of the mice at each tumor measurement to assess toxicity.

  • Data Analysis:

    • Calculate the change in tumor volume over time for both the treatment and control groups.

    • The primary efficacy endpoint is often tumor growth inhibition (TGI) or the T/C ratio (ratio of the mean tumor volume of the treated group to the control group).

    • Significant tumor shrinkage is often defined as a ΔT/C of less than -30%.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating E 7820 in PDX models.

PDX_Workflow cluster_0 PDX Model Establishment & Expansion cluster_1 Efficacy Study cluster_2 Data Analysis & Reporting Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation P0_Growth Tumor Growth (P0 Generation) Implantation->P0_Growth Expansion Tumor Expansion (Passaging) P0_Growth->Expansion Cohort_Formation Cohort Formation (Tumor-bearing mice) Expansion->Cohort_Formation Randomization Randomization Cohort_Formation->Randomization Treatment_Group Treatment Group (E 7820) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Dosing Oral Administration Treatment_Group->Dosing Control_Group->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Data Collection Endpoint->Data_Collection TGI_Calculation TGI / T/C Ratio Calculation Data_Collection->TGI_Calculation Report_Generation Report Generation TGI_Calculation->Report_Generation

Caption: A typical workflow for an E 7820 efficacy study in PDX models.

References

Assessing the Efficacy of E 7820 in 3D Spheroid Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing the efficacy of E 7820, a novel anti-angiogenic agent, in three-dimensional (3D) spheroid cultures. This document outlines the mechanism of action of E 7820, provides protocols for 3D spheroid-based assays, and presents a framework for evaluating its anti-tumor effects in a more physiologically relevant in vitro model.

Introduction to E 7820

E 7820 is a sulfonamide derivative with potent anti-angiogenic properties.[1] It has demonstrated broad-spectrum tumor growth inhibition in various xenograft models, including those for colon, breast, pancreas, and kidney cancers.[2] The primary mechanism of action of E 7820 involves the inhibition of integrin α2 expression, a key player in angiogenesis.[2][3] Furthermore, E 7820 functions as a "molecular glue," inducing the degradation of RBM39 and RBM23 proteins by recruiting the DCAF15 E3 ligase, although the direct link of this action to its anti-angiogenic effects is still under investigation.[4] A phase I clinical trial has established a recommended phase II dose of 100 mg/day.[1]

Advantages of 3D Spheroid Models

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of a solid tumor. In contrast, 3D spheroid models offer several advantages for pre-clinical drug screening[5][6][7][8]:

  • Mimicry of Tumor Microenvironment: Spheroids replicate the cell-cell and cell-extracellular matrix interactions, as well as the nutrient and oxygen gradients found in avascular tumors.[8]

  • Improved Prediction of In Vivo Efficacy: The 3D structure can lead to differences in drug penetration and cellular responses compared to 2D cultures, providing a more accurate prediction of a drug's efficacy in vivo.[9][10]

  • Platform for Co-culture Studies: Spheroid models allow for the co-culture of cancer cells with other cell types found in the tumor microenvironment, such as fibroblasts and endothelial cells, to study their interactions.[6]

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes the generation of uniform 3D tumor spheroids using the hanging drop method.

Materials:

  • Cancer cell line of choice (e.g., human colon cancer WiDr, human pancreatic cancer KP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Petri dishes (100 mm)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and collect the cells in a 15 mL conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Adjust the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.

  • Pipette 20 µL drops of the cell suspension onto the inside of a 100 mm Petri dish lid.

  • Add 10 mL of PBS to the bottom of the Petri dish to maintain humidity.

  • Invert the lid and place it on the bottom dish.

  • Incubate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.

G cluster_0 Cell Preparation cluster_1 Spheroid Formation Culture Cells 1. Culture cells to 70-80% confluency Harvest Cells 2. Harvest cells with Trypsin-EDTA Culture Cells->Harvest Cells Create Cell Suspension 3. Create a single-cell suspension Harvest Cells->Create Cell Suspension Pipette Drops 4. Pipette 20 µL drops onto Petri dish lid Create Cell Suspension->Pipette Drops Invert Lid 5. Invert lid over PBS-filled dish Pipette Drops->Invert Lid Incubate 6. Incubate for 48-72 hours Invert Lid->Incubate

Caption: Workflow for 3D Spheroid Generation via Hanging Drop Method.

Protocol 2: Treatment of 3D Spheroids with E 7820

Materials:

  • Pre-formed 3D spheroids

  • E 7820 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well ultra-low attachment (ULA) plates

Procedure:

  • Gently transfer the pre-formed spheroids from the Petri dish lid to individual wells of a 96-well ULA plate containing 100 µL of complete medium per well.

  • Prepare serial dilutions of E 7820 in complete culture medium from the stock solution to achieve the desired final concentrations. A preliminary dose-response experiment is recommended (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest E 7820 concentration).

  • Carefully remove 50 µL of medium from each well and replace it with 50 µL of the prepared E 7820 dilutions or vehicle control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72, 96, or 120 hours).

  • Monitor spheroid growth and morphology daily using a bright-field microscope.

Protocol 3: Assessment of Spheroid Growth and Viability

Spheroid Growth Inhibition:

  • Capture bright-field images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope with a camera.

  • Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.

  • Plot the spheroid volume over time for each treatment group to assess growth inhibition.

Cell Viability Assay (e.g., CellTiter-Glo® 3D):

  • After the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells compared to the vehicle control.

Data Presentation

The following tables present hypothetical data for the assessment of E 7820 efficacy in 3D spheroid cultures.

Table 1: Hypothetical Spheroid Growth Inhibition by E 7820

TreatmentDay 1 (Volume in µm³)Day 3 (Volume in µm³)Day 5 (Volume in µm³)% Growth Inhibition (Day 5)
Vehicle Control1.5 x 10^53.2 x 10^56.8 x 10^50%
E 7820 (10 nM)1.5 x 10^52.8 x 10^55.1 x 10^525%
E 7820 (100 nM)1.5 x 10^52.1 x 10^53.4 x 10^550%
E 7820 (1000 nM)1.5 x 10^51.6 x 10^51.8 x 10^574%

Table 2: Hypothetical Cell Viability in E 7820-Treated Spheroids

TreatmentLuminescence (RLU)% Viability
Vehicle Control85,000100%
E 7820 (10 nM)68,00080%
E 7820 (100 nM)46,75055%
E 7820 (1000 nM)21,25025%

Signaling Pathway of E 7820

E 7820's anti-angiogenic effect is primarily attributed to its inhibition of integrin α2 expression. This diagram illustrates the proposed signaling pathway.

G E7820 This compound Integrin_alpha2_mRNA Integrin α2 mRNA This compound->Integrin_alpha2_mRNA  Suppresses transcription Integrin_alpha2_protein Integrin α2 Protein Integrin_alpha2_mRNA->Integrin_alpha2_protein  Translation Angiogenesis Angiogenesis Integrin_alpha2_protein->Angiogenesis  Promotes

References

Quantifying E7820-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying apoptosis induced by the anti-cancer sulfonamide E7820. The protocols focus on established and reliable methods for detecting key apoptotic events, enabling researchers to accurately assess the efficacy of this compound in preclinical studies.

Introduction

This compound is a novel anti-cancer agent that has been shown to induce apoptosis in various cancer cell lines. Its mechanisms of action include the degradation of the RNA-binding protein RBM39 and the suppression of integrin α2 expression. Quantifying the extent of apoptosis induced by this compound is crucial for determining its therapeutic potential and understanding its molecular mechanisms. This document outlines detailed protocols for three common apoptosis assays: Annexin V/7-AAD staining, Caspase-3/7 activity measurement, and Western blot analysis of Bcl-2 family proteins.

Data Summary

The following table summarizes quantitative data from studies investigating this compound-induced apoptosis in cancer cell lines.

Cell LineTreatmentAssayResult
K562S2.5 µM this compound for 72hAnnexin V/7-AADSignificant increase in the percentage of early and late apoptotic cells compared to untreated controls.[1]
K562R-ima2.5 µM this compound for 72hAnnexin V/7-AADInduction of apoptosis in imatinib-resistant cells.[1]
K562S2.5 µM this compound for 72hCaspase-3/7 ActivitySignificant elevation of caspase-3/7 activity (p < 0.0001).[1]
K562R-ima2.5 µM this compound for 72hCaspase-3/7 ActivitySignificant increase in caspase-3/7 activity (p < 0.01).[1]
K562S2.5 µM this compound for 72hGene Expression (RT-PCR)Upregulation of pro-apoptotic genes (BAX, BIM, BAD) and downregulation of the anti-apoptotic gene (BCL-2).[1]
K562R-ima2.5 µM this compound + 5 µM Imatinib for 72hGene Expression (RT-PCR)Enhanced expression of pro-apoptotic genes (BAX, BIM) and decreased levels of anti-apoptotic BCL2 in imatinib-resistant cells.[2]

Experimental Protocols

Annexin V/7-AAD Staining for Apoptosis Detection

This protocol details the detection of phosphatidylserine (PS) externalization, an early marker of apoptosis, using Annexin V, and the differentiation of necrotic cells using 7-aminoactinomycin D (7-AAD), a membrane-impermeant DNA dye.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with this compound at the desired concentration (e.g., 2.5 µM) for the specified duration (e.g., 72 hours).[1] Include untreated cells as a negative control.

  • Cell Harvesting:

    • For suspension cells, gently collect cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution. Avoid harsh trypsinization, which can damage the cell membrane.

  • Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / 7-AAD-: Live cells

  • Annexin V+ / 7-AAD-: Early apoptotic cells

  • Annexin V+ / 7-AAD+: Late apoptotic or necrotic cells

  • Annexin V- / 7-AAD+: Necrotic cells

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a white-walled 96-well plate at a suitable density and treat with this compound (e.g., 2.5 µM) for the desired time (e.g., 72 hours).[1] Include untreated and vehicle-treated controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Interpretation: An increase in luminescence intensity is directly proportional to the amount of caspase-3/7 activity in the sample.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol allows for the semi-quantitative analysis of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) protein expression levels.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Interpretation: Quantify the band intensities and normalize them to the loading control. A decrease in the Bcl-2/Bax ratio is indicative of an increase in the apoptotic potential. Treatment with this compound has been shown to decrease the expression of Bcl-2 and increase the expression of Bax.[2][3]

Visualizations

E7820_Apoptosis_Signaling_Pathway cluster_this compound This compound Treatment cluster_mechanism Molecular Mechanisms cluster_apoptosis Apoptotic Cascade This compound This compound RBM39 RBM39 Degradation This compound->RBM39 induces ITGA2 Integrin α2 Downregulation This compound->ITGA2 induces Bcl2_family ↓ Bcl-2 (anti-apoptotic) ↑ Bax (pro-apoptotic) RBM39->Bcl2_family leads to altered splicing & expression ITGA2->Bcl2_family contributes to Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

AnnexinV_Workflow start Start: this compound-Treated Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in 1X Annexin-Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & 7-AAD/PI resuspend->stain incubate Incubate 15 min at Room Temperature stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic & Necrotic Cells analyze->end

Caption: Annexin V/7-AAD experimental workflow.

Caspase_Assay_Workflow start Start: this compound-Treated Cells in 96-well plate add_reagent Add Caspase-Glo® 3/7 Reagent start->add_reagent mix Mix on Plate Shaker add_reagent->mix incubate Incubate 1-2 hours at Room Temperature mix->incubate measure Measure Luminescence incubate->measure end End: Quantify Caspase-3/7 Activity measure->end

Caption: Caspase-3/7 activity assay workflow.

References

Application Notes and Protocols for E7820 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7820 is an investigational small molecule that functions as a molecular glue, inducing the degradation of the RNA-binding protein RBM39.[1] It achieves this by promoting an interaction between RBM39 and the DCAF15 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1] Initially explored for its anti-angiogenic properties through the suppression of integrin α2 expression, this compound has demonstrated anti-tumor activity in a variety of preclinical models. The degradation of RBM39 has downstream effects on RNA splicing, which can impact multiple cellular processes critical for cancer cell survival, including the cell cycle, DNA repair, and NF-κB signaling.[2]

These mechanisms of action provide a strong rationale for investigating this compound in combination with other anti-cancer agents. Preclinical data suggests that RBM39 degradation can enhance the efficacy of therapies such as the BCL-2 inhibitor venetoclax in myeloid malignancies and may also synergize with immune checkpoint inhibitors in solid tumors.[1][3] This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the combination of this compound with other cancer therapies.

Data Presentation

Quantitative data from combination studies should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting key data from in vitro and in vivo experiments.

Table 1: In Vitro Cell Viability and Synergy Analysis

Cell LineThis compound IC50 (µM)Combination Agent IC50 (µM)Combination Index (CI) at ED50Synergy Interpretation
Cell Line A
Cell Line B
Cell Line C
IC50 values represent the concentration of the drug that inhibits 50% of cell growth. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupNumber of AnimalsMean Tumor Volume at Day X (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)p-value vs. Vehiclep-value vs. This compoundp-value vs. Combo Agent
Vehicle ControlN/AN/AN/AN/A
This compound (dose mg/kg)N/A
Combination Agent (dose mg/kg)N/A
This compound + Combination Agent
% TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Table 3: Pharmacodynamic Biomarker Analysis in Xenograft Tumors

Treatment GroupRBM39 Protein Expression (Normalized to Control)p-value vs. VehicleKi67 Proliferation Index (%)p-value vs. VehicleTUNEL Apoptosis Index (%)p-value vs. Vehicle
Vehicle Control1.0N/AN/AN/A
This compound (dose mg/kg)
Combination Agent (dose mg/kg)
This compound + Combination Agent
Protein expression can be quantified from Western blot or immunohistochemistry data. Ki67 and TUNEL indices are determined from immunohistochemical staining.

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound and a selected agent results in synergistic, additive, or antagonistic effects on cancer cell viability.

1. Cell Culture and Seeding:

  • Culture cancer cell lines of interest in their recommended media.
  • Harvest cells during the logarithmic growth phase and perform a cell count.
  • Seed cells into 96-well plates at a predetermined optimal density for a 72-hour assay.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of each drug to create a dose-response matrix. A common approach is a 7x7 matrix with concentrations ranging from 0.1x to 10x the IC50 of each drug.
  • Treat the cells with single agents and the combination at the various concentrations. Include a vehicle control (e.g., DMSO) group.

3. Cell Viability Assay (72 hours post-treatment):

  • Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
  • Measure luminescence or absorbance according to the manufacturer's protocol using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
  • Determine the IC50 for each single agent.
  • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the effect of this compound, alone and in combination, on the protein levels of RBM39 and downstream signaling molecules.

1. Sample Preparation:

  • Treat cells in 6-well plates with this compound, the combination agent, or the combination for the desired time points (e.g., 24, 48 hours).
  • For in vivo samples, homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
  • Lyse the cells or tissue and quantify the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against RBM39 or other targets of interest (e.g., p-NF-κB, cleaved PARP) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound in combination with another agent.

1. Cell Treatment and Harvesting:

  • Treat cells with the single agents and the combination for a predetermined time (e.g., 48 hours).
  • Harvest both adherent and floating cells and wash them with cold PBS.

2. Staining:

  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Annexin V-positive, PI-negative cells are in early apoptosis.
  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
  • Quantify the percentage of cells in each quadrant.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a preclinical animal model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., NOD/SCID or nude mice).
  • Subcutaneously implant cancer cells or patient-derived xenograft (PDX) fragments into the flanks of the mice.[4]
  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

2. Treatment Administration:

  • Randomize the mice into treatment groups (Vehicle, this compound, Combination Agent, this compound + Combination Agent).
  • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound). The dosing and schedule should be based on previous monotherapy studies.

3. Tumor Growth Monitoring:

  • Measure the tumor dimensions with calipers two to three times per week.
  • Calculate the tumor volume using the formula: (Length x Width²)/2.
  • Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint and Tissue Collection:

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
  • Excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze for Western blotting, fix in formalin for immunohistochemistry).

Immunohistochemistry (IHC)

Objective: To assess the in-situ expression of biomarkers related to proliferation, apoptosis, and angiogenesis in tumor tissues.

1. Tissue Preparation:

  • Fix tumor tissues in 10% neutral buffered formalin and embed them in paraffin.
  • Cut 4-5 µm sections and mount them on slides.

2. Staining:

  • Deparaffinize and rehydrate the tissue sections.
  • Perform antigen retrieval using a citrate-based buffer.
  • Block endogenous peroxidase activity and non-specific binding.
  • Incubate the sections with primary antibodies against markers such as Ki67 (proliferation), cleaved caspase-3 or TUNEL (apoptosis), and CD31 (angiogenesis).
  • Incubate with a secondary antibody and use a detection system (e.g., DAB).
  • Counterstain with hematoxylin.

3. Imaging and Analysis:

  • Scan the slides and quantify the staining using image analysis software.
  • Express the results as a percentage of positive cells or staining intensity.

Mandatory Visualizations

E7820_Signaling_Pathway This compound Mechanism of Action and Downstream Effects cluster_degradation Protein Degradation cluster_downstream Downstream Cellular Effects This compound This compound DCAF15 DCAF15 (E3 Ligase Substrate Receptor) This compound->DCAF15 binds RBM39 RBM39 (RNA Binding Protein) DCAF15->RBM39 recruits Ub Ubiquitin RBM39->Ub ubiquitination Splicing Altered RNA Splicing RBM39->Splicing inhibition of function leads to Proteasome Proteasome Ub->Proteasome degradation CellCycle Cell Cycle Arrest Splicing->CellCycle DNA_Repair Impaired DNA Repair Splicing->DNA_Repair NFkB NF-κB Pathway Inhibition Splicing->NFkB Apoptosis Apoptosis CellCycle->Apoptosis DNA_Repair->Apoptosis

Caption: this compound acts as a molecular glue to induce the degradation of RBM39, leading to altered RNA splicing and subsequent anti-tumor effects.

Experimental_Workflow Experimental Workflow for this compound Combination Therapy Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation cell_viability Cell Viability Assays (IC50 Determination) synergy_assay Combination Synergy Assay (CI Calculation) cell_viability->synergy_assay Inform mechanistic_assays Mechanistic Assays (Western Blot, Apoptosis) synergy_assay->mechanistic_assays Confirm Synergy xenograft_model Xenograft Model Establishment (Cell Line or PDX) mechanistic_assays->xenograft_model Rationale for In Vivo data_integration Integration of In Vitro and In Vivo Data mechanistic_assays->data_integration efficacy_study Combination Efficacy Study (Tumor Growth Inhibition) xenograft_model->efficacy_study pk_pd_study Pharmacokinetic/Pharmacodynamic Study (Biomarker Analysis) efficacy_study->pk_pd_study Collect Samples pk_pd_study->data_integration conclusion Conclusion on Combination Potential data_integration->conclusion

Caption: A logical workflow for the preclinical evaluation of this compound in combination therapy, from in vitro screening to in vivo efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming E-7820 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the molecular glue degrader E-7820.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of E-7820?

E-7820 is a small molecule, orally available aromatic sulfonamide that functions as a "molecular glue." It selectively induces the degradation of the RNA-binding protein RBM39 (also known as CAPERα). E-7820 achieves this by stabilizing the interaction between RBM39 and the DDB1-CUL4-associated factor 15 (DCAF15), which is a substrate receptor for the CUL4-DDB1 ubiquitin E3 ligase complex.[1][2] This induced proximity leads to the ubiquitination of RBM39 and its subsequent degradation by the proteasome. The degradation of RBM39, a key splicing factor, leads to widespread changes in RNA splicing, which can trigger cancer cell death.[3]

Q2: What are the known downstream effects of E-7820-mediated RBM39 degradation?

The primary downstream effect of RBM39 degradation is the alteration of RNA splicing.[3] This can lead to several anti-cancer effects, including:

  • Inhibition of Angiogenesis: E-7820 has been shown to suppress the expression of integrin α-2, which is involved in the formation of new blood vessels.[1][4]

  • Induction of DNA Damage: Treatment with E-7820 can lead to an increase in DNA double-strand breaks.

  • Synthetic Lethality in HRD-Positive Cancers: In cancer cells with a deficiency in homologous recombination repair (HRD), the accumulation of DNA damage caused by E-7820 can be synthetically lethal.

Q3: What are the primary mechanisms of resistance to E-7820?

Resistance to E-7820 has been primarily attributed to genetic alterations that prevent the successful degradation of RBM39. These include:

  • Mutations in RBM39: Mutations in the gene encoding RBM39 can prevent the binding of E-7820 and/or DCAF15, thus inhibiting the formation of the ternary complex required for degradation.

  • Mutations in DCAF15: As a critical component of the E3 ligase complex that recognizes RBM39 in the presence of E-7820, mutations in DCAF15 can abolish the degradation of RBM39.

  • Downregulation of E3 Ligase Components: Reduced expression of components of the CUL4-DCAF15 E3 ligase complex can limit the cell's ability to degrade RBM39, leading to drug resistance.[5]

Q4: What are the potential strategies to overcome E-7820 resistance?

Several strategies can be employed to overcome or circumvent resistance to E-7820:

  • Combination Therapies: Combining E-7820 with other anti-cancer agents is a promising approach. For instance, in HRD-positive cancers, combining E-7820 with PARP inhibitors can lead to synergistic anti-tumor effects.

  • Patient Stratification: Identifying patients whose tumors harbor biomarkers predictive of response, such as HRD or specific splicing factor mutations, can improve the clinical efficacy of E-7820.[3]

  • Development of Next-Generation Degraders: Designing novel molecular glues that can degrade mutated forms of RBM39 or utilize different E3 ligases could overcome resistance.

Troubleshooting Guides

Guide 1: Unexpected Lack of E-7820 Efficacy in a Sensitive Cell Line

Problem: You are treating a cancer cell line that has been reported to be sensitive to E-7820, but you do not observe the expected decrease in cell viability.

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the concentration of your E-7820 stock solution. Perform a dose-response experiment to determine the IC50 in your specific cell line.
Cell Line Integrity Confirm the identity of your cell line by short tandem repeat (STR) profiling. Ensure the cell line has not been cultured for an excessive number of passages, which can lead to genetic drift.
Suboptimal Experimental Conditions Optimize cell seeding density and treatment duration. Ensure consistent incubator conditions (temperature, CO2, humidity).
Drug Inactivation Ensure proper storage of E-7820. Some components of cell culture media may interact with and inactivate the compound.
Guide 2: Failure to Detect RBM39 Degradation by Western Blot

Problem: After treating cells with E-7820, you do not observe a decrease in RBM39 protein levels by Western blot.

Possible Cause Troubleshooting Step
Ineffective Drug Treatment Ensure the correct concentration and duration of E-7820 treatment. For many cell lines, treatment with 1 µM E-7820 for 24 hours is sufficient to induce significant RBM39 degradation.[3]
Suboptimal Western Blot Protocol Optimize your Western blot protocol, including protein extraction, gel electrophoresis, antibody concentrations, and incubation times. Use a positive control (e.g., a sensitive cell line) and a negative control (e.g., a known resistant cell line or untreated cells).
Cell Line Resistance Your cell line may have acquired resistance to E-7820. Sequence the RBM39 and DCAF15 genes to check for mutations. Assess the expression levels of DCAF15 and other components of the CUL4 E3 ligase complex.
Antibody Issues Validate your RBM39 antibody to ensure it is specific and sensitive.
Guide 3: Inconsistent or Noisy RNA-Sequencing Data

Problem: You are performing RNA-sequencing to analyze splicing changes induced by E-7820, but the data is of poor quality or does not show the expected effects.

Possible Cause Troubleshooting Step
Poor RNA Quality Ensure high-quality RNA is extracted from your cells. Use a method that minimizes RNA degradation.
Insufficient Read Depth For splicing analysis, a higher sequencing depth is often required compared to gene expression analysis.
Inappropriate Bioinformatic Analysis Use bioinformatic tools specifically designed for differential splicing analysis. Ensure your analysis pipeline can accurately identify and quantify various types of splicing events (e.g., exon skipping, intron retention).
Timing of Treatment The effects of E-7820 on splicing are time-dependent. Perform a time-course experiment to determine the optimal time point for RNA extraction.

Quantitative Data

Table 1: E-7820 Clinical Trial Observations in Solid Tumors

Dose Number of Patients Key Toxicities (Grade 3/4) Best Response
100 mg/day37Neutropenia, thrombocytopenia, elevated liver enzymes8 patients with stable disease (≥4 months)
200 mg/day-Grade 4 thrombocytopenia and neutropenia-
50 mg BID26Neutropenic sepsis, neutropenia66.7% of patients with stable disease

Data from a Phase I study in patients with advanced solid tumors.[4]

Table 2: Tumor Shrinkage in Patient-Derived Xenograft (PDX) Models Treated with E-7820

Tumor Type Response Rate (100 mg/kg)
Overall 38.1% (16/42)
Bile Duct Cancer 58.3% (7/12)
Uterine Cancer 55.6% (5/9)
Gastric Cancer 33.3% (3/9)
Pancreatic Cancer 8.3% (1/12)

Response is defined as significant tumor shrinkage.[6]

Experimental Protocols

Protocol 1: Generation of E-7820 Resistant Cell Lines
  • Determine the IC50 of E-7820: Perform a dose-response curve to determine the concentration of E-7820 that inhibits the growth of the parental cell line by 50%.

  • Initial Drug Exposure: Culture the parental cell line in the presence of E-7820 at a concentration equal to the IC50.

  • Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of E-7820 in the culture medium.

  • Isolation of Resistant Clones: After several months of continuous culture with increasing drug concentrations, isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization of Resistant Clones: Expand the clones and confirm their resistance to E-7820 by determining their IC50 and comparing it to the parental cell line. Further characterize the resistant clones by sequencing RBM39 and DCAF15 and assessing RBM39 degradation upon E-7820 treatment.

Protocol 2: Western Blotting for RBM39 Degradation
  • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of E-7820 or DMSO (vehicle control) for the specified duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against RBM39. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of RBM39 protein.

Protocol 3: RNA-Sequencing for Splicing Analysis
  • Cell Treatment and RNA Extraction: Treat cells with E-7820 or DMSO as described above. Extract total RNA using a method that preserves RNA integrity.

  • Library Preparation: Prepare RNA-sequencing libraries from the extracted RNA. Ensure the library preparation method is suitable for splicing analysis.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform to a sufficient depth.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use specialized software to identify and quantify alternative splicing events.

    • Perform differential splicing analysis to identify splicing changes that are significantly different between E-7820-treated and control cells.

Visualizations

E7820_Mechanism_of_Action cluster_0 E-7820 Action cluster_1 Cellular Machinery cluster_2 Downstream Effects E7820 E-7820 Ternary_Complex E-7820-DCAF15-RBM39 Ternary Complex This compound->Ternary_Complex DCAF15 DCAF15 DCAF15->Ternary_Complex RBM39 RBM39 (Splicing Factor) RBM39->Ternary_Complex CUL4_E3_Ligase CUL4 E3 Ligase Ternary_Complex->CUL4_E3_Ligase recruits Ubiquitination RBM39 Ubiquitination CUL4_E3_Ligase->Ubiquitination mediates Proteasome Proteasome Degradation RBM39 Degradation Ubiquitination->Degradation leads to Degradation->Proteasome via Splicing_Alteration Altered RNA Splicing Degradation->Splicing_Alteration causes Cancer_Cell_Death Cancer Cell Death Splicing_Alteration->Cancer_Cell_Death induces

Caption: Mechanism of action of E-7820.

E7820_Resistance_Mechanisms cluster_0 Resistance Mechanisms E7820_Treatment E-7820 Treatment Ternary_Complex_Formation Ternary Complex Formation (E-7820-DCAF15-RBM39) E7820_Treatment->Ternary_Complex_Formation RBM39_Mutation RBM39 Mutation RBM39_Mutation->Ternary_Complex_Formation blocks DCAF15_Mutation DCAF15 Mutation DCAF15_Mutation->Ternary_Complex_Formation blocks E3_Ligase_Downregulation E3 Ligase Component Downregulation RBM39_Degradation RBM39 Degradation E3_Ligase_Downregulation->RBM39_Degradation inhibits Ternary_Complex_Formation->RBM39_Degradation Therapeutic_Effect Therapeutic Effect RBM39_Degradation->Therapeutic_Effect

Caption: Mechanisms of resistance to E-7820.

Combination_Therapy_Workflow cluster_0 Experimental Workflow Start Cancer Cell Line Assess_HRD Assess Homologous Recombination Deficiency (HRD) Start->Assess_HRD HRD_Positive HRD-Positive Assess_HRD->HRD_Positive Positive HRD_Negative HRD-Negative Assess_HRD->HRD_Negative Negative Treat_E7820_PARPi Treat with E-7820 + PARP Inhibitor HRD_Positive->Treat_E7820_PARPi Treat_E7820_Mono Treat with E-7820 Monotherapy HRD_Negative->Treat_E7820_Mono Measure_Viability Measure Cell Viability Treat_E7820_PARPi->Measure_Viability Treat_E7820_Mono->Measure_Viability Synergistic_Effect Synergistic Cell Death Measure_Viability->Synergistic_Effect in HRD-Positive Limited_Effect Limited Effect Measure_Viability->Limited_Effect in HRD-Negative

Caption: Workflow for testing E-7820 and PARP inhibitor combination therapy.

References

Technical Support Center: Managing E-7820 Off-Target Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing E-7820 in preclinical models. The focus is on identifying and managing potential off-target effects to ensure robust and interpretable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for E-7820?

A1: E-7820 is a small molecule that functions as a "molecular glue." It selectively induces the degradation of the RNA-binding protein RBM39 (also known as CAPERα) by promoting its interaction with the DCAF15 E3 ubiquitin ligase substrate receptor.[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of RBM39, altering RNA splicing and resulting in antiangiogenic and antitumor effects.[1][2]

Q2: What are the known on-target effects of E-7820?

A2: The primary on-target effect of E-7820 is the degradation of RBM39. This leads to the suppression of integrin α2 expression, which contributes to its antiangiogenic activity.[1] Additionally, E-7820-mediated degradation of RBM39 can induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR).[3]

Q3: What are the potential off-target effects of E-7820?

A3: As a small molecule, E-7820 has the potential to interact with unintended proteins, which can lead to off-target effects. While specific, comprehensive off-target profiling data for E-7820 is not widely published, general off-target effects for small molecules can include binding to other kinases or proteins with similar structural motifs. For molecular glues, off-target effects could also involve the unintended degradation of other proteins. It is crucial for researchers to empirically determine potential off-target effects in their specific experimental systems.

Q4: How can I assess the selectivity of E-7820 in my preclinical model?

A4: To assess the selectivity of E-7820, a combination of proteomic and targeted approaches is recommended. Techniques like Cellular Thermal Shift Assay (CETSA) and Affinity-Purification Mass Spectrometry (AP-MS) can be employed to identify proteins that directly bind to E-7820 in an unbiased manner. Additionally, broad-spectrum kinase panels can be used to screen for off-target kinase inhibition.

Q5: What are some common challenges when working with molecular glue degraders like E-7820 in preclinical models?

A5: Common challenges include:

  • Variable Efficacy: Differences in E-7820 efficacy can be observed between in vitro and in vivo models, and across different cell lines or tumor types.[4]

  • Resistance Mechanisms: Resistance to E-7820 can develop through mutations in RBM39 or other components of the DCAF15-CUL4 E3 ligase machinery.[5]

  • Off-Target Toxicity: Unintended interactions can lead to cellular stress or toxicity that may confound experimental results.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Variability: Achieving and maintaining the optimal therapeutic concentration in vivo can be challenging and may vary between different preclinical models.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype or Toxicity Observed at Therapeutic Doses

Possible Cause: This may be due to an off-target effect of E-7820.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that E-7820 is inducing the degradation of RBM39 in your model system at the concentrations used. This can be done via Western blot or targeted proteomics.

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype is observed at concentrations significantly different from those required for RBM39 degradation.

  • Off-Target Profiling:

    • Cellular Thermal Shift Assay (CETSA): Use CETSA to identify proteins that are stabilized by E-7820 binding, suggesting a direct interaction.

    • Affinity-Purification Mass Spectrometry (AP-MS): This technique can identify proteins that bind to an immobilized form of E-7820.

  • Rescue Experiments: If a potential off-target is identified, use genetic approaches (e.g., siRNA, CRISPR/Cas9) to deplete the off-target protein and assess if this phenocopies or rescues the effect of E-7820.

Problem 2: Lack of E-7820 Efficacy in a Preclinical Model

Possible Cause: This could be due to intrinsic or acquired resistance, or suboptimal drug exposure.

Troubleshooting Steps:

  • Verify Drug Exposure: Confirm that E-7820 is reaching the target tissue at sufficient concentrations. This can be assessed through pharmacokinetic analysis.

  • Assess DCAF15 and Ubiquitination Machinery Expression: The efficacy of E-7820 is dependent on the presence and activity of the DCAF15-CUL4 E3 ligase complex. Verify the expression of these components in your model system.

  • Sequence RBM39: Check for mutations in the RBM39 gene that may prevent E-7820-mediated degradation.[5]

  • Evaluate Downstream Pathways: Assess the status of pathways downstream of RBM39 to ensure they are functional in your model.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

Objective: To identify proteins that bind to E-7820 in a cellular context by measuring changes in their thermal stability.

Methodology:

  • Cell Treatment: Treat cultured cells with E-7820 at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).

  • Protein Extraction: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble protein fractions by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Proteins that bind to E-7820 will exhibit increased thermal stability, resulting in a shift in their melting curve to higher temperatures.

Protocol 2: Affinity-Purification Mass Spectrometry (AP-MS) for Off-Target Profiling

Objective: To identify proteins that directly interact with E-7820.

Methodology:

  • Immobilization: Covalently link E-7820 to a solid support (e.g., agarose beads).

  • Lysate Incubation: Incubate the E-7820-conjugated beads with cell or tissue lysate.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the proteins that are specifically bound to E-7820.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins to a control experiment using unconjugated beads to identify specific E-7820 interactors.

Data Presentation

Table 1: Template for Summarizing Off-Target Profiling Results

MethodPotential Off-TargetValidation StatusNotes
CETSAProtein XTo be confirmedObserved thermal shift of X°C
AP-MSProtein YTo be confirmedIdentified with X unique peptides
Kinase PanelKinase ZTo be confirmed% Inhibition at 1µM

Table 2: Template for E-7820 Dose-Response Analysis in a Preclinical Model

E-7820 Conc. (nM)% RBM39 Degradation% Tumor Growth InhibitionObserved Toxicity
000None
1
10
100
1000

Visualizations

E7820_Mechanism_of_Action cluster_0 E-7820 Mediated Degradation E7820 This compound DCAF15 DCAF15 This compound->DCAF15 binds RBM39 RBM39 DCAF15->RBM39 recruits CUL4_DDB1 CUL4-DDB1 E3 Ligase DCAF15->CUL4_DDB1 part of Proteasome Proteasome RBM39->Proteasome Degraded by CUL4_DDB1->RBM39 Ubiquitinates Ub Ubiquitin

Caption: E-7820 mechanism of action.

Caption: Troubleshooting workflow for unexpected effects.

References

E 7820 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of E 7820.

Frequently Asked Questions (FAQs)

Q1: What is E 7820 and what is its mechanism of action?

E 7820 is an anti-cancer sulfonamide that functions as a "molecular glue."[1][2] It acts by inducing and stabilizing the interaction between the DDB1-CUL4-associated factor 15 (DCAF15) and the RNA-binding protein RBM39.[1][2] This leads to the ubiquitination of RBM39 by the CRL4-DCAF15 E3 ubiquitin ligase complex and its subsequent degradation by the proteasome.

Q2: How should I store E 7820 powder?

E 7820 powder should be stored at -20°C. It is shipped at room temperature, and stability testing has shown that it is stable for at least one month under these conditions.

Q3: How do I prepare and store E 7820 stock solutions?

E 7820 is soluble in DMSO. For example, a 100 mM stock solution can be prepared in DMSO.[3] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the recommended concentration of E 7820 to use in cell culture experiments?

The optimal concentration of E 7820 will vary depending on the cell line and experimental conditions. However, concentrations in the range of 0.1 µM to 1 µM have been shown to be effective for inducing RBM39 degradation in vitro.[4][5] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.

Stability and Storage Conditions

ParameterConditionRecommendation
Form PowderStore at -20°C.
Shipping PowderShipped at room temperature.
Stock Solution Solvent DMSOSoluble up to 100 mM.[3]
Stock Solution Storage 1 month-20°C
6 months-80°C
Aqueous Solution Stability Not RecommendedFor aqueous buffers, it is advised to first dissolve E 7820 in DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day.

Experimental Protocols

Protocol: Induction of RBM39 Degradation in Cell Culture and Western Blot Analysis

This protocol provides a general workflow for treating cells with E 7820 and assessing the degradation of RBM39 by western blotting.

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period.

  • E 7820 Preparation: Prepare a fresh dilution of your E 7820 stock solution in cell culture medium to the desired final concentration. It is good practice to prepare a vehicle control (e.g., DMSO) at the same final concentration as in the E 7820-treated samples.

  • Cell Treatment: The following day, replace the medium with the E 7820-containing medium or the vehicle control medium. A typical treatment time to observe RBM39 degradation is 24 hours.[4][5]

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or weak RBM39 degradation Incorrect E 7820 concentration: The concentration may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 5 µM).
Insufficient treatment time: The incubation time may be too short.Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
Poor antibody quality: The primary antibody against RBM39 may not be sensitive enough.Use a validated antibody for western blotting and check the recommended dilution. Include a positive control lysate from a cell line known to express RBM39.
Problems with E 7820 stock solution: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of E 7820.
High background on Western blot Antibody concentration too high: The primary or secondary antibody concentration may be excessive.Optimize antibody concentrations by performing a titration.
Insufficient blocking: The membrane may not be adequately blocked.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
Insufficient washing: Residual antibodies may not be washed off properly.Increase the number and/or duration of the washing steps.
Off-target effects or cytotoxicity E 7820 concentration is too high: High concentrations may lead to non-specific effects or cell death.Determine the EC50 for RBM39 degradation and use the lowest effective concentration. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity.

Signaling Pathway and Experimental Workflow Diagrams

E7820_Mechanism cluster_CRL4_DCAF15 CRL4-DCAF15 E3 Ligase CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 DDB1->CUL4 DCAF15 DCAF15 DDB1->DCAF15 RBM39 RBM39 DCAF15->RBM39 Recruits E7820 E 7820 This compound->DCAF15 Binds to Ub Ubiquitin RBM39->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degraded RBM39 Proteasome->Degradation Degradation

Caption: Mechanism of E 7820-induced RBM39 degradation.

E7820_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells prepare_this compound Prepare E 7820 Dilutions seed_cells->prepare_this compound treat_cells Treat Cells with E 7820 (and vehicle control) prepare_this compound->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells western_blot Perform Western Blot for RBM39 lyse_cells->western_blot analyze Analyze RBM39 Protein Levels western_blot->analyze end End analyze->end

Caption: Experimental workflow for assessing E 7820 activity.

References

troubleshooting inconsistent results in E 7820 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E-7820 (also known as Indisulam).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of E-7820?

A1: E-7820 is a molecular glue that induces the degradation of the RNA-binding proteins RBM39 and RBM23.[1][2] It functions by promoting the interaction between these target proteins and the DCAF15 E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4][5] This disruption of RNA splicing is a key component of its anti-cancer activity.

Q2: What are the primary cellular targets of E-7820?

A2: The primary targets of E-7820 are the RNA-binding proteins RBM39 and, to a lesser extent, RBM23.[1] The degradation of these proteins is mediated by the DCAF15 E3 ligase complex.

Q3: In which cancer types has E-7820 shown activity?

A3: E-7820 has demonstrated anti-cancer activity in various models, including neuroblastoma, acute megakaryoblastic leukemia (AMKL), T-cell acute lymphoblastic leukemia (T-ALL), and high-grade serous ovarian carcinoma.[4][6][7][8]

Q4: What is the role of DCAF15 in E-7820's mechanism of action?

A4: DCAF15 is an essential component of the CRL4 E3 ubiquitin ligase complex and acts as the substrate receptor that is recruited by E-7820 to bind to RBM39. The expression level of DCAF15 is critical for the efficacy of E-7820, as its absence renders cells resistant to the drug.[5][9]

Troubleshooting Guide

Inconsistent or No RBM39 Degradation

Problem: Western blot analysis shows inconsistent or no degradation of RBM39 after E-7820 treatment.

Possible Cause Troubleshooting Step
Low or absent DCAF15 expression in the cell line. Verify DCAF15 expression levels in your cell line using qPCR or Western blot. If DCAF15 levels are low, consider using a different cell line known to express DCAF15 or engineering your cells to overexpress it.
Suboptimal E-7820 concentration or treatment duration. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for RBM39 degradation in your specific cell line. Concentrations typically range from 0.1 to 10 µM, and significant degradation is often observed within 6-24 hours.
Poor quality of E-7820 compound. Ensure the E-7820 compound is of high purity and has been stored correctly. Consider purchasing from a reputable supplier and testing a fresh batch.
Development of resistance. Acquired resistance to E-7820 can occur. This may involve mutations in RBM39 or components of the DCAF15 E3 ligase complex.[9] Sequence the RBM39 and DCAF15 genes in your resistant cells to check for mutations.
Issues with Western blot protocol. Optimize your Western blot protocol. Ensure complete protein transfer, use a validated primary antibody for RBM39, and include appropriate loading controls.
High Variability in Cell Viability Assays

Problem: High variability in IC50 values or inconsistent results in cell viability assays (e.g., MTT, MTS).

Possible Cause Troubleshooting Step
Inconsistent cell seeding density. Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy.
Edge effects in multi-well plates. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.
Incorrect incubation time for the viability reagent. Optimize the incubation time for your specific cell line and seeding density to ensure the signal is within the linear range of the assay.[10][11]
Interference of E-7820 with the assay chemistry. Run a control with E-7820 in cell-free media to check for any direct interaction with the viability reagent.
Cell line heterogeneity. If you suspect a mixed population of sensitive and resistant cells, consider single-cell cloning to establish a more uniform population.
Unexpected In Vivo Xenograft Results

Problem: E-7820 shows potent in vitro activity but limited efficacy in in vivo xenograft models.

Possible Cause Troubleshooting Step
Poor bioavailability or pharmacokinetics of E-7820. Review the literature for recommended dosing regimens and routes of administration for your specific animal model.[12] Consider performing pharmacokinetic studies to determine the drug concentration in the tumor tissue.
Tumor microenvironment factors. The in vivo tumor microenvironment can influence drug response. Analyze the tumor histology for factors like vascularization and necrosis.
Insufficient DCAF15 expression in the xenograft tumor. Confirm DCAF15 expression in the tumor tissue using immunohistochemistry or Western blot.
Rapid development of in vivo resistance. Monitor for the emergence of resistant tumors and analyze them for the resistance mechanisms described above.

Quantitative Data

Table 1: IC50 Values of E-7820 (Indisulam) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Carcinoma~0.5[13]
CMKAcute Megakaryoblastic Leukemia< 1[4]
M07eAcute Megakaryoblastic Leukemia< 1[4]
J.gamma1T-cell Acute Lymphoblastic Leukemia~1-5[3]
JurkatT-cell Acute Lymphoblastic Leukemia~1-5[3]
A549Lung Carcinoma~3 (for resistance screen)[9]
KURAMOCHIOvarian CarcinomaVaries[6]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.

Experimental Protocols

Protocol 1: Western Blot for RBM39 Degradation
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • E-7820 Treatment: Treat cells with the desired concentrations of E-7820 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • E-7820 Treatment: Prepare serial dilutions of E-7820 in culture medium. Add the desired concentrations of E-7820 to the wells. Include wells with vehicle control (DMSO) and wells with medium only (for background measurement).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[10]

Protocol 3: Apoptosis (Annexin V) Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with E-7820 as described in the Western blot protocol.

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Annexin V Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant.[14]

Visualizations

E7820_Signaling_Pathway E7820 E-7820 (Indisulam) TernaryComplex E-7820-DCAF15-RBM39/23 Ternary Complex This compound->TernaryComplex Binds to DCAF15 DCAF15 CUL4 CUL4-DDB1 E3 Ligase Complex DCAF15->CUL4 Part of CUL4->TernaryComplex Recruited to RBM39 RBM39 RBM39->TernaryComplex RBM23 RBM23 RBM23->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of RBM39/23 Proteasome->Degradation Mediates Splicing Altered pre-mRNA Splicing Degradation->Splicing Results in CellCycle Cell Cycle Arrest Splicing->CellCycle Apoptosis Apoptosis Splicing->Apoptosis Anticancer Anti-cancer Effects CellCycle->Anticancer Apoptosis->Anticancer

Caption: E-7820 mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckReagents Verify Reagent Quality (E-7820, Antibodies) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckCells Assess Cell Line Health and DCAF15 Expression CellsOK Cells Healthy & DCAF15+? CheckCells->CellsOK OptimizeProtocol Optimize Experimental Protocol (Concentration, Time) ProtocolOK Protocol Optimized? OptimizeProtocol->ProtocolOK ReagentsOK->Start No, Replace Reagents ReagentsOK->CheckCells Yes CellsOK->Start No, Use Different Cells CellsOK->OptimizeProtocol Yes InvestigateResistance Investigate Acquired Resistance (Sequencing) ProtocolOK->InvestigateResistance No SuccessfulExperiment Successful Experiment ProtocolOK->SuccessfulExperiment Yes InvestigateResistance->Start

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Optimizing E 7820 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the molecular glue degrader, E 7820. The information is designed to assist in optimizing experimental conditions for accurate and reproducible IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of E 7820?

A1: E 7820 is a novel anticancer agent with a dual mechanism of action. Primarily, it functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39.[1][2] E 7820 facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2][3] The loss of RBM39 results in aberrant splicing of critical transcripts, particularly those involved in mitosis, such as mitotic kinesins, leading to cell cycle arrest and apoptosis.[1][4] Additionally, E 7820 acts as an angiogenesis inhibitor by suppressing the expression of integrin α2 on endothelial cells.

Q2: What is a typical IC50 range for E 7820?

A2: The IC50 value of E 7820 is cell-line and assay dependent. For its anti-angiogenic effects, IC50 values in the range of 0.11-0.25 µM have been reported in vitro. For its cytotoxic effects due to RBM39 degradation, the IC50 can be higher. For example, in HCT116 cells, potent effects are observed at concentrations around 5 µM.[1] It is crucial to determine the IC50 empirically in your specific cell line of interest.

Q3: How should I prepare and store E 7820?

A3: E 7820 is typically supplied as a powder. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing aliquots. When preparing working concentrations, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Q4: How long should I treat my cells with E 7820 before assessing cell viability?

A4: As E 7820 is a protein degrader, its cytotoxic effects are time-dependent and may not be immediate. It is recommended to perform a time-course experiment to determine the optimal treatment duration. A typical starting point is 24 to 72 hours.[5] Western blotting to confirm the degradation of RBM39 can be performed at earlier time points (e.g., 6, 12, 24 hours) to correlate target degradation with the observed phenotypic effects.[1]

Experimental Protocols

Protocol 1: Determination of IC50 for E 7820 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of E 7820 on adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • E 7820

  • Target cancer cell line

  • Complete cell culture medium

  • DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of E 7820 in complete medium from your DMSO stock. A suggested starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest E 7820 concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the 2X E 7820 dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for your predetermined optimal time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the E 7820 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot for Confirmation of RBM39 Degradation

This protocol is to confirm the on-target activity of E 7820 by assessing the degradation of RBM39 protein.

Materials:

  • Cells treated with E 7820 and vehicle control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against RBM39

  • Primary antibody for a loading control (e.g., GAPDH, β-actin, or Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with various concentrations of E 7820 for the desired time points (e.g., 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[1]

    • Incubate on ice for 30 minutes with periodic vortexing.[1]

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against RBM39 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Analysis:

    • Quantify the band intensities to determine the extent of RBM39 degradation relative to the loading control and the vehicle-treated sample.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding reagents and ensure proper calibration.- Avoid using the outer wells of the plate or fill them with sterile PBS or water to minimize evaporation.
No dose-response curve (flat curve) - E 7820 concentration range is too low or too high- Insufficient treatment duration for protein degradation to occur- Cell line is resistant to E 7820- Perform a wider range of concentrations in a preliminary experiment (e.g., 10-fold serial dilutions).- Increase the incubation time (e.g., 72 or 96 hours) and confirm RBM39 degradation by Western blot.- Verify the expression of DCAF15 in your cell line, as its presence is required for E 7820-mediated RBM39 degradation.[3]
"Hook effect" observed (less inhibition at higher concentrations) - Compound precipitation at high concentrations- Off-target effects at high concentrations- Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, reduce the maximum concentration or use a different solvent system if possible.- Focus on the descending part of the curve to calculate the IC50 and consider these higher concentrations as non-ideal.
IC50 value is significantly different from published data - Different cell line used- Variations in experimental conditions (cell density, media components, assay type)- Passage number of the cell line- Ensure you are using the same cell line and that its identity has been verified.- Standardize your protocol and ensure all parameters are consistent with the cited literature.- Use cells with a low passage number to maintain consistency.
RBM39 degradation is not observed - Insufficient E 7820 concentration or treatment time- Low or no expression of DCAF15 in the cell line- Issues with the Western blot protocol- Increase the concentration and/or duration of E 7820 treatment.- Check the expression level of DCAF15 in your cell line via Western blot or RNA-seq data.- Troubleshoot the Western blot procedure, including antibody quality and transfer efficiency.

Data Presentation

Table 1: IC50 Values of E 7820 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay TypeReference
HCT116Colorectal Carcinoma~5Cell Viability[1]
K562Chronic Myelogenous Leukemia~1 (for RBM39 degradation)Western Blot[6][7]
Neuroblastoma Cell LinesNeuroblastomaVaries (highly sensitive)Cell Viability[3][8]

Visualizations

Signaling Pathways

E7820_Signaling_Pathway cluster_0 E 7820 Mechanism of Action cluster_1 Downstream Effects of RBM39 Degradation cluster_2 Angiogenesis Inhibition Pathway E 7820 E 7820 DCAF15 DCAF15 E 7820->DCAF15 recruits RBM39 RBM39 E 7820->RBM39 glues Integrin a2 Integrin a2 E 7820->Integrin a2 suppresses expression DCAF15->RBM39 binds to Ubiquitin-Proteasome System Ubiquitin-Proteasome System RBM39->Ubiquitin-Proteasome System targeted for degradation Degraded RBM39 Degraded RBM39 Ubiquitin-Proteasome System->Degraded RBM39 Aberrant Splicing Aberrant Splicing Degraded RBM39->Aberrant Splicing Mitotic Kinesin mRNA Mitotic Kinesin mRNA Aberrant Splicing->Mitotic Kinesin mRNA affects Dysfunctional Mitotic Kinesins Dysfunctional Mitotic Kinesins Mitotic Kinesin mRNA->Dysfunctional Mitotic Kinesins Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Dysfunctional Mitotic Kinesins->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Endothelial Cells Endothelial Cells Integrin a2->Endothelial Cells expressed on Angiogenesis Angiogenesis Integrin a2->Angiogenesis inhibits VEGF Signaling VEGF Signaling Endothelial Cells->VEGF Signaling mediates VEGF Signaling->Angiogenesis promotes

Caption: E 7820 mechanism of action and downstream signaling pathways.

Experimental Workflow

IC50_Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Prepare E 7820 Serial Dilutions Prepare E 7820 Serial Dilutions Seed Cells in 96-well Plate->Prepare E 7820 Serial Dilutions Treat Cells with E 7820 Treat Cells with E 7820 Prepare E 7820 Serial Dilutions->Treat Cells with E 7820 Incubate (e.g., 48-72h) Incubate (e.g., 48-72h) Treat Cells with E 7820->Incubate (e.g., 48-72h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 48-72h)->Add MTT Reagent Incubate (3-4h) Incubate (3-4h) Add MTT Reagent->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Data Analysis Data Analysis Measure Absorbance (570nm)->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Experimental workflow for IC50 determination of E 7820.

Troubleshooting Logic

Troubleshooting_Logic Start Start Problem with IC50 Assay Problem with IC50 Assay Start->Problem with IC50 Assay High Variability? High Variability? Problem with IC50 Assay->High Variability? Yes No Dose-Response? No Dose-Response? Problem with IC50 Assay->No Dose-Response? No Check Seeding & Pipetting Check Seeding & Pipetting High Variability?->Check Seeding & Pipetting Check Concentration Range & Time Check Concentration Range & Time No Dose-Response?->Check Concentration Range & Time Optimize Assay Conditions Optimize Assay Conditions Check Seeding & Pipetting->Optimize Assay Conditions Confirm RBM39 Degradation (Western Blot) Confirm RBM39 Degradation (Western Blot) Check Concentration Range & Time->Confirm RBM39 Degradation (Western Blot) RBM39 Degraded? RBM39 Degraded? Confirm RBM39 Degradation (Western Blot)->RBM39 Degraded? Check DCAF15 Expression Check DCAF15 Expression RBM39 Degraded?->Check DCAF15 Expression No Cell Line may be Resistant Cell Line may be Resistant RBM39 Degraded?->Cell Line may be Resistant Yes Check DCAF15 Expression->Optimize Assay Conditions

Caption: Troubleshooting decision tree for E 7820 IC50 assays.

References

dealing with E 7820 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E 7820, with a focus on addressing solubility issues in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is E 7820 and what is its mechanism of action?

E 7820 is an aromatic sulfonamide derivative with antiangiogenic and antitumor properties.[1][2][3] It functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39.[4][5][6] E 7820 facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][5][7] This degradation of RBM39 affects RNA splicing and suppresses the expression of integrin α2, which plays a role in angiogenesis.[1][2][4][8]

Q2: What are the known solvents for E 7820?

E 7820 is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][6] However, it exhibits poor solubility in aqueous solutions.

Q3: What are the reported solubility concentrations of E 7820?

The solubility of E 7820 can vary, and the following data has been reported:

SolventConcentration
DMSO20 mg/mL[2]
DMSOup to 100 mM (33.64 mg/mL)
DMSOup to 199.19 mM (67 mg/mL)[9]
DMF30 mg/mL[2]
DMF:PBS (pH 7.2) (1:4)0.20 mg/mL[2]

Q4: How should I store E 7820 solutions?

Stock solutions of E 7820 in DMSO or DMF should be stored at -20°C for long-term stability.[2] For short-term storage, refrigeration at 4°C may be acceptable, but it is advisable to refer to the manufacturer's specific recommendations.

Troubleshooting Guide: E 7820 Solubility in Aqueous Media

Issue: Precipitate formation when diluting DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

This is a common issue due to the low aqueous solubility of E 7820. Here are some steps to troubleshoot and mitigate this problem:

1. Recommended Dilution Protocol:

To minimize precipitation, it is crucial to perform a serial dilution. A sudden change in solvent polarity from a high concentration of DMSO to a predominantly aqueous environment will cause the compound to crash out of solution.

Experimental Protocol: Preparing E 7820 Working Solutions

  • Prepare a high-concentration stock solution: Dissolve E 7820 in 100% DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved by gentle vortexing or brief sonication.

  • Perform an intermediate dilution: Dilute the DMSO stock solution in your desired aqueous medium (e.g., cell culture medium with serum, PBS) to an intermediate concentration. It is recommended not to exceed a final DMSO concentration of 0.5% in the final working solution, as higher concentrations can be toxic to cells.

  • Final dilution: Further dilute the intermediate solution to the final desired experimental concentration immediately before use.

  • Vortexing: Vortex the solution gently between each dilution step to ensure homogeneity.

2. Final DMSO Concentration:

Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.[10]

3. Temperature Considerations:

Ensure your aqueous medium is at room temperature or 37°C before adding the E 7820 stock solution. Adding a cold stock solution to a warmer medium can sometimes aid in solubility.

4. pH of the Aqueous Medium:

5. Sonication:

If precipitation occurs in your final working solution, brief sonication in a water bath may help to redissolve the compound. However, be cautious as this may only be a temporary solution, and the compound might precipitate again over time.

Visualizing Workflows and Pathways

To further assist researchers, the following diagrams illustrate key processes related to working with E 7820.

E7820_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh E 7820 Powder dissolve Dissolve in 100% DMSO (e.g., 10-20 mM) start->dissolve store Store at -20°C dissolve->store intermediate Intermediate Dilution (in aqueous media) store->intermediate Dilute stock final Final Dilution (to desired concentration) intermediate->final use Use Immediately final->use

Caption: A recommended workflow for preparing E 7820 solutions to minimize precipitation.

E7820_Signaling_Pathway cluster_main E 7820 Mechanism of Action E7820 E 7820 TernaryComplex This compound-DCAF15-RBM39 Ternary Complex This compound->TernaryComplex DCAF15 DCAF15 (E3 Ligase Substrate Receptor) DCAF15->TernaryComplex RBM39 RBM39 (RNA-Binding Protein) RBM39->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruitment Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedRBM39 Degraded RBM39 Proteasome->DegradedRBM39 Results in Splicing Altered RNA Splicing DegradedRBM39->Splicing Integrin Decreased Integrin α2 Expression Splicing->Integrin Angiogenesis Inhibition of Angiogenesis Integrin->Angiogenesis

Caption: The signaling pathway of E 7820 as a molecular glue degrader.

References

Technical Support Center: E 7820 Animal Model Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The data presented is a synthesis of publicly available information and is for informational purposes only. It is not a substitute for a comprehensive review of all available preclinical and clinical data.

This technical support center provides a centralized resource for understanding the potential toxicity of E 7820 observed in animal models, designed to assist researchers in their experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is E 7820 and what is its mechanism of action?

E 7820 is an orally administered, small molecule anticancer agent. It functions as a molecular glue, inducing the degradation of the RNA-binding protein RBM39. This is achieved by promoting the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent proteasomal degradation of RBM39. The loss of RBM39 disrupts RNA splicing, which can be particularly detrimental to cancer cells that are dependent on specific splicing events for their survival and proliferation.

Q2: Has E 7820 been tested in animal models?

Yes, E 7820 has been evaluated in various preclinical animal models, primarily patient-derived xenograft (PDX) models. In these studies, human tumor tissue from different cancer types, such as bile duct, uterine, gastric, and pancreatic cancer, is implanted into immunodeficient mice. These models are used to assess the antitumor efficacy of E 7820.

Q3: What is the primary use of animal models in the study of E 7820?

The primary use of animal models, specifically PDX models, in the research of E 7820 has been to evaluate its anti-tumor efficacy. Studies have focused on observing tumor shrinkage in various cancer types when treated with E 7820. While these studies are crucial for demonstrating proof-of-concept and guiding clinical development, detailed public reports on the toxicological findings in these animal models are limited.

Q4: Is there publicly available quantitative data on the toxicity of E 7820 in animal models (e.g., LD50, NOAEL)?

Troubleshooting Guide for E 7820 Animal Experiments

This guide is intended to help researchers anticipate and troubleshoot potential issues during in vivo experiments with E 7820, based on general principles of toxicology and observations from human clinical trials, which may have some translation to animal models.

Potential Issue Possible Cause Troubleshooting/Monitoring Suggestions
Weight loss or reduced food/water intake General malaise, gastrointestinal effects.- Monitor body weight daily.- Observe for signs of nausea or diarrhea.- Ensure easy access to food and water.- Consider dose reduction or temporary cessation of treatment if weight loss is significant.
Signs of anemia (pale paws/ears) Myelosuppression (a known effect in humans).- Conduct baseline and periodic complete blood counts (CBCs) to monitor red blood cell counts, hemoglobin, and hematocrit.
Signs of infection or lethargy Neutropenia (a known effect in humans).- Monitor CBCs for neutrophil counts.- House animals in a clean, low-stress environment to minimize infection risk.
Bleeding or bruising Thrombocytopenia (a known effect in humans).- Monitor CBCs for platelet counts.- Handle animals with care to avoid injury.
Changes in behavior (e.g., lethargy, agitation) Potential for central nervous system or other systemic toxicities.- Perform regular clinical observations.- Consider a functional observational battery to systematically assess behavioral changes.

Experimental Protocols

While specific preclinical toxicology protocols for E 7820 are not publicly available, a general approach for assessing the toxicity of a novel compound in animal models is provided below.

General Repeat-Dose Toxicity Study in Rodents

Objective: To evaluate the potential toxicity of E 7820 following repeated oral administration to rodents for a specified duration (e.g., 28 days).

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.

  • Acclimation: Acclimate animals to the facility for at least 5 days prior to the start of the study.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: Low dose of E 7820.

    • Group 3: Mid dose of E 7820.

    • Group 4: High dose of E 7820.

    • Dose levels should be selected based on preliminary dose-range finding studies.

  • Administration: Administer E 7820 or vehicle orally (e.g., by gavage) once daily for 28 consecutive days.

  • Observations:

    • Mortality and Morbidity: Observe animals twice daily.

    • Clinical Signs: Conduct detailed clinical observations at least once daily.

    • Body Weight: Measure body weight prior to dosing and at least weekly thereafter.

    • Food Consumption: Measure food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology:

    • At the end of the 28-day treatment period, euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Collect and weigh key organs (e.g., liver, kidneys, spleen, heart, brain).

    • Preserve a comprehensive set of tissues in 10% neutral buffered formalin.

    • Process tissues for histopathological examination by a qualified veterinary pathologist.

Visualizations

Signaling Pathway of E 7820

E7820_Mechanism cluster_ternary Ternary Complex Formation E7820 E 7820 DCAF15 DCAF15 (E3 Ubiquitin Ligase) This compound->DCAF15 RBM39 RBM39 (RNA-Binding Protein) This compound->RBM39 DCAF15->RBM39 Ubiquitination Proteasome Proteasome RBM39->Proteasome Splicing RNA Splicing RBM39->Splicing Ub Ubiquitin Ub->DCAF15 Degradation Degradation Proteasome->Degradation Dysregulation Dysregulation Splicing->Dysregulation

Caption: Mechanism of action of E 7820 as a molecular glue.

Experimental Workflow for Preclinical Toxicity Assessment

Toxicity_Workflow start Start: Compound Selection (E 7820) drf Dose-Range Finding Study (Acute Toxicity) start->drf repeat_dose Repeat-Dose Toxicity Study (e.g., 28-day) drf->repeat_dose monitoring In-life Monitoring (Clinical signs, Body weight, etc.) repeat_dose->monitoring termination Terminal Procedures (Necropsy, Blood/Tissue Collection) monitoring->termination analysis Data Analysis (Histopathology, Clinical Pathology) termination->analysis report Toxicology Report (NOAEL determination) analysis->report ind IND-Enabling Decision report->ind

Caption: General experimental workflow for preclinical toxicology studies.

Technical Support Center: E-7820 Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E-7820. The information is designed to address specific issues that may arise during experiments and to provide a deeper understanding of its mechanism of action.

Understanding E-7820

E-7820 is an investigational anticancer agent that functions as a "molecular glue." It selectively promotes the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39, as well as the closely related protein RBM23.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39 and RBM23.[1][2] The degradation of these splicing factors results in aberrant RNA splicing, which can trigger cell cycle arrest and apoptosis in cancer cells.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing the expected cytotoxicity or a decrease in cell viability after treating my cells with E-7820?

A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following:

  • Delayed Onset of Action: The cytotoxic effects of E-7820 are not immediate. The degradation of RBM39 is followed by alterations in RNA splicing and a gradual adaptation of the cellular proteome. This can lead to a delayed phenotypic response, with significant G2/M cell cycle arrest and cell death often observed only after 24 to 48 hours of continuous exposure.

  • Cell Line-Specific Sensitivity: The response to E-7820 can be highly dependent on the cancer cell line being used. Sensitivity has been linked to the expression levels of DCAF15. Cell lines with low DCAF15 expression may exhibit reduced RBM39 degradation and consequently, lower sensitivity to E-7820.

  • Compound Stability and Potency: Ensure the E-7820 compound is properly stored and has not degraded. It is also important to use a concentration range appropriate for your specific cell line. Refer to the dose-response data in Table 1 for guidance.

Q2: I'm seeing inconsistent or even opposite effects of E-7820 on the expression of certain genes in different cell lines. For example, an increase in integrin α2 expression instead of the expected decrease.

A2: This is a documented phenomenon and highlights the cell-type-specific downstream effects of RBM39 degradation. While E-7820 was initially identified as an inhibitor of integrin α2 expression, unexpected increases have been observed in certain cell lines, such as the pre-osteoblastic MC3T3 cell line. This differential activity is thought to be due to the complex and cell-context-dependent roles of RBM39 in regulating gene expression. It is crucial to characterize the specific effects of E-7820 in your experimental system.

Q3: My cells are developing resistance to E-7820 over time. What are the potential mechanisms?

A3: Resistance to E-7820 can arise through several mechanisms, primarily centered around the target protein, RBM39, and the degradation machinery:

  • Mutations in RBM39: Point mutations within the RBM39 protein, particularly in the RRM2 domain where E-7820 facilitates binding to DCAF15, can prevent the formation of the ternary complex and subsequent degradation.[4] Specific mutations, such as those at positions R267 and G268, have been identified as conferring resistance.[4]

  • Alterations in the Ubiquitin-Proteasome System: Although less specific to E-7820, general mechanisms of resistance to targeted protein degraders can involve mutations or altered expression of components of the E3 ligase complex (DCAF15, DDB1) or the proteasome itself.

Quantitative Data Summary

Table 1: Dose-Dependent Degradation of RBM39-EGFP in MOLM-13 Cells

E-7820 Concentration (nM)Degradation of wild-type RBM39-EGFP (DC50)Maximum Degradation of wild-type RBM39-EGFP (Dmax)Degradation of RBM39-EGFP RDAdel mutant (DC50)Maximum Degradation of RBM39-EGFP RDAdel mutant (Dmax)
N/A981%1573%

Data extracted from a study using a flow cytometry-based reporter assay to measure the degradation of a HiBiT-RBM39-HA fusion protein in HEK293T cells treated with E-7820 for 24 hours.[4]

Experimental Protocols

Protocol 1: Western Blot for RBM39 Degradation

This protocol details the procedure for assessing the degradation of endogenous RBM39 in cultured cells following treatment with E-7820.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-RBM39

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of E-7820 or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of RBM39 degradation.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability after E-7820 treatment.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat cells with a serial dilution of E-7820 or vehicle control and incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle following E-7820 treatment.

Materials:

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Staining solution (containing a DNA intercalating dye like Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with E-7820 or vehicle control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate on ice or at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in the DNA staining solution. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

E7820_Signaling_Pathway E7820 E-7820 DCAF15 DCAF15 (E3 Ligase Substrate Receptor) This compound->DCAF15 Binds RBM39 RBM39/RBM23 (Splicing Factor) DCAF15->RBM39 Recruits Ubiquitination Ubiquitination RBM39->Ubiquitination Leads to Proteasome Proteasome Degradation Degradation Proteasome->Degradation Mediates Ubiquitination->Proteasome Targets for Splicing Aberrant RNA Splicing Degradation->Splicing Causes Apoptosis Cell Cycle Arrest & Apoptosis Splicing->Apoptosis Induces

Caption: E-7820 Mechanism of Action.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Cells treat Treat with E-7820 or Vehicle start->treat wb Western Blot (RBM39 Degradation) treat->wb via Cell Viability Assay (e.g., MTT) treat->via flow Flow Cytometry (Cell Cycle) treat->flow

Caption: General Experimental Workflow.

Troubleshooting_Logic start Unexpected Experimental Outcome with E-7820 q1 No or Low Cytotoxicity? start->q1 q2 Inconsistent Gene Expression Changes? start->q2 q3 Acquired Resistance? start->q3 a1_1 Check Treatment Duration (Delayed Onset) q1->a1_1 Yes a1_2 Verify DCAF15 Expression in Cell Line q1->a1_2 Yes a1_3 Confirm Compound Integrity and Concentration q1->a1_3 Yes a2_1 Acknowledge Cell-Type Specific Effects of RBM39 q2->a2_1 Yes a3_1 Sequence RBM39 for Resistance Mutations q3->a3_1 Yes

Caption: Troubleshooting Logic Flowchart.

References

Validation & Comparative

Unraveling the Efficacy of Molecular Glues: E-7820 Versus Indisulam in RBM39 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the investigational anticancer agents E-7820 and indisulam reveals their shared mechanism as molecular glue degraders targeting the RNA-binding protein 39 (RBM39). Both agents facilitate the degradation of RBM39 by redirecting the DCAF15 E3 ubiquitin ligase complex to this specific target, ultimately leading to its proteasomal degradation.[1][2][3][4][5][6][7][8] This guide provides a detailed comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of RBM39 Degradation Efficacy

The following table summarizes the quantitative data available for E-7820 and indisulam in promoting the degradation of RBM39. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

CompoundMetricValueCell LineNotes
E-7820 DC509 nMMOLM-13EGFP-RBM39 reporter assay.[9]
Dmax81%MOLM-13EGFP-RBM39 reporter assay.[9]
DC5017 nMHEK293THiBiT assay for wild-type RBM39.[9]
Dmax46%HEK293THiBiT assay for wild-type RBM39.[9]
Indisulam IC500.56 µMHCT-116Cell viability assay.[7]
IC5012.6 to 463 nMPrimary AML cellsRBM39 degradation IC50 ex vivo.[10]

Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 (Inhibitory Concentration 50) can refer to the concentration that causes 50% inhibition of a biological function (e.g., cell viability) or, in this context, 50% loss of the target protein.

Mechanism of Action: A Shared Pathway

Both E-7820 and indisulam are aryl-sulfonamides that function as "molecular glues."[3][11] They induce the degradation of RBM39 by promoting the formation of a ternary complex between the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase, and RBM39.[1][5][12] This induced proximity leads to the ubiquitination of RBM39 and its subsequent degradation by the proteasome.[6] This targeted degradation of RBM39, a key splicing factor, results in aberrant pre-mRNA splicing, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4][7]

cluster_drug Molecular Glue cluster_ligase CRL4-DCAF15 E3 Ligase E7820 E-7820 DCAF15 DCAF15 This compound->DCAF15 Indisulam Indisulam Indisulam->DCAF15 DDB1 DDB1 RBM39 RBM39 DCAF15->RBM39 Forms Ternary Complex CUL4 CUL4 RBX1 RBX1 Ub Ubiquitin CUL4->Ub E2/E3 Activity DDA1 DDA1 RBM39->DCAF15 Proteasome Proteasome RBM39->Proteasome Ub->RBM39 Ubiquitination Degradation Degraded RBM39 Proteasome->Degradation

Fig. 1: Signaling pathway of E-7820 and indisulam-mediated RBM39 degradation.

Experimental Protocols

The efficacy of E-7820 and indisulam in degrading RBM39 is typically assessed through a series of in vitro experiments.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., MOLM-13, HCT-116, HEK293T) are cultured under standard conditions.

  • Cells are treated with varying concentrations of E-7820, indisulam, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 24, or 48 hours).

2. Western Blotting for RBM39 Levels:

  • Objective: To qualitatively and semi-quantitatively measure the amount of RBM39 protein.

  • Protocol:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to RBM39, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the signal is detected.[13] The intensity of the RBM39 band is normalized to a loading control (e.g., tubulin or GAPDH).[14]

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

  • Objective: To measure the drug-induced formation of the DCAF15-RBM39 complex.[15]

  • Protocol:

    • Recombinant, tagged versions of DDB1-DCAF15 and the RBM39 RNA recognition motif 2 (RRM2) are used.

    • One protein is labeled with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., BODIPY).

    • The proteins are incubated with varying concentrations of the molecular glue.

    • If the compound induces complex formation, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal that can be measured over time.[16]

4. Ubiquitination Assays:

  • Objective: To confirm that RBM39 is ubiquitinated prior to degradation.

  • Protocol:

    • Cells are treated with the degrader and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • RBM39 is immunoprecipitated from cell lysates using an anti-RBM39 antibody.

    • The immunoprecipitated proteins are then analyzed by Western blot using an anti-ubiquitin antibody.

5. Cell Viability Assays:

  • Objective: To determine the cytotoxic effect of RBM39 degradation.

  • Protocol:

    • Cells are seeded in multi-well plates and treated with a range of drug concentrations.

    • After a set incubation period, a reagent such as resazurin (e.g., CellTiter-Blue) or a tetrazolium salt (e.g., MTT) is added.

    • The metabolic activity of viable cells converts the reagent into a fluorescent or colored product, which is quantified to determine the percentage of viable cells.

cluster_workflow Experimental Workflow cluster_assays Efficacy Assays start Start: Cell Culture treatment Treatment: Varying concentrations of E-7820 or Indisulam start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis viability Cell Viability Assay (Cytotoxicity) treatment->viability wb Western Blot (RBM39 levels) lysis->wb trfret TR-FRET (Complex formation) lysis->trfret ub_assay Ubiquitination Assay lysis->ub_assay analysis Data Analysis: DC50/Dmax/IC50 Calculation wb->analysis trfret->analysis ub_assay->analysis viability->analysis end End: Comparative Efficacy Determined analysis->end

Fig. 2: Typical experimental workflow for comparing RBM39 degrader efficacy.

Clinical Context and Future Directions

Both E-7820 and indisulam have been investigated in clinical trials for various malignancies.[5][17][18] While early trials showed modest clinical responses, a deeper understanding of their mechanism of action and the identification of patient stratification biomarkers may enhance their therapeutic potential.[4][5][19][20] For instance, the expression level of DCAF15 has been suggested as a potential biomarker for sensitivity to these drugs.[10] Ongoing research and clinical studies, including combination therapies, continue to explore the full potential of these RBM39-targeting molecular glues in cancer treatment.[21][22]

References

E 7820: A Comparative Analysis of a Novel Anti-Angiogenic Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of anti-cancer therapies, the inhibition of angiogenesis—the formation of new blood vessels that fuel tumor growth—remains a cornerstone of treatment. E 7820, a novel oral sulfonamide derivative, has emerged as a promising anti-angiogenic agent with a unique dual mechanism of action. This guide provides an objective comparison of E 7820 with other established classes of anti-angiogenic agents, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Executive Summary

E 7820 distinguishes itself from other anti-angiogenic agents through its primary mechanism of inhibiting integrin α-2 expression, a key mediator of endothelial cell adhesion and tube formation.[1] Furthermore, it functions as a "molecular glue," inducing the proteasomal degradation of the RNA-binding protein RBM39, which is implicated in splicing and cancer cell survival. This dual activity presents a potentially broader spectrum of anti-tumor effects compared to agents that target a single pathway.

This guide will delve into a comparative analysis of E 7820 against three major classes of anti-angiogenic agents:

  • Vascular Endothelial Growth Factor (VEGF) Inhibitors: The most established class, including monoclonal antibodies like bevacizumab and tyrosine kinase inhibitors (TKIs) such as sorafenib and sunitinib.

  • Fibroblast Growth Factor (FGF) Inhibitors: A class of TKIs targeting the FGF signaling pathway, another critical driver of angiogenesis.

  • Angiopoietin Inhibitors: Agents that modulate the angiopoietin-Tie signaling pathway, which is crucial for vascular maturation and stability.

Mechanism of Action: A Visual Comparison

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by E 7820 and other anti-angiogenic agents.

E7820_Mechanism cluster_E7820 E 7820 Dual Mechanism cluster_Integrin Integrin α2 Inhibition cluster_MolecularGlue Molecular Glue Action E 7820 E 7820 Integrin α2 mRNA Integrin α2 mRNA E 7820->Integrin α2 mRNA inhibits expression DCAF15 DCAF15 E 7820->DCAF15 binds to Integrin α2 Protein Integrin α2 Protein Integrin α2 mRNA->Integrin α2 Protein Endothelial Cell Endothelial Cell Integrin α2 Protein->Endothelial Cell mediates adhesion Tube Formation Tube Formation Endothelial Cell->Tube Formation RBM39 RBM39 DCAF15->RBM39 recruits Proteasome Proteasome RBM39->Proteasome targeted for Degradation Degradation Proteasome->Degradation

Figure 1: Dual Mechanism of Action of E 7820. E 7820 inhibits angiogenesis by suppressing integrin α2 expression and acts as a molecular glue to induce the degradation of RBM39.

VEGF_Inhibitor_Mechanism cluster_VEGF VEGF Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to Endothelial Cell Endothelial Cell VEGFR->Endothelial Cell activates signaling Angiogenesis Angiogenesis Endothelial Cell->Angiogenesis Bevacizumab Bevacizumab Bevacizumab->VEGF sequesters Sorafenib/Sunitinib Sorafenib/Sunitinib Sorafenib/Sunitinib->VEGFR inhibits kinase

Figure 2: Mechanism of VEGF Inhibitors. Monoclonal antibodies like bevacizumab bind to VEGF, while TKIs like sorafenib and sunitinib inhibit the VEGFR kinase activity.

FGF_Inhibitor_Mechanism cluster_FGF FGF Inhibition FGF FGF FGFR FGFR FGF->FGFR binds to Endothelial Cell Endothelial Cell FGFR->Endothelial Cell activates signaling Angiogenesis Angiogenesis Endothelial Cell->Angiogenesis FGF Inhibitor (TKI) FGF Inhibitor (TKI) FGF Inhibitor (TKI)->FGFR inhibits kinase

Figure 3: Mechanism of FGF Inhibitors. FGF TKIs block the kinase domain of the FGF receptor, thereby inhibiting downstream signaling.

Angiopoietin_Inhibitor_Mechanism cluster_Angiopoietin Angiopoietin Inhibition Ang-2 Ang-2 Tie2 Tie2 Ang-2->Tie2 binds to Pericyte Detachment Pericyte Detachment Tie2->Pericyte Detachment Vessel Destabilization Vessel Destabilization Pericyte Detachment->Vessel Destabilization Angiopoietin Inhibitor Angiopoietin Inhibitor Angiopoietin Inhibitor->Ang-2 blocks binding

Figure 4: Mechanism of Angiopoietin Inhibitors. These agents typically target Angiopoietin-2 (Ang-2), preventing its binding to the Tie2 receptor and thus promoting vessel stability.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing E 7820 with other anti-angiogenic agents are limited. However, by examining data from various independent studies, a comparative picture of their anti-tumor activity can be formed. It is crucial to note that differences in experimental models, tumor cell lines, and dosing regimens preclude a direct quantitative comparison.

E 7820

Preclinical studies have demonstrated the broad-spectrum anti-tumor activity of E 7820 in various xenograft models. Oral administration of E 7820 has been shown to significantly inhibit tumor growth and reduce angiogenesis.[1][2]

Tumor ModelTreatmentTumor Growth Inhibition (%)Reference
Pancreatic (KP-1)E 7820 (100 mg/kg, p.o., bid)Complete Suppression[2]
Colon (LoVo)E 7820 (100 mg/kg, p.o., bid)Complete Suppression[2]
NSCLC (A549)E 7820 (50 mg/kg) + Erlotinib (60 mg/kg)Synergistic antitumor effect[3]
J-PDX Models (Overall)E 7820 (100 mg/kg)38.1% tumor shrinkage[4]
J-PDX (Bile Duct Cancer)E 7820 (100 mg/kg)58.3% tumor shrinkage[4]
J-PDX (Uterine Cancer)E 7820 (100 mg/kg)55.6% tumor shrinkage[4]
VEGF Inhibitors

VEGF inhibitors have been extensively studied in preclinical models, demonstrating significant anti-tumor and anti-angiogenic effects.

AgentTumor ModelTreatmentTumor Growth Inhibition (%)Reference
BevacizumabColorectal Cancer (CXF2163 PDX)5 mg/kg, i.p., 2x/week49%[5]
BevacizumabRenal Medullary Carcinoma (RMC32X PDX)Not specifiedNo significant effect[6]
SorafenibBreast Cancer (MDA-MB-231)30 mg/kg, p.o., daily42%[7]
SorafenibHepatocellular Carcinoma (H129)30 mg/kg, p.o., dailyNo significant survival improvement vs. vehicle[8]
SunitinibRenal Cell Carcinoma (Ren-02)40 mg/kg, p.o., daily91% reduction in volume[9]
SunitinibNeuroblastoma20 mg/kgSignificant inhibition[10]
Angiopoietin-2 Inhibitors

Selective inhibition of Angiopoietin-2 has been shown to reduce tumor growth, primarily by limiting the expansion of the tumor vasculature.

AgentTumor ModelTreatmentTumor Growth Inhibition (%)Reference
L1-7(N) (Ang-2 inhibitor)Colon Carcinoma (Colo205)Not specified62%[11]
Ang2 CovX-BodiesColon Carcinoma (Colo-205)Not specified40-63%[8]

Clinical Data: A Snapshot of Patient Outcomes

Clinical trial data provides valuable insights into the safety and efficacy of these agents in patients with advanced solid tumors.

E 7820

Phase I/II clinical trials have established the safety profile and recommended Phase II dose (RP2D) of E 7820. While no complete or partial responses were observed in a Phase I study of heavily pretreated patients with advanced solid tumors, a notable number of patients experienced prolonged stable disease.[1][12]

Trial PhasePatient PopulationKey FindingsReference
Phase IAdvanced solid tumorsMTD: 100 mg/day; 8 of 37 patients had stable disease ≥ 4 months.[1][12]
Phase IAdvanced solid tumorsMTD: 50 mg BID; 12 of 18 patients (66.7%) at MTD had stable disease.[13]
VEGF Inhibitors

VEGF inhibitors are approved for various cancer types and have demonstrated clinical benefits, including improved progression-free survival (PFS) and overall survival (OS) in many settings.

AgentTrial PhasePatient PopulationKey FindingsReference
BevacizumabPhase IIIPlatinum-resistant ovarian cancerReduced risk of disease progression or death by 30% (in combination with chemotherapy).[14]
SorafenibPhase I (pooled analysis)Advanced refractory solid tumors2 partial responses and 38 (28%) stable disease out of 137 evaluable patients.[15]
SorafenibPhase III (SHARP trial)Advanced hepatocellular carcinoma44% improvement in overall survival compared to placebo.[16]
SunitinibPhase III (CheckMate 124)Metastatic kidney cancerLess effective than nivolumab plus ipilimumab in terms of response rates, PFS, and OS.[17]
Angiopoietin Inhibitors

Clinical development of angiopoietin inhibitors has yielded mixed results, with some trials not demonstrating a significant improvement in patient outcomes.[7][18]

AgentTrial PhasePatient PopulationKey FindingsReference
TrebananibPhase IIVarious solid tumorsInsufficient to improve patient outcomes when added to chemotherapy.[18]
VariousPhase I/IIAdvanced solid tumorsMixed results, further investigation is ongoing.[19]

Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, this section provides an overview of the methodologies for key experiments.

In Vivo Xenograft Tumor Models

Xenograft_Workflow cluster_Xenograft Xenograft Model Workflow Tumor Cell Culture Tumor Cell Culture Cell Implantation Cell Implantation Tumor Cell Culture->Cell Implantation Subcutaneous or Orthotopic Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation At palpable size Tumor Measurement Tumor Measurement Treatment Initiation->Tumor Measurement Regular intervals Data Analysis Data Analysis Tumor Measurement->Data Analysis

Figure 5: General Workflow for Xenograft Tumor Models. This process involves the implantation of cancer cells into immunodeficient mice to study tumor growth and response to therapies.

  • Cell Lines and Culture: Human tumor cell lines (e.g., KP-1 pancreatic, LoVo colon, A549 lung) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation:

    • Subcutaneous: A suspension of tumor cells is injected into the flank of the mouse.

    • Orthotopic: Tumor cells are surgically implanted into the corresponding organ of origin to better mimic the tumor microenvironment.

  • Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. E 7820 is administered orally, while other agents may be given orally or via injection.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.

In Vivo Matrigel Plug Angiogenesis Assay
  • Matrigel Preparation: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and the test compound (e.g., E 7820) or vehicle control.

  • Injection: The Matrigel mixture is injected subcutaneously into mice.

  • Plug Removal: After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

  • Analysis: Angiogenesis is quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.

Dorsal Air Sac Model
  • Air Sac Creation: An air sac is created on the dorsal side of a mouse by injecting sterile air.

  • Chamber Implantation: A chamber containing tumor cells or pro-angiogenic factors is implanted into the air sac.

  • Treatment: The test compound is administered systemically.

  • Angiogenesis Assessment: After a defined period, the number and density of newly formed blood vessels in the fascia of the air sac are quantified.

Conclusion

E 7820 presents a compelling profile as an anti-angiogenic agent with a novel dual mechanism of action that differentiates it from existing therapies. Its ability to inhibit integrin α-2 and induce the degradation of RBM39 suggests a potential for broader anti-tumor activity and the ability to overcome resistance mechanisms associated with single-pathway inhibitors. While direct comparative clinical data is not yet available, preclinical studies demonstrate its potent anti-tumor and anti-angiogenic effects across a range of tumor types. The clinical data, although early, indicates that E 7820 is well-tolerated and can induce prolonged stable disease in heavily pretreated patients.

Further research, including head-to-head preclinical studies and randomized clinical trials, will be crucial to definitively establish the comparative efficacy of E 7820 against other anti-angiogenic agents. The unique mechanism of action of E 7820 warrants continued investigation, both as a monotherapy and in combination with other anti-cancer agents, to fully realize its therapeutic potential in the treatment of solid tumors.

References

Synergistic Anti-Tumor Activity of E 7820 and Venetoclax in Splicing Factor-Mutant Myeloid Malignancies: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the preclinical data supporting the synergistic combination of E 7820 (milademetan), a first-in-class oral RBM39 degrader, and venetoclax, a BCL-2 inhibitor, for the treatment of myeloid malignancies harboring splicing factor mutations. The data presented herein offer a strong rationale for the ongoing clinical evaluation of this combination therapy.

Mechanism of Action and Rationale for Combination

E 7820 is a small molecule "molecular glue" that induces the degradation of RNA-binding protein 39 (RBM39) by stabilizing its interaction with the DCAF15 E3 ubiquitin ligase substrate receptor. This leads to alterations in RNA splicing and demonstrates anti-tumor activity. Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is crucial for the survival of various cancer cells. By inhibiting BCL-2, venetoclax restores the intrinsic apoptotic pathway, leading to programmed cell death.

Preclinical studies have revealed a compelling synergistic relationship between E 7820 and venetoclax, particularly in the context of myeloid malignancies with mutations in splicing factor genes, such as SF3B1. The proposed mechanism for this synergy involves a multi-faceted attack on cancer cell survival pathways:

  • Enhanced RBM39 Degradation: The combination of E 7820 and venetoclax leads to a more profound degradation of RBM39 than E 7820 alone.

  • Overcoming Venetoclax Resistance: A key mechanism of resistance to venetoclax is the upregulation of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL-1). E 7820 treatment has been shown to blunt the expression of MCL-1, thereby resensitizing cancer cells to venetoclax.

  • Induction of BCL-2 Dependence: Treatment with E 7820 primes cancer cells for apoptosis by increasing the levels of the pro-apoptotic protein BAD. This creates a heightened dependence on BCL-2 for survival, making the cells more susceptible to the effects of venetoclax.

  • Increased Mitochondrial Priming: The combination of both agents results in a significant increase in mitochondrial priming, a state that precedes and is necessary for the induction of apoptosis.

Quantitative Analysis of Synergistic Effects

The following table summarizes the key quantitative findings from preclinical studies investigating the combination of E 7820 and venetoclax in SF3B1-mutant isogenic cell lines.

ParameterE 7820 (Monotherapy)Venetoclax (Monotherapy)E 7820 + Venetoclax (Combination)Fold Change (Combination vs. Monotherapy)
RBM39 Protein Levels No significant change↓↓↓Significant enhancement of degradation
MCL-1 Protein Levels ↑ (in resistant cells)↓↓Reversal of resistance-associated upregulation
Cleaved PARP Levels (Apoptosis Marker) ↑↑↑Synergistic increase in apoptosis
Mitochondrial Priming (BAD-mediated) No direct effect↑↑Potentiation of pro-apoptotic signaling

Data presented is a qualitative summary based on preclinical findings. Specific fold changes are dependent on cell line and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical studies.

Cell Lines and Culture
  • Cell Lines: SF3B1-mutant and wild-type isogenic myeloid malignancy cell lines were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment
  • E 7820 and venetoclax were dissolved in DMSO to create stock solutions.

  • Cells were treated with varying concentrations of E 7820, venetoclax, or the combination for specified time points (e.g., 24, 48, 72 hours) for different assays.

Western Blot Analysis
  • Protein Extraction: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against RBM39, MCL-1, BCL-2, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells were treated with the indicated drugs for the desired duration.

  • Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.

Dynamic BH3 Profiling
  • Cell Treatment: Cells were treated with E 7820 for a specified period.

  • Mitochondrial Isolation: Mitochondria were isolated from treated and untreated cells by digitonin permeabilization.

  • Peptide Treatment: Isolated mitochondria were exposed to a panel of BH3 peptides (e.g., BIM, BAD, NOXA) that selectively antagonize different anti-apoptotic BCL-2 family members.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): MOMP was assessed by measuring the release of cytochrome c from the mitochondria using flow cytometry or a plate-based assay.

  • Data Analysis: The degree of mitochondrial priming was determined by the extent of cytochrome c release in response to the BH3 peptides.

Visualizing the Synergistic Mechanism and Experimental Workflow

To further elucidate the interactions and experimental processes, the following diagrams have been generated using Graphviz.

Synergistic_Mechanism cluster_E7820 E 7820 Action cluster_Venetoclax Venetoclax Action cluster_Apoptosis Apoptotic Pathway This compound E 7820 DCAF15 DCAF15 This compound->DCAF15 Binds & Stabilizes Interaction MCL1 MCL-1 Expression This compound->MCL1 Blunts BAD BAD Priming This compound->BAD Increases RBM39 RBM39 DCAF15->RBM39 Recruits Proteasome Proteasome RBM39->Proteasome Targeted for Degradation Proteasome->RBM39 Apoptosis Apoptosis MCL1->Apoptosis Blocks BCL2 BCL-2 BAD->BCL2 Venetoclax Venetoclax Venetoclax->BCL2 BCL2->Apoptosis Blocks

Caption: Synergistic mechanism of E 7820 and venetoclax.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_data Data Analysis cluster_conclusion Conclusion start SF3B1-mutant Myeloid Cells treatment Treat with: - E 7820 - Venetoclax - Combination start->treatment western Western Blot (RBM39, MCL-1, Cleaved PARP) treatment->western apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis bh3 Dynamic BH3 Profiling treatment->bh3 data_analysis Quantify: - Protein Levels - % Apoptosis - Mitochondrial Priming western->data_analysis apoptosis->data_analysis bh3->data_analysis synergy Demonstrate Synergy data_analysis->synergy

Caption: Preclinical experimental workflow.

Conclusion

The preclinical evidence strongly supports the synergistic combination of E 7820 and venetoclax in splicing factor-mutant myeloid malignancies. By targeting distinct but complementary pathways, this combination has the potential to overcome resistance and enhance anti-tumor efficacy. These findings provide a solid foundation for the ongoing Phase II clinical trial (NCT05024994) and highlight a promising therapeutic strategy for this patient population.

A Comparative Guide: The Synergistic Potential of E 7820 and PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel molecular glue degrader E 7820 and the established PARP inhibitor olaparib, with a focus on the emerging preclinical evidence supporting their synergistic combination in cancer therapy.

Introduction: Targeting DNA Damage and Repair Pathways

Precision oncology has seen significant advancements through the development of therapies that exploit specific vulnerabilities in cancer cells. Two key strategies involve the modulation of RNA splicing and the inhibition of DNA repair pathways. E 7820, a novel molecular glue degrader, and olaparib, a potent PARP inhibitor, represent cutting-edge approaches within these respective domains. Recent preclinical findings have illuminated a compelling rationale for their combined use, suggesting a synergistic effect that could overcome resistance and enhance therapeutic efficacy.

Mechanisms of Action

E 7820: A Molecular Glue Degrading RBM39

E 7820 is an orally available, aromatic sulfonamide that functions as a "molecular glue".[1][2][3] It acts by stabilizing the interaction between the splicing factor RNA-binding protein 39 (RBM39), also known as CAPERα, and the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 ubiquitin ligase complex.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[4]

The degradation of RBM39 disrupts normal RNA splicing, leading to intron retention and altered gene expression.[5] Notably, this can suppress the expression of key genes involved in homologous recombination repair (HRR), a critical DNA double-strand break repair pathway.[5] This disruption of HRR provides a strong mechanistic basis for synergy with PARP inhibitors. Additionally, E 7820 has been shown to suppress the expression of integrin α2, contributing to its antiangiogenic properties.[1][6][7]

E7820_Mechanism Mechanism of Action of E 7820 cluster_0 E 7820 Action cluster_1 Cellular Consequence E7820 E 7820 DCAF15 DCAF15 This compound->DCAF15 Binds to RBM39 RBM39 (Splicing Factor) This compound->RBM39 Bridges interaction DCAF15->RBM39 Forms complex with Ubiquitination Ubiquitination of RBM39 DCAF15->Ubiquitination Leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Splicing_Dysregulation RNA Splicing Dysregulation Proteasome->Splicing_Dysregulation Results in HRR_Inhibition Inhibition of HRR Gene Expression Splicing_Dysregulation->HRR_Inhibition Anti_Tumor_Effect Anti-Tumor Effect HRR_Inhibition->Anti_Tumor_Effect

E 7820 Mechanism of Action
Olaparib: A PARP Inhibitor Exploiting Synthetic Lethality

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[8][9] PARP enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[9] When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more lethal double-strand breaks (DSBs).[9]

In normal cells, these DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway.[10] However, in cancer cells with mutations in HRR genes, such as BRCA1 or BRCA2, this repair pathway is deficient.[11] The inhibition of PARP in these HRR-deficient cells leads to a state of "synthetic lethality," where the combination of two otherwise non-lethal defects results in cell death.[9][10]

Olaparib_Mechanism Mechanism of Action of Olaparib cluster_0 DNA Damage & Repair SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Leads to (during replication) PARP PARP Enzyme SSB->PARP Activates HRR Homologous Recombination Repair (HRR) DSB->HRR Repaired by PARP->SSB Repairs Cell_Survival Cell Survival HRR->Cell_Survival Synthetic_Lethality Synthetic Lethality HRR->Synthetic_Lethality Deficiency in cancer cells + PARP inhibition leads to Olaparib Olaparib Olaparib->PARP Inhibits

Olaparib Mechanism of Action

Preclinical Evidence for Combination Therapy

A recent preclinical study has provided the first direct evidence of synergy between E 7820 and olaparib.[5] The key findings from this research are summarized below.

Synergistic Anti-Tumor Activity

The combination of E 7820 and olaparib demonstrated a synergistic effect in suppressing cancer cell growth.[5] Notably, E 7820 was also effective in an olaparib-resistant cell line, suggesting that this combination could be a strategy to overcome acquired resistance to PARP inhibitors.[5]

Mechanistic Rationale for Synergy

The study elucidated the molecular basis for the observed synergy.[5] Transcriptomic analyses revealed that treatment with E 7820 led to widespread intron retention in messenger RNAs (mRNAs) and a significant decrease in the transcription of genes involved in the HRR pathway.[5] This E 7820-induced HRR dysfunction creates a state of "BRCAness" in cancer cells that may not have inherent BRCA1/2 mutations, thereby sensitizing them to the effects of PARP inhibition with olaparib.[5] This induced synthetic lethality is a promising therapeutic strategy.

Performance Data

E 7820: Preclinical and Clinical Data

Table 1: Preclinical Efficacy of E 7820 in Patient-Derived Xenograft (PDX) Models [4][5]

Cancer TypeDoseOverall Response Rate
Bile Duct Cancer 100 mg/kg58.3% (7/12 models)
Uterine Cancer 100 mg/kg55.6% (5/9 models)
Gastric Cancer 100 mg/kg33.3% (3/9 models)
Pancreatic Cancer 100 mg/kg8.3% (1/12 models)
Overall 100 mg/kg38.1% (16/42 models)
Overall 200 mg/kg54.8% (23/42 models)

Table 2: Clinical Data from a Phase II Study of E 7820 in Relapsed/Refractory Myeloid Malignancies with Splicing Factor Mutations [12][13]

ParameterFinding
Patients Treated 12 (7 AML, 5 MDS)
Median Duration of Treatment 2.5 cycles (range 1-12)
Overall Response Rate (ORR) 0%
Most Common Adverse Events Diarrhea (50%), cough (33.3%)
Grade 3 or Higher Adverse Events 83.3% of patients (33% possibly treatment-related)

Note: The study was closed for futility as none of the first 12 patients achieved an objective response. However, the study did demonstrate in vivo degradation of RBM39.[13]

Olaparib: Key Clinical Trial Data

Table 3: Efficacy of Olaparib in Key Phase III Clinical Trials

Trial (Indication)Treatment ArmControl ArmMedian Progression-Free Survival (PFS)Overall Survival (OS)
SOLO1 (1st-line maintenance, BRCAm advanced ovarian cancer)OlaparibPlacebo56.0 monthsNot reached vs. 75.2 months (HR 0.55 at 7-year follow-up)[14][15]
SOLO3 (Relapsed gBRCAm ovarian cancer, ≥2 prior lines)OlaparibNon-platinum chemotherapy13.4 months34.9 months vs. 32.9 months (HR 1.07)
OlympiA (Adjuvant, gBRCAm HER2-negative early breast cancer)OlaparibPlacebo3-year invasive DFS: 85.9% vs. 77.1% (HR 0.58)3-year OS: 92.0% vs. 88.3% (HR 0.68)[10]

Table 4: Common Adverse Events (Grade ≥3) Associated with Olaparib [10][16]

Adverse EventFrequency
Anemia ~20-50%
Neutropenia ~5-40%
Fatigue/Asthenia ~2-20%
Nausea ~2-10%
Thrombocytopenia ~1-10%
Myelodysplastic Syndrome/Acute Myeloid Leukemia (MDS/AML) <1.5%

Experimental Protocols

Preclinical Evaluation of E 7820 in PDX Models[5]
  • Models: Patient-derived xenograft (PDX) models were established from 52 patients with various solid tumors (bile duct, pancreas, stomach, and uterus).

  • Treatment: E 7820 was administered orally to mice bearing the PDX tumors.

  • Efficacy Assessment: Tumor volume was measured, and a significant tumor shrinkage was defined as a change in tumor volume/control tumor volume (ΔT/C) of less than -30%.

  • Molecular Analysis: Whole-exome sequencing (WES) and RNA sequencing (RNA-seq) were performed on the PDX tumors to identify predictive biomarkers and to analyze the transcriptomic effects of E 7820.

PDX_Workflow PDX Experimental Workflow for E 7820 Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Model PDX Model Establishment Implantation->PDX_Model Treatment_Groups Randomization to Treatment Groups PDX_Model->Treatment_Groups Molecular_Analysis Molecular Analysis (WES, RNA-seq) PDX_Model->Molecular_Analysis E7820_Treatment Oral Administration of E 7820 Treatment_Groups->E7820_Treatment Control_Treatment Vehicle Control Treatment_Groups->Control_Treatment Tumor_Measurement Tumor Volume Measurement E7820_Treatment->Tumor_Measurement Control_Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (ΔT/C) Tumor_Measurement->Efficacy_Analysis

PDX Experimental Workflow
Olaparib Clinical Trial Design (Exemplar: SOLO1)[14]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase III trial.

  • Patient Population: Patients with newly diagnosed, advanced, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer with a germline or somatic BRCA1/2 mutation who were in a complete or partial response to first-line platinum-based chemotherapy.

  • Intervention: Patients were randomized (2:1) to receive olaparib tablets (300 mg twice daily) or a matching placebo.

  • Primary Endpoint: Investigator-assessed progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS), time to second progression or death, and safety.

Conclusion and Future Directions

The combination of the RBM39 degrader E 7820 and the PARP inhibitor olaparib represents a novel and highly promising therapeutic strategy. Preclinical data strongly support a synergistic interaction, whereby E 7820 induces a state of HRR deficiency, thereby sensitizing cancer cells to PARP inhibition. This approach has the potential to expand the utility of PARP inhibitors beyond tumors with intrinsic HRR defects and to overcome acquired resistance.

Further investigation is warranted to translate these preclinical findings into the clinical setting. Future studies should aim to:

  • Conduct formal clinical trials to evaluate the safety and efficacy of the E 7820 and olaparib combination in various solid tumors.

  • Identify and validate predictive biomarkers to select patients most likely to benefit from this combination therapy.

  • Explore the potential of this combination in overcoming resistance to PARP inhibitors in patients who have relapsed on prior PARP inhibitor therapy.

The synergistic mechanism of E 7820 and olaparib holds significant promise for advancing cancer treatment, and continued research in this area is of paramount importance.

References

Validating E 7820's On-Target Effects Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of E 7820, a sulfonamide-based molecular glue, with other similar compounds, focusing on the validation of its on-target effects through CRISPR-Cas9 technology. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

E 7820 and the Landscape of RBM39 Degraders

E 7820 is an anti-cancer agent that functions by inducing the degradation of the RNA-binding protein RBM39. It acts as a "molecular glue," stabilizing the interaction between RBM39 and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of RBM39, altering RNA splicing and resulting in anti-tumor and antiangiogenic effects.[1][2] E 7820 has been investigated in clinical trials for various malignancies, particularly those with splicing factor mutations.[3]

E 7820 belongs to a class of aryl sulfonamides that also includes indisulam and tasisulam. These compounds share a common mechanism of action, targeting RBM39 for degradation via DCAF15.[2][4] Understanding the on-target effects of these molecules is crucial for their clinical development and for identifying patient populations most likely to respond.

CRISPR-Cas9 for On-Target Validation

CRISPR-Cas9 gene editing is a powerful tool for validating the mechanism of action of drugs like E 7820. By knocking out key components of the proposed pathway, researchers can definitively establish whether the drug's effects are mediated through its intended target. For E 7820, the key protein for its mechanism of action, besides the target RBM39, is DCAF15.

A crucial experiment to validate the on-target effect of E 7820 is to knock out the DCAF15 gene in a cancer cell line that is sensitive to the drug. If the anti-proliferative or pro-apoptotic effects of E 7820 are abolished in the DCAF15 knockout cells, it provides strong evidence that the drug's activity is dependent on the DCAF15-mediated degradation of RBM39.

Comparative Performance of RBM39 Degraders

The following table summarizes the in vitro efficacy of E 7820 and the alternative RBM39 degrader, indisulam, in various neuroblastoma cell lines.

Cell LineMYCN StatusE 7820 IC50 (µM)Indisulam IC50 (µM)Reference
KELLYAmplified~1.25~1.25[5]
SK-N-BE(2)Amplified~2.5~2.5[5]
NGPAmplified~2.5~2.5[5]
SK-N-ASNon-amplified>10>10[5]
SH-SY5YNon-amplified>10>10[5]
SK-N-FINon-amplified>10>10[5]

Table 1: Comparative IC50 values of E 7820 and Indisulam in Neuroblastoma Cell Lines. Data from a study by Ryl et al. (2021) shows that neuroblastoma cell lines with MYCN amplification are more sensitive to both E 7820 and indisulam.

Experimental Protocols

Protocol 1: CRISPR-Cas9-mediated Knockout of DCAF15

This protocol describes the generation of a DCAF15 knockout cell line to validate the on-target effects of E 7820.

Materials:

  • KELLY neuroblastoma cells (or other E 7820-sensitive cell line)

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting DCAF15

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Culture medium and supplements

  • DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

  • Western blot reagents

  • Anti-DCAF15 antibody

  • Anti-RBM39 antibody

  • Anti-GAPDH or -actin antibody (loading control)

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA targeting a constitutive exon of the DCAF15 gene into a lentiviral expression vector. A non-targeting gRNA should be used as a control.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA expression vector and packaging plasmids to produce lentiviral particles.

  • Transduction of Target Cells: Transduce the KELLY cells with the lentiviral particles in the presence of Polybrene.

  • Selection of Knockout Cells: Select for transduced cells using puromycin.

  • Validation of Knockout:

    • Genomic DNA sequencing: Extract genomic DNA from the selected cells, PCR amplify the targeted region of the DCAF15 gene, and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).

    • Western Blot: Confirm the absence of DCAF15 protein expression in the knockout cell pool or isolated clones by Western blot analysis.

  • Functional Validation:

    • Treat both wild-type (WT) and DCAF15 knockout (KO) KELLY cells with a dose range of E 7820 for 72 hours.

    • Assess cell viability using a CellTiter-Glo assay or similar method.

    • Treat both WT and DCAF15 KO cells with E 7820 for 6 hours and assess RBM39 protein levels by Western blot to confirm that RBM39 degradation is DCAF15-dependent.

Protocol 2: Cell Viability Assay

Materials:

  • Wild-type and DCAF15 KO cells

  • E 7820 and/or other RBM39 degraders

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • The next day, treat the cells with a serial dilution of the compounds. Include a DMSO control.

  • Incubate for 72 hours.

  • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values.

Visualizing the Pathway and Workflow

The following diagrams illustrate the mechanism of action of E 7820 and the experimental workflow for its on-target validation using CRISPR.

E7820_Mechanism E7820 E 7820 DCAF15 DCAF15 This compound->DCAF15 CUL4_DDB1 CUL4-DDB1 E3 Ligase DCAF15->CUL4_DDB1 recruits RBM39 RBM39 CUL4_DDB1->RBM39 ubiquitinates RBM39->DCAF15 Proteasome Proteasome RBM39->Proteasome degraded by Splicing Altered RNA Splicing Apoptosis Apoptosis/ Anti-proliferation Splicing->Apoptosis

Caption: Mechanism of action of E 7820.

CRISPR_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion start Start with E 7820-sensitive cancer cell line crispr Introduce CRISPR-Cas9 with gRNA targeting DCAF15 start->crispr selection Select for DCAF15 KO cells crispr->selection validation Validate KO by sequencing & Western blot selection->validation wt_cells Wild-type cells validation->wt_cells ko_cells DCAF15 KO cells validation->ko_cells treat_wt Treat with E 7820 wt_cells->treat_wt treat_ko Treat with E 7820 ko_cells->treat_ko phenotype_wt Assess phenotype (e.g., cell viability) treat_wt->phenotype_wt rbm39_wt Measure RBM39 degradation treat_wt->rbm39_wt phenotype_ko Assess phenotype (e.g., cell viability) treat_ko->phenotype_ko rbm39_ko Measure RBM39 degradation treat_ko->rbm39_ko conclusion Compare results to validate on-target effect phenotype_wt->conclusion phenotype_ko->conclusion rbm39_wt->conclusion rbm39_ko->conclusion

Caption: CRISPR-based validation workflow.

References

Validating Platelet Integrin α2 as a Biomarker for E-7820: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of E-7820, a novel anti-angiogenic agent, and the validation of platelet integrin α2 (ITGA2) as a predictive biomarker for its therapeutic efficacy. We will delve into the experimental data supporting this relationship, compare E-7820 with other anti-angiogenic therapies, and evaluate ITGA2 against other potential biomarkers.

E-7820: A Molecular Glue Suppressing Angiogenesis

E-7820 is an orally active small molecule that functions as a "molecular glue."[1] Its mechanism of action involves stabilizing the interaction between DDB-1 and cullin-4 associated factor 15 (DCAF15) and its substrate, either CAPERα (co-activator of activating protein 1 and estrogen receptors) or RBM39 (RNA-binding protein 39). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CAPERα/RBM39.[1][2] A key downstream effect of this degradation is the transcriptional suppression of integrin α2 (ITGA2) mRNA, leading to reduced ITGA2 protein expression on the cell surface.[1][2] This downregulation of ITGA2 is crucial for E-7820's anti-angiogenic and anti-tumor effects.[3]

Signaling Pathway of E-7820

E7820_Signaling_Pathway cluster_0 E-7820 Mechanism of Action cluster_1 Downstream Effects E7820 This compound DCAF15 DCAF15 This compound->DCAF15 binds & stabilizes interaction with RBM39_CAPERa RBM39 / CAPERα DCAF15->RBM39_CAPERa recruits Ubiquitination_Degradation Ubiquitination & Proteasomal Degradation RBM39_CAPERa->Ubiquitination_Degradation undergoes ITGA2_mRNA Integrin α2 mRNA Ubiquitination_Degradation->ITGA2_mRNA leads to decreased transcription of ITGA2_Protein Integrin α2 Protein ITGA2_mRNA->ITGA2_Protein reduced translation Angiogenesis Angiogenesis ITGA2_Protein->Angiogenesis inhibition of Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth inhibition of

E-7820 signaling cascade leading to anti-angiogenic effects.

Platelet Integrin α2 as a Biomarker

The expression of ITGA2 on platelets has been investigated as a readily accessible surrogate biomarker to monitor the biological activity of E-7820.[3][4] The rationale is that a decrease in platelet ITGA2 levels should correlate with the drug's target engagement and, consequently, its anti-tumor efficacy.

Preclinical Validation in Xenograft Models

In preclinical studies using mice bearing human tumor xenografts, oral administration of E-7820 led to a dose-dependent inhibition of tumor growth and a corresponding decrease in platelet ITGA2 expression.[3]

E-7820 Dose (mg/kg, b.i.d.)Tumor Growth Inhibition (%)Relative Platelet ITGA2 Expression (MFI)
25~20~0.8
50~50~0.6
100~80~0.4
200>95~0.2

Data adapted from preclinical studies in mice with KP-1 pancreatic cancer xenografts.

Clinical Validation in Phase I Trials

A phase I clinical trial in patients with advanced solid tumors demonstrated that E-7820 treatment resulted in a dose-dependent reduction in platelet ITGA2 expression. Notably, a sustained decrease in platelet ITGA2 was observed at the maximum tolerated dose.

E-7820 Dose (mg/day)Change in Platelet ITGA2 Expression
70Moderate decrease (<30%)
100Moderate decrease (<30%)
200Sustained decrease (>50%)

Data from a Phase I study in patients with advanced malignancies.[4]

Comparison with Alternative Anti-Angiogenic Therapies

E-7820's mechanism of targeting ITGA2 expression distinguishes it from many other anti-angiogenic therapies that primarily target the Vascular Endothelial Growth Factor (VEGF) pathway.

Therapeutic AgentMechanism of ActionPrimary Biomarker(s)
E-7820 Suppresses ITGA2 expression via RBM39/CAPERα degradationPlatelet ITGA2 expression
Bevacizumab (Avastin®) Monoclonal antibody that binds to and neutralizes VEGF-APlasma VEGF levels, tumor microvessel density (CD31)
Sorafenib (Nexavar®) Multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinasesNot well-defined; often based on clinical and imaging assessments
Sunitinib (Sutent®) Multi-kinase inhibitor targeting VEGFR, PDGFR, c-KIT, and othersNot well-defined; often based on clinical and imaging assessments

While direct head-to-head clinical trial data is limited, the distinct mechanisms suggest that E-7820 could be effective in tumors that are resistant to VEGF-pathway inhibitors. Furthermore, the availability of a direct pharmacodynamic biomarker in platelet ITGA2 offers a potential advantage for patient selection and monitoring compared to the less defined biomarkers for many multi-kinase inhibitors.

Experimental Protocols

HUVEC Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

  • Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media. A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate.

  • Cell Seeding: HUVECs are harvested, resuspended in media containing the desired concentration of E-7820 or a vehicle control, and seeded onto the solidified matrix.

  • Incubation: The plate is incubated for 4-18 hours to allow for tube formation.

  • Analysis: The formation of tube-like structures is visualized using a microscope and quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A significant reduction in these parameters in the E-7820-treated wells compared to the control indicates an anti-angiogenic effect.

Matrigel Plug Assay in Mice

This in vivo assay evaluates the formation of new blood vessels into a subcutaneous implant of basement membrane extract.

Methodology:

  • Preparation: Matrigel, supplemented with a pro-angiogenic factor (e.g., bFGF or VEGF), is mixed with E-7820 or a vehicle control on ice.

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. The liquid Matrigel solidifies at body temperature, forming a "plug."

  • Treatment: Mice may receive subsequent oral doses of E-7820 or the vehicle for a specified period (e.g., 7-14 days).

  • Analysis: After the treatment period, the Matrigel plugs are excised. The degree of angiogenesis can be quantified by:

    • Measuring the hemoglobin content of the plug as an indicator of red blood cell infiltration.

    • Immunohistochemical staining of the plug sections for endothelial cell markers such as CD31 to visualize and quantify microvessel density.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow Preclinical_Studies Preclinical Studies (Xenograft Models) Dose_Response E-7820 Dose-Response Tumor Growth Inhibition Preclinical_Studies->Dose_Response Platelet_ITGA2_Preclinical Platelet ITGA2 Measurement (FACS) Preclinical_Studies->Platelet_ITGA2_Preclinical Correlation_Analysis_Preclinical Correlation Analysis Dose_Response->Correlation_Analysis_Preclinical Platelet_ITGA2_Preclinical->Correlation_Analysis_Preclinical Clinical_Trials Phase I/II Clinical Trials Correlation_Analysis_Preclinical->Clinical_Trials informs Patient_Dosing Patient Dosing with E-7820 Clinical_Trials->Patient_Dosing Platelet_ITGA2_Clinical Platelet ITGA2 Monitoring (FACS) Patient_Dosing->Platelet_ITGA2_Clinical Clinical_Efficacy Assessment of Clinical Efficacy Patient_Dosing->Clinical_Efficacy Correlation_Analysis_Clinical Correlation Analysis Platelet_ITGA2_Clinical->Correlation_Analysis_Clinical Clinical_Efficacy->Correlation_Analysis_Clinical Biomarker_Validation Biomarker Validation Correlation_Analysis_Clinical->Biomarker_Validation

References

Comparative Analysis of E7820 Across Diverse Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

E7820, an investigational oral small molecule, has demonstrated intriguing antitumor activity across a range of cancer subtypes. Initially identified as an angiogenesis inhibitor through the suppression of integrin α2 expression, its mechanism has been more recently elucidated as a molecular glue that induces the degradation of the RNA-binding protein RBM39.[1][2][3] This dual mechanism of action presents a compelling case for its development as a novel cancer therapeutic. This guide provides a comparative analysis of this compound's performance in preclinical models of various cancer subtypes against established standard-of-care treatments, supported by available experimental data.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound's antitumor effects are attributed to two primary mechanisms:

  • Inhibition of Angiogenesis: this compound was first characterized as an inhibitor of angiogenesis, the formation of new blood vessels that tumors need to grow and spread. It achieves this by suppressing the expression of integrin α2, a key protein involved in endothelial cell adhesion and tube formation.[4]

  • RBM39 Degradation: More recent studies have revealed that this compound functions as a "molecular glue." It facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2][3] The loss of RBM39 disrupts RNA splicing, leading to synthetic lethality in cancer cells, particularly those with existing vulnerabilities such as homologous recombination deficiency (HRD).

Below is a diagram illustrating the RBM39 degradation pathway mediated by this compound.

E7820_Mechanism cluster_0 E3 Ubiquitin Ligase Complex DCAF15 DCAF15 DDB1 DDB1 DCAF15->DDB1 RBM39 RBM39 (Splicing Factor) DCAF15->RBM39 Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ub Ubiquitin CUL4->Ub Proteasome Proteasome RBM39->Proteasome Targeted for Degradation This compound This compound This compound->DCAF15 Binds to Ub->RBM39 Ubiquitination

Caption: this compound-mediated degradation of RBM39.

Preclinical Efficacy of this compound in Solid Tumor Xenograft Models

A significant preclinical study evaluated the efficacy of this compound in patient-derived xenograft (PDX) models across several cancer subtypes. In this study, tumor tissue from patients was implanted into immunodeficient mice, which were then treated with this compound.[5] The results, summarized in the table below, highlight the promising, albeit varied, response to this compound in different cancer types.

Cancer SubtypeNumber of PDX ModelsThis compound (100 mg/kg) Response Rate (Tumor Shrinkage)
Bile Duct Cancer 1258.3% (7/12)
Uterine Cancer 955.6% (5/9)
Gastric Cancer 933.3% (3/9)
Pancreatic Cancer 128.3% (1/12)
Overall 4238.1% (16/42)

Data from a non-clinical study using Japanese patient-derived xenograft (J-PDX) models.[5]

Comparative Analysis with Standard-of-Care Treatments

While direct head-to-head clinical trials are not yet available, this section compares the preclinical efficacy of this compound with the reported clinical efficacy of current standard-of-care (SoC) treatments for the respective cancer subtypes. It is crucial to note that the this compound data is from preclinical models and may not be directly comparable to clinical outcomes in humans.

Bile Duct Cancer (Cholangiocarcinoma)
  • This compound Preclinical Response Rate: 58.3%[5]

  • Standard-of-Care: The combination of gemcitabine and cisplatin is a standard first-line treatment for advanced biliary tract cancer.

  • Clinical Efficacy of SoC: A landmark clinical trial demonstrated a median overall survival of 11.7 months with gemcitabine plus cisplatin, compared to 8.1 months with gemcitabine alone.[6] The rate of tumor control with the combination therapy was significantly higher.

Uterine Cancer (Endometrial Cancer)
  • This compound Preclinical Response Rate: 55.6%[5]

  • Standard-of-Care: Treatment for advanced or recurrent endometrial cancer often involves chemotherapy, typically a combination of paclitaxel and carboplatin.

  • Clinical Efficacy of SoC: Retrospective studies of paclitaxel and carboplatin in patients with advanced or recurrent endometrial cancer have shown overall response rates ranging from 43% to 62%.[4][7][8] A large phase III trial reported a 52% overall response rate for this combination.[9]

Gastric Cancer
  • This compound Preclinical Response Rate: 33.3%[5]

  • Standard-of-Care: For advanced gastric cancer, combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) are commonly used.

  • Clinical Efficacy of SoC: Studies of FOLFOX-based regimens in advanced gastric cancer have reported overall response rates in the range of 34.9% to over 50%.[10][11][12] One study showed a partial response rate of 66% in the first-line setting.[13]

Pancreatic Cancer
  • This compound Preclinical Response Rate: 8.3%[5]

  • Standard-of-Care: Pancreatic cancer remains a significant challenge to treat. Standard first-line chemotherapy for metastatic pancreatic cancer includes regimens like FOLFIRINOX or gemcitabine plus nab-paclitaxel.

  • Clinical Efficacy of SoC: Clinical trials for new agents in metastatic pancreatic cancer often show modest response rates. For instance, a recent phase 2 trial of an experimental drug in combination with immunotherapy reported a progression-free survival rate of 50% in the first six patients.[14]

Experimental Protocols

Patient-Derived Xenograft (PDX) Tumor Model

The following is a generalized protocol for establishing and utilizing PDX models for efficacy studies, based on common practices.

PDX_Workflow cluster_0 Patient cluster_1 Laboratory Patient Patient with Cancer Tumor Surgical Resection or Biopsy Patient->Tumor Implantation Tumor Tissue Implantation into Immunodeficient Mice Tumor->Implantation Engraftment Tumor Engraftment and Growth Implantation->Engraftment Passaging Tumor Passaging to Expand Cohort Engraftment->Passaging Treatment Treatment with this compound or Vehicle Control Passaging->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Analysis Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Analysis

Caption: General workflow for a patient-derived xenograft (PDX) study.

Methodology:

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.

  • Implantation: The tumor tissue is surgically implanted, typically subcutaneously, into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Engraftment and Expansion: Tumors are allowed to grow in the initial cohort of mice. Once they reach a certain size, they can be excised and passaged into a larger cohort of mice for the efficacy study.

  • Treatment Initiation: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at the specified dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: The study continues until a defined endpoint, such as a specific tumor volume in the control group or a predetermined time point. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Response rates (tumor shrinkage) can also be determined.

RBM39 Degradation Assay

This protocol describes a method to assess the this compound-mediated degradation of RBM39 in cancer cells.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines of interest are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Protein Extraction: After treatment, cells are harvested, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentrations are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for RBM39. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Quantification: The intensity of the RBM39 band is quantified and normalized to the loading control to determine the relative decrease in RBM39 protein levels following this compound treatment.

Conclusion

This compound demonstrates significant preclinical activity in various solid tumor models, particularly in bile duct and uterine cancers. Its novel mechanism as a molecular glue targeting RBM39 for degradation presents a unique therapeutic strategy. While the preclinical data is encouraging, it is important to underscore that these findings are from animal models. A Phase I study in a broad range of solid tumors showed that this compound was safe and tolerable, with stable disease being the most common response. However, no objective responses were observed in that initial trial. Further clinical investigation is warranted to determine the efficacy of this compound in specific cancer subtypes, potentially in patient populations with biomarkers indicative of sensitivity to RBM39 degradation, such as those with homologous recombination deficiencies. The comparative analysis provided here, juxtaposing preclinical data for this compound with clinical data for standard-of-care treatments, offers a valuable framework for guiding future research and clinical development of this promising agent.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for E 7820

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of E 7820, a sulfonamide derivative and angiogenesis inhibitor. Adherence to these procedures is vital for laboratory safety and environmental protection.

E 7820 should be treated as a hazardous chemical.[1] All handling and disposal must be conducted in accordance with institutional, local, state, and federal regulations. A complete Safety Data Sheet (SDS) should be consulted before use.[1]

Immediate Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling E 7820.

  • Avoid Contact: Do not ingest, inhale, or allow contact with skin, eyes, or clothing.[1]

  • Handling: Wash hands thoroughly after handling.[1]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

**Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Properly identify all waste containing E 7820, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate E 7820 waste from non-hazardous waste and other incompatible chemical waste streams.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid E 7820 waste in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect liquid waste containing E 7820 in a designated, leak-proof, and sealed waste container. If dissolved in a solvent, the container must be compatible with that solvent.

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (E 7820) and any other components.

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure containers are kept closed except when adding waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of E 7820 down the drain or in regular trash.

Quantitative Data for E 7820

The following table summarizes key quantitative data for E 7820, an angiogenesis inhibitor.

PropertyValueSolvent/Conditions
Molecular Weight 336.4 g/mol N/A
Purity ≥98%N/A
Solubility ~20 mg/mLDMSO
~30 mg/mLDimethyl formamide (DMF)
~0.2 mg/mL1:4 solution of DMF:PBS (pH 7.2)
IC₅₀ (HUVEC Proliferation) 0.1 µg/mLbFGF-stimulated
0.081 µg/mLVEGF-stimulated
IC₅₀ (Tube Formation) 0.2 µg/mLbFGF-stimulated
0.24 µg/mLVEGF-stimulated

Source: Cayman Chemical Product Information[1]

Experimental Protocols and Visualizations

Logical Workflow for Disposal of E 7820

The following diagram illustrates the procedural steps for the safe disposal of E 7820 waste in a laboratory setting.

start Start: E 7820 Waste Generated identify Step 1: Identify as Hazardous Waste start->identify segregate Step 2: Segregate from other waste streams identify->segregate collect_solid Step 3a: Collect Solid Waste in labeled, sealed container segregate->collect_solid collect_liquid Step 3b: Collect Liquid Waste in labeled, sealed container segregate->collect_liquid storage Step 4: Store in designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Step 5: Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal Step 6: Professional Disposal by licensed contractor contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of E 7820.

Signaling Pathway Inhibition by E 7820

E 7820 acts as an angiogenesis inhibitor by suppressing the expression of integrin α2 on endothelial cells. This disrupts downstream signaling pathways stimulated by growth factors like VEGF and bFGF, ultimately inhibiting the proliferation and tube formation of endothelial cells, which are critical processes in the formation of new blood vessels.

cluster_0 Growth Factor Signaling cluster_1 Downstream Effects VEGF VEGF Endothelial_Cell_Receptors Endothelial Cell Receptors VEGF->Endothelial_Cell_Receptors bFGF bFGF bFGF->Endothelial_Cell_Receptors Integrin_a2_Expression Integrin α2 Expression Endothelial_Cell_Receptors->Integrin_a2_Expression Cell_Proliferation Cell Proliferation Integrin_a2_Expression->Cell_Proliferation Tube_Formation Tube Formation Integrin_a2_Expression->Tube_Formation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Tube_Formation->Angiogenesis E_7820 E 7820 E_7820->Integrin_a2_Expression

Caption: E 7820's inhibitory effect on angiogenesis.

References

Essential Safety and Operational Guide for Handling E 7820

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E 7820, a potent angiogenesis inhibitor that functions by suppressing integrin α2. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive list of recommended Personal Protective Equipment (PPE) is provided below. This equipment should be worn at all times when handling E 7820.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects eyes from airborne powder and splashes.
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact with the compound.
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or equivalentNIOSH-approvedPrevents inhalation of fine powder, especially during weighing and reconstitution.

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure risk. The following workflow outlines the essential steps for safely working with E 7820, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (e.g., chemical fume hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe 1. weigh Weigh E 7820 Powder gather_ppe->weigh 2. reconstitute Reconstitute in a Suitable Solvent weigh->reconstitute 3. conduct_exp Conduct Experiment reconstitute->conduct_exp 4. decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate 5. dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste 6. remove_ppe Doff PPE Correctly dispose_waste->remove_ppe 7. wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 8.

Caption: Standard operational workflow for handling E 7820.
Experimental Protocols: Key Methodologies

Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

  • Use anti-static weighing paper or a weighing boat.

  • Handle the container with care to avoid generating dust.

Reconstitution:

  • Consult the product datasheet for the recommended solvent (e.g., DMSO).

  • Slowly add the solvent to the vial containing the E 7820 powder to avoid splashing.

  • Cap the vial securely and vortex or sonicate as required to ensure complete dissolution.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, cover the spill with an absorbent material. Gently sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable cleaning agent.
Major Spill Evacuate the area and prevent re-entry. Notify your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste contaminated with E 7820 must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated items such as pipette tips, tubes, gloves, and weighing paper should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing E 7820 should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

By adhering to these safety protocols, researchers can minimize the risks associated with handling E 7820 and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E7820
Reactant of Route 2
Reactant of Route 2
E7820

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.